1-Iodotetradecane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-iodotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQCFGPKNSSISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066465 | |
| Record name | 1-Iodotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19218-94-1 | |
| Record name | 1-Iodotetradecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19218-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019218941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecane, 1-iodo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodotetradecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRADECYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6SQ6ZJS4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Iodotetradecane: Properties, Reactivity, and Applications in Advanced Synthesis
This guide provides a comprehensive technical overview of 1-iodotetradecane (C₁₄H₂₉I), a long-chain alkyl iodide that serves as a pivotal reagent in synthetic chemistry. Its utility stems from the strategic placement of a reactive iodine atom at the terminus of a fourteen-carbon chain, making it an excellent electrophile for introducing a lipophilic tetradecyl moiety into a wide range of molecular architectures. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this compound in their work.
Core Chemical and Physical Data
A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design. 1-Iodotetradecane is a liquid at or near room temperature, a characteristic that simplifies its handling and dispensing in many laboratory settings.[1] Key physicochemical data are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₉I | [2] |
| Molecular Weight | 324.28 g/mol | [2] |
| CAS Number | 19218-94-1 | [2] |
| Appearance | Solid, semi-solid, or liquid | |
| Melting Point | 13.6 °C | ChemBK (Web) |
| Boiling Point | 310.06 °C (estimated) | ChemBK (Web) |
| Density | 1.1519 g/cm³ (rough estimate) | ChemBK (Web) |
| Refractive Index | 1.4806 | ChemBK (Web) |
| Solubility | Insoluble in water.[3] Soluble in many organic solvents. | N/A |
| Synonyms | Tetradecyl iodide, Myristyl iodide | [2], ChemBK (Web) |
Spectroscopic Signature for Compound Verification
Characterization of starting materials is a critical, self-validating step in any synthetic protocol. While a specific spectrum for 1-iodotetradecane is not publicly available, its spectroscopic features can be reliably predicted based on data from homologous iodoalkanes.
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum is expected to show distinct signals corresponding to the different proton environments. The protons on the carbon directly bonded to the iodine (α-protons) will be the most deshielded, appearing as a triplet around δ 3.2 ppm . The adjacent methylene protons (β-protons) will appear as a multiplet around δ 1.8 ppm . The bulk of the overlapping methylene protons in the long alkyl chain will form a large, broad signal between δ 1.2-1.4 ppm . Finally, the terminal methyl group protons will appear as a triplet at approximately δ 0.9 ppm .[4][5]
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbon atom attached to the iodine (C1) is expected to have a chemical shift in the range of δ 9-10 ppm . The other carbon atoms of the alkyl chain will appear in the typical aliphatic region, generally between δ 14-34 ppm , with the terminal methyl carbon (C14) appearing around δ 14 ppm .[6]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by the vibrations of the alkyl chain. Strong C-H stretching vibrations will be observed in the 2850-2975 cm⁻¹ region. C-H bending and deformation vibrations will appear in the 1370-1470 cm⁻¹ range. The most characteristic absorption for this molecule is the C-I stretching vibration, which is expected to appear in the lower frequency "fingerprint" region, typically between 500-600 cm⁻¹ .[3]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 1-Iodotetradecane is classified as a hazardous substance requiring careful handling to ensure personnel safety and experimental integrity.
-
Hazard Identification: It is known to cause skin irritation (H315) and serious eye irritation (H319).
-
Signal Word: Warning.
-
Pictogram: GHS07 (Exclamation Mark).
-
Precautionary Measures:
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a dry, well-ventilated place. Keep the container tightly sealed and in a dark place as iodoalkanes can be light-sensitive.
Chemical Reactivity and Synthetic Utility
The primary utility of 1-iodotetradecane lies in its function as a potent alkylating agent . The carbon-iodine bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in nucleophilic substitution reactions, particularly Sₙ2 reactions.[7][8] This reactivity allows for the covalent attachment of the 14-carbon tetradecyl chain to a variety of nucleophiles.
The Menschutkin Reaction: A Cornerstone of Quaternary Ammonium Salt Synthesis
A classic and highly reliable application of iodoalkanes is the Menschutkin reaction, which involves the alkylation of a tertiary amine to form a quaternary ammonium salt ("quat").[7] These cationic surfactants have widespread applications, from antimicrobial agents to phase-transfer catalysts. 1-Iodotetradecane is an ideal substrate for this transformation, leading to the formation of N,N,N-trialkyl-1-tetradecanaminium iodide salts.
The causality behind this choice of reagent is clear: iodine's superior leaving group ability compared to bromine or chlorine results in faster reaction kinetics under milder conditions.[7]
Caption: Workflow of the Menschutkin Reaction.
Experimental Protocol: Synthesis of Tetradecyltrimethylammonium Iodide
This protocol is adapted from the principles of the Menschutkin reaction, a robust and well-documented procedure for the synthesis of quaternary ammonium salts.[1][7]
Objective: To synthesize tetradecyltrimethylammonium iodide via the Sₙ2 alkylation of trimethylamine with 1-iodotetradecane.
Materials:
-
1-Iodotetradecane (1.0 eq)
-
Trimethylamine (solution in a polar aprotic solvent like THF or ethanol, ~1.1 eq)
-
Anhydrous polar aprotic solvent (e.g., Acetone, THF, or Acetonitrile)
-
Round-bottom flask with a magnetic stir bar
-
Condenser (if heating is required)
-
Inert gas supply (Nitrogen or Argon)
-
Buchner funnel and filter paper
-
Diethyl ether (for washing)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1-iodotetradecane in the chosen anhydrous solvent.
-
Amine Addition: To the stirred solution, slowly add the trimethylamine solution. The reaction can be exothermic, so controlled addition is recommended.
-
Reaction: Stir the mixture at room temperature. The progress can be monitored by the precipitation of the quaternary ammonium salt, which is often less soluble than the reactants in the chosen solvent. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied. Allow the reaction to proceed for several hours to 24 hours until completion (monitorable by TLC or NMR analysis of an aliquot).
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting material and solvent residues.
-
Drying: Dry the purified white solid product under vacuum to obtain the final tetradecyltrimethylammonium iodide.
This self-validating system relies on the significant difference in solubility between the non-polar reactants and the highly polar, ionic product, which drives the reaction to completion via Le Châtelier's principle as the product precipitates.
Applications in Drug Development and Materials Science
The introduction of long alkyl chains is a key strategy in medicinal chemistry and materials science to modulate a molecule's physicochemical properties, particularly its hydrophobicity (or lipophilicity).[9][10]
Enhancing Lipophilicity for Drug Delivery
A significant challenge in drug development is the formulation of hydrophobic drugs, which have poor aqueous solubility.[11] One proven strategy is to increase the lipophilicity of a drug or a carrier molecule to improve its incorporation into lipid-based drug delivery systems like liposomes or solid lipid nanoparticles (SLNs).[9][11]
1-Iodotetradecane is an ideal reagent for this purpose. By reacting it with a suitable functional group on a hydrophilic drug molecule or a polymer backbone, the C14 alkyl chain can be appended, creating a more lipophilic derivative. This modification allows the molecule to be efficiently loaded into the hydrophobic core of a nanoparticle or the lipid bilayer of a liposome.[9] This enhances drug loading capacity and can lead to more stable formulations with controlled release profiles.[10][11]
Caption: Conceptual workflow for enhancing drug delivery.
This strategic modification of LogP (the partition coefficient) is a cornerstone of modern pharmaceutical formulation, enabling the delivery of potent but poorly soluble active pharmaceutical ingredients (APIs).[11]
Conclusion
1-Iodotetradecane is more than a simple alkyl halide; it is a precision tool for imparting significant lipophilicity to a molecular scaffold. Its well-defined physical properties, predictable reactivity in Sₙ2 reactions, and straightforward handling make it a reliable and valuable reagent. For researchers in organic synthesis and drug development, understanding the causality behind its use—namely, the kinetic advantage of the iodide leaving group and the strategic value of its long alkyl chain—is key to unlocking its full potential in the creation of novel surfactants, advanced materials, and innovative drug delivery systems.
References
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Kirch, C., & Rump, E. (n.d.). Liposome formulations of hydrophobic drugs. PubMed. Retrieved from [Link]
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NIST. (n.d.). Tetradecane, 1-iodo-. NIST WebBook. Retrieved from [Link]
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Tanaka, K., et al. (2021). Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. MATEC Web of Conferences. Retrieved from [Link]
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Wikipedia. (n.d.). Menshutkin reaction. Retrieved from [Link]
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Hogarth, C., et al. (2021). Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. Journal of Materials Chemistry B. Retrieved from [Link]
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N/A. 1-Iodotetradecane. ChemBK. Retrieved from [Link]
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N/A. The Role of Potassium Iodide in Photographic Emulsions and Organic Synthesis. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-iodopropane. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-iodopropane. Retrieved from [Link]
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Kozik, V. V., et al. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC. Retrieved from [Link]
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An In-depth Technical Guide to 1-Iodotetradecane for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Long-Chain Alkyl Iodide
1-Iodotetradecane (C₁₄H₂₉I) is a long-chain alkyl halide that serves as a pivotal building block and functionalizing agent in various fields of chemical research. Its unique combination of a fourteen-carbon lipophilic tail and a reactive terminal iodide makes it a valuable tool for organic synthesis, surface science, and the development of novel materials. The high polarizability and relatively weak carbon-iodine bond facilitate its participation in a range of nucleophilic substitution reactions, making it an ideal precursor for introducing long alkyl chains into molecules or onto surfaces. This guide provides a comprehensive overview of the essential physical properties, chemical behavior, handling protocols, and key applications of 1-iodotetradecane, tailored for the research community.
Physicochemical Properties of 1-Iodotetradecane
A thorough understanding of the physical and chemical properties of 1-iodotetradecane is fundamental to its effective application in research. These properties dictate its behavior in different solvent systems, its reactivity, and the appropriate conditions for its storage and handling.
Core Physical and Chemical Data
The key physicochemical data for 1-iodotetradecane are summarized in the table below. These values have been compiled from various authoritative sources and provide a quantitative basis for experimental design.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₁₄H₂₉I | - | [1][2] |
| Molecular Weight | 324.28 | g/mol | [1][2] |
| CAS Number | 19218-94-1 | - | [1][2] |
| Appearance | Liquid | - | [2] |
| Melting Point | 13.6 | °C | [3] |
| Boiling Point | 310.06 (estimate) | °C | [3] |
| Density | 1.1519 (rough estimate) | g/cm³ | [3] |
| Purity | 98% | [2] |
Solubility Profile
The long, nonpolar tetradecyl chain of 1-iodotetradecane governs its solubility. It is readily soluble in a wide range of common organic solvents but is practically insoluble in water.[4][5][6] This differential solubility is a key factor in designing reaction and purification protocols.
-
High Solubility: Non-polar solvents such as hexane, toluene, and other hydrocarbons.
-
Good Solubility: Moderately polar solvents like ethers and chlorinated solvents.
-
Low to Insoluble: Highly polar solvents, most notably water.
The inability of 1-iodotetradecane to form hydrogen bonds is a primary reason for its insolubility in water.[7] When working with this compound, the choice of solvent is critical for achieving a homogeneous reaction mixture and for facilitating subsequent product isolation.
Chemical Reactivity and Synthetic Applications
The chemical utility of 1-iodotetradecane is primarily centered on the reactivity of the carbon-iodine bond. As a primary alkyl iodide, it is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The iodide ion is an exceptional leaving group, which enhances the reactivity of the molecule towards a wide array of nucleophiles.[4]
Key Reactions and Mechanisms
1-Iodotetradecane readily participates in reactions with various nucleophiles, including alkoxides, amines, and thiolates. These reactions are instrumental in the synthesis of a diverse range of compounds.
-
Williamson Ether Synthesis: The reaction of 1-iodotetradecane with an alkoxide, generated from an alcohol and a strong base, yields an ether. This is a classic and reliable method for forming carbon-oxygen bonds.[8][9] The reaction proceeds via an Sₙ2 mechanism, where the alkoxide ion attacks the electrophilic carbon atom bearing the iodine.[8]
-
Alkylation of Amines: Primary and secondary amines can be alkylated with 1-iodotetradecane to form secondary and tertiary amines, respectively.[10][11] This reaction is also a nucleophilic substitution, with the lone pair of electrons on the nitrogen atom acting as the nucleophile.[10] It is important to note that over-alkylation can be a competing process, leading to the formation of quaternary ammonium salts.[11]
Experimental Protocol: Williamson Ether Synthesis
The following is a generalized, step-by-step protocol for the synthesis of an ether using 1-iodotetradecane.
Materials:
-
Alcohol (starting material)
-
Sodium hydride (NaH) or other suitable strong base
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
1-Iodotetradecane
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line)
-
Magnetic stirrer and heating mantle
-
Standard glassware for reaction, workup, and purification
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath and slowly add sodium hydride in portions.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Slowly add 1-iodotetradecane to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench any unreacted sodium hydride with a small amount of water or ethanol.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ether product by column chromatography or distillation.
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An In-depth Technical Guide to 1-Iodotetradecane
This guide provides a comprehensive technical overview of 1-Iodotetradecane (CAS Number: 19218-94-1), tailored for researchers, scientists, and professionals in drug development. It delves into the compound's properties, synthesis, reactivity, and applications, with a focus on practical insights and established methodologies.
Part 1: Core Profile of 1-Iodotetradecane
1-Iodotetradecane is a long-chain alkyl iodide that serves as a valuable intermediate in organic synthesis.[1] Its 14-carbon backbone imparts significant lipophilicity, making it a key reagent for introducing long alkyl chains onto various molecular scaffolds. This property is particularly useful in modifying the physicochemical properties of molecules in fields such as drug discovery and material science.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 1-Iodotetradecane is presented below. These values are critical for designing experiments, predicting reaction outcomes, and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 19218-94-1 | [2][3][4][5][6][7] |
| Molecular Formula | C₁₄H₂₉I | [3][4][6][7] |
| Molecular Weight | 324.29 g/mol | [2][5][6] |
| Melting Point | 13.6 °C | [3] |
| Boiling Point | 310.06 °C (estimated) | [3] |
| Density | 1.1519 g/cm³ (rough estimate) | [3] |
| Physical Form | Solid, semi-solid, or liquid | |
| Purity | Typically ≥98% | |
| Solubility | Insoluble in water | [2] |
| Lipophilicity (LogP) | 6.12 (AlogP) | [4] |
Part 2: Synthesis and Purification
The synthesis of 1-Iodotetradecane is most commonly achieved through nucleophilic substitution reactions, where a better leaving group, such as a tosylate or a bromide, is displaced by an iodide ion. The Finkelstein reaction is a classic and efficient method for this transformation.[8]
Synthetic Workflow: The Finkelstein Reaction
The Finkelstein reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone.[8] The underlying principle relies on the differential solubility of the resulting sodium halides in acetone. Sodium iodide is soluble in acetone, whereas sodium chloride and sodium bromide are not, driving the reaction forward according to Le Châtelier's principle.
Below is a conceptual workflow for the synthesis of 1-Iodotetradecane from 1-bromotetradecane.
Caption: Finkelstein reaction workflow for 1-Iodotetradecane synthesis.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromotetradecane (1 equivalent) in anhydrous acetone.
-
Reagent Addition: Add sodium iodide (1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The precipitated sodium bromide will be visible.
-
Filtration: Filter the mixture to remove the sodium bromide precipitate. Wash the precipitate with a small amount of cold acetone.
-
Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 1-Iodotetradecane can be purified by vacuum distillation to yield a clear or slightly yellow oil/solid.
Part 3: Chemical Reactivity and Applications
The reactivity of 1-Iodotetradecane is dominated by the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions.[9][10][11] This high reactivity makes 1-Iodotetradecane a potent alkylating agent.[9]
Nucleophilic Substitution Reactions (Sₙ2)
As a primary alkyl iodide, 1-Iodotetradecane readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[9][12] This allows for the straightforward introduction of the tetradecyl group into various molecules.
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An In-Depth Technical Guide to 1-Iodotetradecane: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-iodotetradecane, a long-chain alkyl iodide that serves as a versatile chemical intermediate in various scientific and industrial applications, including drug development and materials science. This document delves into the fundamental physicochemical properties, detailed analytical characterization techniques, and established synthetic protocols. Furthermore, it explores the reactivity of 1-iodotetradecane and its practical applications, with a particular focus on its role in the synthesis of bioactive quaternary ammonium compounds. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this important chemical entity.
Introduction
1-Iodotetradecane (C₁₄H₂₉I) is a linear alkyl iodide that is of significant interest to organic chemists due to the unique properties conferred by its long hydrocarbon chain and the reactive carbon-iodine bond. The fourteen-carbon chain imparts considerable lipophilicity, making it a valuable building block for molecules designed to interact with biological membranes or other nonpolar environments. The terminal iodine atom serves as an excellent leaving group in nucleophilic substitution reactions and is instrumental in the formation of organometallic reagents. These characteristics make 1-iodotetradecane a key intermediate in the synthesis of surfactants, polymers, and, notably, pharmacologically active molecules. This guide aims to provide a detailed exploration of its chemical and physical properties, synthesis, and applications, thereby serving as a valuable resource for its effective utilization in research and development.
Physicochemical Properties
The physical and chemical properties of 1-iodotetradecane are crucial for its handling, storage, and application in chemical reactions. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of 1-Iodotetradecane
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₉I | [1][2] |
| Molecular Weight | 324.29 g/mol | [2] |
| CAS Number | 19218-94-1 | [2] |
| Appearance | Solid, semi-solid, or liquid | |
| Melting Point | 13.6 °C (estimate) | |
| Boiling Point | 310.06 °C (estimate) | |
| Density | 1.1519 g/cm³ (rough estimate) | |
| Purity | ≥98% (typical) | |
| Storage Temperature | Room temperature, in a dry, dark place |
Note: Some physical properties are estimated based on data for homologous compounds and may vary.
Synthesis of 1-Iodotetradecane
The synthesis of 1-iodotetradecane can be efficiently achieved from its corresponding alcohol, 1-tetradecanol, through a well-established iodination reaction. A common and effective method involves the use of triphenylphosphine and iodine, which proceeds via a phosphonium iodide intermediate.
Caption: Synthetic pathway for 1-iodotetradecane.
Experimental Protocol: Synthesis from 1-Tetradecanol
This protocol describes the conversion of 1-tetradecanol to 1-iodotetradecane using triphenylphosphine and iodine.
Materials:
-
1-Tetradecanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tetradecanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add iodine (1.2 eq) portion-wise to the stirred solution. The reaction is exothermic and the color will change from dark purple to a clear or pale yellow solution upon completion.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any excess iodine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a nonpolar eluent (e.g., hexanes) to yield pure 1-iodotetradecane.
Analytical Characterization
The identity and purity of 1-iodotetradecane are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 1-iodotetradecane is characterized by a triplet at approximately 3.2 ppm corresponding to the two protons on the carbon adjacent to the iodine atom (–CH₂–I). The remaining methylene protons of the alkyl chain appear as a broad multiplet between 1.2 and 1.4 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbon bonded to iodine at a characteristic upfield chemical shift (around 10-15 ppm). The other carbon signals of the alkyl chain will appear in the typical aliphatic region (approximately 14-32 ppm).
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of 1-iodotetradecane. The electron ionization (EI) mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 324, confirming the molecular weight. A prominent peak at m/z 197 corresponds to the loss of the iodine atom ([M-I]⁺). The fragmentation pattern will also show a series of peaks separated by 14 mass units, characteristic of a long alkyl chain.
Gas Chromatography (GC)
The purity of 1-iodotetradecane can be readily assessed by gas chromatography, typically using a nonpolar capillary column. The retention time will be dependent on the specific column and temperature program used.
Chemical Reactivity and Applications
The reactivity of 1-iodotetradecane is dominated by the carbon-iodine bond, which is susceptible to nucleophilic attack and can be used to form organometallic reagents.
Caption: Key reactions of 1-iodotetradecane.
Nucleophilic Substitution Reactions
As a primary alkyl iodide, 1-iodotetradecane readily undergoes Sₙ2 reactions with a variety of nucleophiles.[3] This allows for the introduction of the tetradecyl group onto other molecules. Examples include reactions with:
-
Hydroxide ions (OH⁻) to form 1-tetradecanol.
-
Alkoxides (RO⁻) to form ethers.
-
Cyanide (CN⁻) to form pentadecanenitrile, extending the carbon chain by one.
-
Amines (RNH₂) to form secondary amines.
Grignard Reagent Formation
1-Iodotetradecane reacts with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, tetradecylmagnesium iodide.[4] This organometallic compound is a potent nucleophile and a strong base, and it can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[5]
Application in the Synthesis of Bioactive Molecules: Quaternary Ammonium Compounds
A significant application of 1-iodotetradecane is in the synthesis of quaternary ammonium compounds (QACs).[6] These molecules, which possess a positively charged nitrogen atom, often exhibit biological activity. The long tetradecyl chain of 1-iodotetradecane can be attached to a tertiary amine via an Sₙ2 reaction to form a QAC with a long lipophilic tail.[7] This structural motif is common in antimicrobial agents, as the lipophilic chain can disrupt the cell membranes of bacteria and fungi.[6]
Example Synthesis of a Quaternary Ammonium Compound:
Safety and Handling
1-Iodotetradecane should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.[8]
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
-
Health Hazards: Causes skin and serious eye irritation. Avoid inhalation of vapors or dust.
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[9]
-
In case of skin contact: Wash off with soap and plenty of water.[9]
-
If inhaled: Move the person into fresh air.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1]
-
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is light-sensitive.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1]
Conclusion
1-Iodotetradecane is a valuable and versatile long-chain alkyl iodide with a well-defined set of physicochemical properties and reactivity. Its utility in organic synthesis is underscored by its ability to participate in nucleophilic substitution reactions and form Grignard reagents, enabling the introduction of a C₁₄ lipophilic chain into a variety of molecular scaffolds. The application of 1-iodotetradecane in the synthesis of bioactive quaternary ammonium compounds highlights its importance in the field of medicinal chemistry. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for its effective and responsible use in research and development.
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Pongoh, E. J., Rumampuk, R. J., Paat, V., & Soputan, J. (n.d.). 1 H-NMR and 13 C-NMR Spectroscopic Data. ResearchGate. [Link]
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Triphenylphosphine and iodine can be used to convert alcohols to... (n.d.). Pearson. [Link]
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Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. (2016). National Institutes of Health. [Link]
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1-Iodotetradecane. (n.d.). MySkinRecipes. [Link]
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A Quaternary Ammonium Salt Promoted Regioselective Iodination of Terminal Alkynes: A Convenient Access to 1-Iodoalkynes in Aqueous Media. (2015). ResearchGate. [Link]
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A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry. (2010). PubMed. [Link]
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SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. (n.d.). TSI Journals. [Link]
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Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (2023). MDPI. [Link]
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Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
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Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. (n.d.). ISMRM. [Link]
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1-Iodotetradecane synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of 1-Iodotetradecane
Introduction
1-Iodotetradecane (C₁₄H₂₉I) is a long-chain alkyl iodide that serves as a crucial building block and intermediate in organic synthesis.[1][2] Its utility is particularly pronounced in the development of pharmaceuticals and advanced materials, where the introduction of a fourteen-carbon lipophilic chain can significantly modify the parent molecule's properties, such as solubility, membrane permeability, and biological activity. The iodine atom provides a reactive site for various coupling reactions and nucleophilic substitutions, making it a versatile synthon for researchers. This guide provides a comprehensive overview of the principal methods for synthesizing and purifying 1-iodotetradecane, grounded in established chemical principles and field-proven laboratory practices.
Part 1: Core Synthesis Methodologies
The synthesis of 1-iodotetradecane can be approached from several angles, primarily depending on the availability of starting materials and the desired scale of the reaction. The two most reliable and widely employed methods are the Finkelstein reaction starting from a corresponding alkyl bromide and the direct iodination of 1-tetradecanol.
Method 1: The Finkelstein Reaction: A Halogen Exchange Approach
The Finkelstein reaction is a classic and highly efficient Sₙ2 (bimolecular nucleophilic substitution) reaction that involves the exchange of one halogen for another.[3][4] In the context of 1-iodotetradecane synthesis, this typically involves the conversion of 1-bromotetradecane.
Causality and Mechanism: The reaction's success hinges on Le Châtelier's principle. The conversion of an alkyl bromide or chloride to an alkyl iodide is achieved by treating it with a solution of sodium iodide (NaI) in dry acetone.[4][5][6] While sodium iodide is soluble in acetone, the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not.[4][5] This poor solubility causes the byproduct salt to precipitate out of the solution, effectively removing it from the equilibrium and driving the reaction to completion.[4][6] The reaction proceeds via a backside attack by the iodide nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the center were chiral (though it is not in this case).
Experimental Protocol: Synthesis of 1-Iodotetradecane from 1-Bromotetradecane
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromotetradecane (1.0 eq) in anhydrous acetone. Use a sufficient volume of acetone to ensure complete dissolution at room temperature.
-
Addition of Sodium Iodide: Add sodium iodide (NaI, approx. 1.5 eq) to the solution. A molar excess of NaI is used to maximize the reaction rate.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (NaBr). The reaction is typically complete within several hours.
-
Initial Work-up: After cooling to room temperature, the precipitated sodium bromide is removed by vacuum filtration. The filter cake should be washed with a small amount of cold acetone to recover any product.
-
Solvent Removal: The acetone is removed from the filtrate under reduced pressure using a rotary evaporator.
-
Aqueous Extraction: The resulting residue is redissolved in a water-immiscible organic solvent like diethyl ether or hexane. This solution is then washed sequentially with water and a dilute aqueous solution of sodium thiosulfate (to remove any trace iodine), followed by a final wash with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield crude 1-iodotetradecane.
Diagram: Finkelstein Reaction Workflow
Caption: Workflow for 1-iodotetradecane synthesis via the Finkelstein reaction.
Method 2: Direct Iodination of 1-Tetradecanol
A more direct route involves the conversion of the primary alcohol, 1-tetradecanol (myristyl alcohol), into 1-iodotetradecane.[7][8] A common and effective method for this transformation utilizes triphenylphosphine (PPh₃) and iodine (I₂).
Causality and Mechanism: This reaction proceeds through the formation of an intermediate phosphonium salt. Triphenylphosphine reacts with iodine to form an iodophosphonium iodide species. The oxygen atom of the alcohol then attacks the phosphorus atom, displacing an iodide ion and forming an alkoxyphosphonium iodide. In the final step, the displaced iodide ion acts as a nucleophile, attacking the carbon atom attached to the oxygen in an Sₙ2 fashion. This results in the formation of 1-iodotetradecane and triphenylphosphine oxide as a byproduct. Imidazole is often added to the reaction to act as a base, neutralizing the HI formed in situ and facilitating the reaction.[9]
Experimental Protocol: Synthesis of 1-Iodotetradecane from 1-Tetradecanol
-
Reagent Setup: To a solution of 1-tetradecanol (1.0 eq), triphenylphosphine (1.3 eq), and imidazole (1.3 eq) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) in a flask under an inert atmosphere (e.g., Argon), add iodine (1.3 eq) portion-wise at 0 °C (ice bath).[9]
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.[9]
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any excess iodine.[9]
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Washing: Combine the organic layers and wash them sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will contain 1-iodotetradecane and triphenylphosphine oxide.
-
Purification: The triphenylphosphine oxide byproduct is typically removed by column chromatography or by precipitation/filtration from a nonpolar solvent like hexane.[9]
Diagram: Iodination of 1-Tetradecanol Workflow
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Navigating the Synthesis and Handling of 1-Iodotetradecane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility and Challenges of 1-Iodotetradecane in Modern Synthesis
1-Iodotetradecane, a long-chain alkyl iodide, serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules and functional materials. Its utility lies in the reactivity of the carbon-iodine bond, which readily participates in nucleophilic substitution and cross-coupling reactions. This allows for the introduction of the fourteen-carbon lipophilic chain into a target molecule, a common strategy in the development of pharmaceuticals, surfactants, and other specialized chemicals. However, the same reactivity that makes it a valuable reagent also necessitates a thorough understanding of its handling and safety profile. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency responses associated with 1-Iodotetradecane, grounded in established safety protocols and the physicochemical properties of the compound.
I. Physicochemical and Hazard Profile of 1-Iodotetradecane
A foundational understanding of the physical and chemical properties of a substance is paramount to its safe handling. The following table summarizes the key physicochemical data for 1-Iodotetradecane.
| Property | Value | Source |
| Molecular Formula | C14H29I | [1][2][3][4] |
| Molecular Weight | 324.29 g/mol | [5] |
| Appearance | Solid, semi-solid, or liquid | |
| Melting Point | 13.6°C | [1] |
| Boiling Point | ~310.06°C (estimate) | [1] |
| Density | ~1.15 g/cm³ (estimate) | [1] |
| CAS Number | 19218-94-1 | [3][4][5] |
Hazard Identification and GHS Classification:
1-Iodotetradecane is classified as a hazardous substance. The primary hazards are skin and eye irritation.[6] While comprehensive toxicological data is not available, the potential for respiratory tract irritation upon inhalation of vapors or aerosols is also a concern.[6][7]
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
The causality behind these classifications lies in the chemical nature of alkyl iodides. The polar carbon-iodine bond and the potential for the compound to react with biological nucleophiles can lead to irritation upon contact with skin and mucous membranes.
II. Prudent Handling and Storage: A Proactive Approach to Safety
Safe handling of 1-Iodotetradecane hinges on a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and sound laboratory practices.
Engineering Controls: The First Line of Defense
The primary engineering control for handling 1-Iodotetradecane is to minimize exposure. This is best achieved by working in a well-ventilated area, such as a certified chemical fume hood.[7] This is crucial to prevent the accumulation of vapors, especially when working with heated material.
Personal Protective Equipment (PPE): Essential Barriers
A risk assessment should always be conducted to determine the specific PPE required for a given procedure.[8] However, the following are generally considered mandatory when handling 1-Iodotetradecane:
-
Eye and Face Protection: Safety glasses with side shields that conform to EN166 or NIOSH standards are the minimum requirement.[7][9] For tasks with a higher risk of splashing, chemical safety goggles or a full-face shield should be worn.[6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile rubber gloves with a minimum thickness of 0.11 mm have been shown to have a long breakthrough time.[7] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.[7]
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or coveralls may be necessary.[10]
-
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[9] However, if engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]
Caption: Essential PPE for handling 1-Iodotetradecane.
Safe Storage Protocols
Proper storage is critical to maintain the integrity of 1-Iodotetradecane and prevent hazardous situations.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[7][9]
-
Environment: Store in a cool, dark place. 1-Iodotetradecane is light-sensitive, and exposure to light can cause decomposition, potentially releasing iodine.[6][7][9] Storing under an inert gas atmosphere is also recommended to prevent degradation.[7]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases, as these can react violently with alkyl iodides.[7][9]
III. Emergency Procedures: A Calm and Calculated Response
In the event of an accidental exposure or spill, a swift and informed response is crucial to minimize harm.
First-Aid Measures
The following first-aid procedures should be followed in case of exposure. In all cases, seek medical attention and show the Safety Data Sheet to the attending physician.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing.
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7]
Caption: Workflow for emergency response to exposure and spills.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Ensure adequate ventilation. [7]
-
Evacuate personnel from the area. [7]
-
Wear appropriate PPE , including respiratory protection if necessary.[7]
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[6][11]
-
Collect the absorbed material into a suitable, closed container for disposal.[6][7]
-
Do not allow the product to enter drains. [7]
Fire-Fighting Measures
While 1-Iodotetradecane is not highly flammable, it will burn.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7]
-
Hazardous Combustion Products: Burning may produce toxic fumes, including carbon oxides and hydrogen iodide.[6][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]
IV. Disposal Considerations
Disposal of 1-Iodotetradecane and its containers must be handled as hazardous waste.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[7] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contaminated Packaging: Dispose of as unused product.[7]
Always consult local, state, and federal regulations for proper disposal procedures.[11]
V. Toxicological and Ecological Information: The Data Gaps
A significant challenge in assessing the full risk profile of 1-Iodotetradecane is the lack of comprehensive toxicological and ecological data. Many safety data sheets state that the toxicological properties have not been thoroughly investigated.[7] There is also limited information on its persistence, bioaccumulation potential, and mobility in the environment.[6] This data gap underscores the importance of adhering to the precautionary principle: handle the substance as if it were more hazardous than currently known and prevent its release into the environment.
Conclusion: A Culture of Safety
1-Iodotetradecane is a valuable tool in the arsenal of the research chemist. Its effective and safe use is predicated on a thorough understanding of its properties and a commitment to a culture of safety. By implementing the engineering controls, wearing the appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and responsibly harness the synthetic potential of this important chemical. The causality is clear: informed and cautious handling directly translates to a safer laboratory environment and the integrity of scientific research.
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The Indispensable Role of Primary Iodoalkanes in Modern Organic Synthesis: A Technical Guide for Advanced Practitioners
Abstract
Primary iodoalkanes represent a class of organic synthons whose exceptional reactivity and versatility are pivotal to the advancement of complex molecular synthesis. This guide provides an in-depth technical exploration of the fundamental principles governing the reactivity of primary iodoalkanes, moving beyond rudimentary concepts to deliver field-proven insights for researchers, scientists, and drug development professionals. We will dissect the nuanced interplay of bond energetics and stereoelectronics that define their utility in a range of high-stakes applications, from classical nucleophilic substitutions to intricate transition-metal-catalyzed cross-coupling reactions. This document eschews a conventional template, instead adopting a structure that mirrors the logical flow of synthetic planning and execution, grounded in mechanistic understanding and supported by detailed, actionable protocols.
The Heart of Reactivity: Deconstructing the Carbon-Iodine Bond
The utility of any functional group in organic synthesis is dictated by the physicochemical properties of its constituent bonds. In the case of primary iodoalkanes (R-CH₂-I), the carbon-iodine (C-I) bond is the locus of their reactivity. A common misconception is that the reactivity of haloalkanes is primarily driven by the polarity of the carbon-halogen bond.[1] While the C-Cl and C-Br bonds are significantly polarized due to the higher electronegativity of chlorine and bromine relative to carbon, the C-I bond is nearly non-polar, as carbon and iodine have very similar electronegativity values.[2]
The paramount factor governing the reactivity of primary iodoalkanes is the weakness of the C-I bond.[1][2] This is a direct consequence of the large atomic radius of iodine, which results in a long and relatively weak covalent bond with carbon. This inherent weakness translates to a lower bond dissociation energy (BDE) compared to other haloalkanes, meaning less energy is required to cleave the C-I bond during a chemical reaction.[3][4]
| Haloalkane (CH₃-X) | Bond Length (Å) | Bond Dissociation Energy (kJ/mol) | Electronegativity of X (Pauling Scale) |
| CH₃-F | 1.39 | 452 | 3.98 |
| CH₃-Cl | 1.78 | 351 | 3.16 |
| CH₃-Br | 1.93 | 293 | 2.96 |
| CH₃-I | 2.14 | 234 | 2.66 |
| Data compiled from various sources, including references[3][5]. Values are approximate and can vary slightly depending on the source. |
This table clearly illustrates that while the polarity difference between carbon and the halogen is greatest for fluorine and least for iodine, the bond dissociation energy follows the opposite trend. It is this low bond dissociation energy that makes the iodide ion an excellent leaving group and renders primary iodoalkanes highly reactive electrophiles.[3][6]
The Workhorse Reaction: Bimolecular Nucleophilic Substitution (Sₙ2)
Primary iodoalkanes are quintessential substrates for the bimolecular nucleophilic substitution (Sₙ2) reaction.[3][7] This is due to the combination of their unhindered nature and the superb leaving group ability of the iodide ion. The Sₙ2 mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[3] This backside attack leads to a characteristic inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion.[6]
The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics.[2][3]
Rate = k[R-CH₂-I][Nu⁻]
The unhindered nature of the primary carbon atom is crucial, as steric bulk around the reaction center impedes the backside attack of the nucleophile, dramatically slowing the reaction rate.[8][9]
Figure 1: The Sₙ2 mechanism with a primary iodoalkane.
Experimental Protocol: A Representative Sₙ2 Reaction
Objective: To synthesize an ether via the Williamson ether synthesis, a classic Sₙ2 reaction, using a primary iodoalkane.
Materials:
-
Primary iodoalkane (e.g., 1-iodobutane)
-
Sodium alkoxide (e.g., sodium ethoxide)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: Dissolve sodium ethoxide (1.2 equivalents) in anhydrous DMF. To this solution, add 1-iodobutane (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by distillation.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The alkoxide is a strong base and will readily react with any water present, which would consume the nucleophile and reduce the yield.
-
Polar Aprotic Solvent (DMF): This type of solvent solvates the cation (Na⁺) but not the anion (EtO⁻), leaving the nucleophile "naked" and highly reactive, thus accelerating the Sₙ2 reaction.[6]
-
Excess Nucleophile: Using a slight excess of the sodium alkoxide helps to drive the reaction to completion.
Synthesis of Primary Iodoalkanes: The Finkelstein Reaction
While primary iodoalkanes are highly reactive, they are often synthesized from the more readily available and less expensive primary chloro- or bromoalkanes. The most common method for this transformation is the Finkelstein reaction.[1][10] This is a classic Sₙ2 reaction where a halide is exchanged for another.[1][10]
The reaction is typically carried out by treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in acetone.[1][10] The success of this reaction hinges on Le Châtelier's principle. While sodium iodide is soluble in acetone, the resulting sodium chloride or sodium bromide is not.[1][10] The precipitation of these salts from the reaction mixture drives the equilibrium towards the formation of the desired iodoalkane.[1][10]
Figure 2: The Finkelstein reaction equilibrium.
Experimental Protocol: Synthesis of 1-Iodobutane
Objective: To synthesize 1-iodobutane from 1-bromobutane via the Finkelstein reaction.
Materials:
-
1-bromobutane
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Setup: In a dry round-bottom flask, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.
-
Reagent Addition: Add 1-bromobutane (1.0 equivalent) to the stirring solution.
-
Reaction: Heat the mixture to reflux for 1-2 hours. A white precipitate of sodium bromide will form.
-
Workup: Cool the reaction mixture to room temperature and remove the precipitated sodium bromide by vacuum filtration. Wash the solid with a small amount of acetone.
-
Isolation: Combine the filtrate and the acetone washings and remove the bulk of the acetone using a rotary evaporator.
-
Purification: To the residue, add diethyl ether and water. Separate the layers, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (to remove any residual iodine), followed by water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield 1-iodobutane.[10]
Advanced Synthetic Applications: Building Blocks for Complexity
The high reactivity of primary iodoalkanes makes them invaluable precursors for a variety of advanced synthetic transformations that are central to modern drug discovery and development.
Formation of Grignard Reagents
Grignard reagents (R-MgX) are powerful nucleophiles and strong bases that are fundamental to carbon-carbon bond formation.[11][12] They are prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[8][13] Due to the weak C-I bond, primary iodoalkanes react readily with magnesium, often requiring less harsh conditions than their chloro- or bromo- counterparts.[11]
Figure 3: Formation of a Grignard reagent.
Objective: To prepare a solution of butylmagnesium iodide from 1-iodobutane.
Materials:
-
Magnesium turnings
-
1-iodobutane
-
Anhydrous diethyl ether
-
A crystal of iodine (as an activator)
-
Three-necked round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Rigorously dry all glassware. Assemble a three-necked flask with a magnetic stir bar, reflux condenser, and dropping funnel under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask to sublime the iodine, which etches the magnesium surface, removing the passivating oxide layer.[14]
-
Initiation: Add a small portion of a solution of 1-iodobutane (1.0 equivalent) in anhydrous diethyl ether to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.
-
Addition: Once the reaction has started, add the remaining 1-iodobutane solution dropwise at a rate that maintains a gentle reflux.[14]
-
Completion: After the addition is complete, continue to stir the mixture for an additional hour to ensure all the magnesium has reacted. The resulting Grignard reagent is a cloudy, greyish solution and is used directly in subsequent reactions.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Primary iodoalkanes are excellent electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions.[1][15] These reactions are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular architectures.[16] The reactivity of the C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle of these reactions.[15]
The Sonogashira coupling forms a carbon-carbon bond between a terminal alkyne and an organic halide.[13][17] While traditionally used with aryl and vinyl halides, recent advancements have enabled the use of unactivated alkyl halides, including primary iodoalkanes.[15]
Objective: To couple 1-iodopropane with a terminal alkyne.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI) co-catalyst
-
1-iodopropane
-
Terminal alkyne (e.g., phenylacetylene)
-
Amine base (e.g., triethylamine, Et₃N)
-
Anhydrous solvent (e.g., THF)
-
Schlenk flask and inert atmosphere techniques
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2 mol%) and CuI (e.g., 4 mol%).
-
Reagent Addition: Add anhydrous THF and freshly distilled triethylamine. Stir for 10-15 minutes at room temperature. Add the terminal alkyne (1.2 equivalents) followed by 1-iodopropane (1.0 equivalent) via syringe.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-8 hours.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst. Wash the organic filtrate with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[18]
The Heck reaction couples an unsaturated halide with an alkene.[7][19] The use of primary iodoalkanes in intermolecular Heck-type couplings has been a significant recent development.[10]
The Suzuki coupling involves the reaction of an organoboron compound with an organic halide.[20] This reaction is widely used in the pharmaceutical industry for the synthesis of biaryl compounds.[21]
Application in Drug Discovery and Development: A Case Study
The principles and protocols outlined above are not merely academic exercises; they are routinely applied in the synthesis of complex, biologically active molecules, including approved pharmaceuticals. While the direct use of a primary iodoalkane in the final steps of a drug's synthesis might be less common due to their high reactivity, they are frequently employed in the synthesis of key intermediates.
A notable example can be found in the synthesis of intermediates for drugs like Vericiguat , a soluble guanylate cyclase stimulator.[6][9] While the final synthetic steps may not involve an iodoalkane, the construction of complex heterocyclic cores often relies on building blocks that are themselves synthesized using the robust and reliable chemistry of iodoalkanes. For instance, an Sₙ2 reaction involving a primary tosylate (a functional group with similar leaving group ability to iodide) is a key step in the synthesis of a crucial intermediate for Vericiguat.[6] The principles governing the reactivity of primary iodoalkanes are directly transferable to such transformations.
The synthesis of complex natural products also frequently leverages the reactivity of primary iodoalkanes. For example, Grignard reagents derived from primary iodoalkanes are used to introduce alkyl chains in the total synthesis of various natural products.[14]
Conclusion
Primary iodoalkanes are far more than simple alkylating agents. Their unique reactivity, governed by the weak carbon-iodine bond, makes them exceptionally versatile and powerful tools in the arsenal of the modern synthetic chemist. From the foundational Sₙ2 reaction to their critical role as precursors in the formation of organometallic reagents and as partners in sophisticated cross-coupling reactions, primary iodoalkanes enable the efficient construction of complex molecular frameworks. A thorough understanding of the principles behind their reactivity, coupled with robust and validated protocols, is essential for professionals in research and drug development who are tasked with creating the next generation of therapeutics. The continued innovation in the application of these fundamental building blocks will undoubtedly lead to new and more efficient synthetic pathways to molecules that can address pressing medical needs.
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Grignard Reagent Reaction: Synthesis & Mechanism - PraxiLabs. (n.d.). Retrieved January 13, 2026, from [Link]
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A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]
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ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
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Elementary SN2 reaction revisited. Effects of solvent and alkyl chain length on kinetics of halogen exchange in haloalkanes elucidated by Empirical Valence Bond simulation | Request PDF - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
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(PDF) SN2 Solution Phase Kinetics for Iodoalkane-DABCO Reactions: An Experimental, Computational and Uncertainty Analysis Study - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
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SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions - YouTube. (2020, April 4). Retrieved January 13, 2026, from [Link]
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1-Iodotetradecane as a Versatile Molecular Tool in Advanced Materials Science
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1-Iodotetradecane (C₁₄H₂₉I) is an organoiodine compound featuring a 14-carbon alkyl chain attached to a highly reactive iodine atom.[1][2] While seemingly a simple molecule, its distinct chemical characteristics—a long, hydrophobic alkyl chain coupled with a reactive C-I bond—make it a powerful and versatile building block in materials science. This guide explores the fundamental properties of 1-Iodotetradecane and details its potential applications in surface engineering, advanced energy materials, nanomaterial functionalization, and polymer science. By explaining the core chemical principles and providing actionable experimental protocols, this document serves as a technical resource for scientists seeking to leverage this molecule for the development of novel materials with tailored properties.
Part 1: Core Properties and Chemical Reactivity of 1-Iodotetradecane
The utility of 1-Iodotetradecane in materials science stems from its bifunctional nature. The long tetradecyl chain dictates its physical interactions, promoting hydrophobicity and van der Waals forces, while the terminal iodide serves as a reactive site for covalent bond formation.
Physicochemical Properties
The key properties of 1-Iodotetradecane are summarized below, providing a foundational understanding for its application.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₉I | [3] |
| Molecular Weight | 324.29 g/mol | [3] |
| Appearance | Solid, semi-solid, or liquid | |
| CAS Number | 19218-94-1 | [3][4] |
| Storage Conditions | Room temperature, sealed in dry, dark place |
The Carbon-Iodine Bond: A Gateway to Functionalization
The Carbon-Iodine (C-I) bond is the weakest among the carbon-halogen bonds, with a bond dissociation energy of approximately 234 kJ/mol. This relatively low bond energy makes the iodine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity is the cornerstone of its use as an alkylating agent, enabling the covalent attachment of the 14-carbon chain to a wide variety of substrates, from metallic surfaces to organic molecules and polymer backbones. This allows for precise engineering of interfacial properties and material functionalities.
Part 2: Surface Modification and Self-Assembled Monolayers (SAMs)
Controlling the surface properties of materials is critical for applications ranging from biocompatibility to corrosion resistance. 1-Iodotetradecane offers a direct route to creating functionalized surfaces.
Engineering Hydrophobic Surfaces
The long, nonpolar tetradecyl chain is inherently hydrophobic. By grafting 1-Iodotetradecane onto a surface, the surface energy can be significantly lowered, repelling water. This is crucial for creating self-cleaning, anti-fouling, or moisture-resistant coatings.[5][6] The modification can be achieved through reactions with surface hydroxyl groups (on metal oxides) or other nucleophilic sites. Silane-based modification is a common method to improve the hydrophobicity of materials like waterborne polyurethane.[7]
Self-Assembled Monolayers (SAMs)
SAMs are highly ordered molecular layers that spontaneously form on a substrate, providing a method for precise surface functionalization.[8] While alkanethiols on gold are the most studied SAM system due to the strong sulfur-gold bond (~45 kcal/mol), iodoalkanes represent an alternative for substrates where thiol chemistry is less effective, such as platinum.[9][10]
Causality in SAM Formation: The formation of a SAM is driven by the chemisorption of the headgroup (in this case, iodine) onto the substrate, followed by the slower organization of the alkyl chains, driven by van der Waals interactions, to form a densely packed, ordered layer.[8] While the interaction of iodine with substrates like platinum is less energetic than the thiol-gold bond, it is sufficient to anchor the molecules. However, studies comparing octadecanethiol (ODT) and octadecylisocyanide (ODI) on platinum have shown that thiol-based SAMs tend to be more stable and robust.[10]
Experimental Protocol: Formation of a 1-Iodotetradecane SAM on Platinum
This protocol describes a standard procedure for forming a SAM on a platinum substrate, adapted from methodologies used for similar long-chain molecules.[10]
-
Substrate Preparation:
-
Obtain a clean platinum-coated substrate (e.g., silicon wafer with a Ti/Pt coating).
-
Clean the substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water.
-
Dry the substrate under a stream of dry nitrogen.
-
Perform UV-Ozone cleaning for 20 minutes to remove organic contaminants and create a reactive surface.
-
-
SAM Formation:
-
Prepare a 1.0 mM solution of 1-Iodotetradecane in anhydrous ethanol.
-
Immerse the cleaned platinum substrate into the solution in a sealed, inert-atmosphere container (e.g., a nitrogen-filled glovebox) to prevent oxidation and contamination.
-
Allow the self-assembly process to proceed for 24 hours at room temperature.
-
-
Post-Formation Cleaning:
-
Remove the substrate from the solution.
-
Rinse thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrate under a stream of dry nitrogen.
-
-
Characterization:
-
The resulting monolayer can be characterized by techniques such as contact angle goniometry (to confirm hydrophobicity), ellipsometry (to measure thickness), and X-ray Photoelectron Spectroscopy (XPS) (to confirm chemical composition).
-
Visualization: SAM Formation Workflow
Caption: Workflow for the formation of a 1-Iodotetradecane self-assembled monolayer.
Part 3: Advanced Energy Materials: Perovskite Solar Cells (PSCs)
The long-term stability of perovskite solar cells is a major hurdle for their commercialization, often limited by inherent material defects and sensitivity to moisture.[11] Recent research has demonstrated that long-chain iodoalkanes, specifically 1-iodooctadecane, can significantly improve both the efficiency and stability of PSCs, a strategy directly applicable to 1-Iodotetradecane.[11]
Mechanism: Synergistic Defect Passivation and Surface Hydrophobization
-
Defect Passivation: During the fabrication of perovskite films, defects such as halide anion vacancies (I⁻ vacancies) and uncoordinated lead ions (Pb²⁺) can form.[11] These defects act as non-radiative recombination centers, trapping charge carriers and reducing the cell's efficiency. The iodide end of 1-Iodotetradecane can coordinate with these defect sites, effectively "healing" them and reducing charge traps.[11][12]
-
Enhanced Hydrophobicity: The long, nonpolar tetradecyl chain orients itself away from the perovskite surface, creating a hydrophobic barrier.[11] This layer physically repels water molecules, preventing moisture from infiltrating the perovskite film and causing its degradation. This dual-action approach provides a powerful strategy for enhancing PSC performance and longevity.
A study using a synergistic approach with phthalide and 1-iodooctadecane achieved a power conversion efficiency (PCE) of 22.27% and maintained 93.2% of its initial PCE after 70 days in an ambient environment.[11]
Experimental Protocol: Surface Treatment of Perovskite Films
This protocol is based on the successful method reported for 1-iodooctadecane surface modification.[11]
-
Perovskite Film Fabrication:
-
Fabricate the main perovskite active layer (e.g., (FAPbI₃)₁₋ₓ(MAPbBr₃)ₓ) using a standard method such as spin-coating or blade-coating on a suitable substrate (e.g., ITO/SnO₂).
-
Anneal the film according to the established procedure for the specific perovskite composition.
-
-
Surface Treatment Solution Preparation:
-
Prepare a solution of 1-Iodotetradecane in a non-reactive solvent like chlorobenzene or isopropanol. A typical concentration would be in the range of 0.5 to 2.0 mg/mL.
-
-
Application of Treatment:
-
Once the perovskite film has cooled to room temperature after annealing, deposit the 1-Iodotetradecane solution onto the surface via spin-coating (e.g., at 4000 rpm for 30 seconds).
-
Anneal the treated film at a moderate temperature (e.g., 100 °C) for 5-10 minutes to promote binding and remove the solvent.
-
-
Device Completion:
-
Complete the solar cell fabrication by depositing the subsequent layers (e.g., hole transport layer and metal electrode).
-
Visualization: Mechanism of Perovskite Surface Passivation
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Methodological & Application
Application Note: Surface Modification with 1-Iodotetradecane for Advanced Material Functionalization
Introduction
The precise control of surface chemistry is a cornerstone of modern materials science, with profound implications for drug development, biosensing, and biocompatible coatings. Self-assembled monolayers (SAMs) offer a powerful and versatile platform for tailoring the interfacial properties of a wide range of materials. While alkanethiols on gold and organosilanes on hydroxylated surfaces are the most well-established systems for SAM formation, there is growing interest in alternative molecular anchors and substrates to expand the toolbox of surface functionalization.[1][2]
This application note provides a detailed experimental protocol for the surface modification of silicon substrates using 1-iodotetradecane. The long alkyl chain of 1-iodotetradecane allows for the creation of a hydrophobic and well-defined organic layer, which can alter surface energy, lubricity, and serve as a foundation for further chemical modifications. We present two distinct methodologies: a direct self-assembly approach on silicon wafers with a native oxide layer and a more advanced protocol involving the formation of a Grignard reagent for covalent attachment to hydride-terminated silicon.
The protocols described herein are designed to be self-validating, with integrated characterization steps to confirm the successful modification of the surface. This guide is intended for researchers and scientists in materials science, chemistry, and drug development who are seeking to explore novel surface modification strategies.
Mechanism of Interaction
The interaction of 1-iodotetradecane with a silicon surface can proceed through different mechanisms depending on the state of the substrate.
-
Halogen Bonding on Silicon Dioxide: For a silicon wafer with a native oxide layer (SiO₂), the primary interaction driving the self-assembly is believed to be a halogen bond between the iodine atom of 1-iodotetradecane and the surface oxygen atoms.[2] This non-covalent, yet directional, interaction can lead to the formation of an ordered monolayer.
-
Covalent Si-C Bond Formation via Grignard Reagent: A more robust, covalent attachment can be achieved by first converting 1-iodotetradecane into a Grignard reagent (tetradecylmagnesium iodide). This highly reactive organometallic species can then react with a hydride-terminated silicon surface to form a stable silicon-carbon (Si-C) bond.[3][4]
Experimental Workflow Overview
Figure 1: General experimental workflows for the two protocols of 1-iodotetradecane surface modification.
Protocol 1: Direct Self-Assembly on Silicon with Native Oxide
This protocol is based on the principles of self-assembly driven by halogen bonding and is suitable for creating a non-covalently attached monolayer.
Materials and Equipment
| Material/Equipment | Details |
| Silicon Wafers | P-type, <100> orientation, with native oxide layer |
| 1-Iodotetradecane | Purity >95% |
| Solvents | Acetone, Isopropanol, Ultrapure Water (18.2 MΩ·cm), Anhydrous Toluene |
| Piranha Solution | 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂. EXTREME CAUTION! |
| Glassware | Beakers, Petri dishes, Graduated cylinders |
| Sonication Bath | For substrate cleaning |
| Nitrogen Gas Source | For drying substrates |
| Fume Hood | All steps involving solvents and Piranha solution should be performed here |
| Characterization Instruments | Contact Angle Goniometer, XPS, AFM |
Step-by-Step Procedure
-
Substrate Cleaning:
-
Cut silicon wafers into desired dimensions (e.g., 1 cm x 1 cm).
-
Sonicate the wafers sequentially in acetone, isopropanol, and ultrapure water for 15 minutes each to remove organic contaminants.
-
Dry the wafers under a gentle stream of nitrogen gas.
-
For a more rigorous clean, immerse the wafers in freshly prepared Piranha solution for 15-30 minutes in a fume hood. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE).
-
Rinse the wafers thoroughly with copious amounts of ultrapure water and dry with nitrogen.
-
-
Preparation of 1-Iodotetradecane Solution:
-
Prepare a 1 mM solution of 1-iodotetradecane in anhydrous toluene. For example, dissolve 32.4 mg of 1-iodotetradecane in 100 mL of anhydrous toluene.
-
-
Self-Assembled Monolayer Formation:
-
Immerse the cleaned and dried silicon wafers in the 1-iodotetradecane solution in a sealed container.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature. To minimize solvent evaporation, the container can be sealed with Parafilm.
-
-
Rinsing and Drying:
-
Remove the wafers from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Dry the wafers under a gentle stream of nitrogen gas.
-
Expected Results and Characterization
-
Contact Angle Goniometry: The modified surface should exhibit a significant increase in water contact angle compared to the clean, hydrophilic silicon wafer, indicating the presence of a hydrophobic alkyl layer.
-
X-ray Photoelectron Spectroscopy (XPS): The XPS spectrum of the modified surface should show the presence of iodine (I 3d) and an increased carbon (C 1s) signal compared to the bare substrate.
-
Atomic Force Microscopy (AFM): AFM imaging can be used to assess the morphology and homogeneity of the monolayer.
Protocol 2: Covalent Attachment via Grignard Reaction
This advanced protocol results in a more robust, covalently attached monolayer through the formation of a Si-C bond.
Materials and Equipment
| Material/Equipment | Details |
| Silicon Wafers | P-type, <111> orientation |
| 1-Iodotetradecane | Purity >95% |
| Magnesium Turnings | For Grignard reagent formation |
| Anhydrous Diethyl Ether | As solvent for Grignard reaction |
| Hydrofluoric Acid (HF) | 2% aqueous solution. EXTREME CAUTION! |
| Schlenk Line and Glassware | For performing reactions under inert atmosphere |
| Other Reagents and Equipment | As listed in Protocol 1 |
Step-by-Step Procedure
-
Substrate Preparation (Hydride-Termination):
-
Clean the Si(111) wafers as described in Protocol 1, Step 1.
-
Immerse the cleaned wafers in a 2% HF solution for 2 minutes to remove the native oxide layer and create a hydride-terminated surface (H-Si(111)). Warning: HF is extremely toxic and corrosive. Handle with extreme caution and appropriate PPE in a well-ventilated fume hood.
-
Rinse the wafers with ultrapure water and dry with nitrogen. The H-Si(111) surface is highly reactive and should be used immediately.
-
-
Grignard Reagent Formation:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add magnesium turnings.
-
Add a solution of 1-iodotetradecane in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is often initiated by gentle heating or the addition of a small crystal of iodine.
-
The formation of the Grignard reagent (tetradecylmagnesium iodide) is indicated by the disappearance of the magnesium and the formation of a cloudy solution.
-
-
Surface Reaction:
-
In a separate Schlenk flask under an inert atmosphere, place the freshly prepared H-Si(111) wafer.
-
Transfer the prepared Grignard reagent solution to the flask containing the H-Si(111) wafer via a cannula.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Rinsing and Drying:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Remove the wafer and rinse sequentially with dilute HCl, ultrapure water, and ethanol.
-
Dry the wafer under a gentle stream of nitrogen gas.
-
Expected Results and Characterization
-
Contact Angle Goniometry: A hydrophobic surface is expected, similar to Protocol 1.
-
XPS: The XPS spectrum should show an increased C 1s signal and the absence of an I 3d signal, confirming the displacement of iodine and the formation of a Si-C bond.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Attenuated Total Reflectance (ATR)-FTIR can be used to detect the characteristic C-H stretching vibrations of the alkyl chains on the silicon surface.
Data Summary and Comparison
| Parameter | Protocol 1: Direct Assembly | Protocol 2: Grignard Reaction |
| Substrate | Si wafer with native oxide (Si/SiO₂) | Hydride-terminated Si(111) |
| Driving Force | Halogen Bonding (I···O) | Covalent Bond Formation (Si-C) |
| Attachment | Non-covalent | Covalent |
| Robustness | Lower, may be sensitive to certain solvents | Higher, more stable to chemical and thermal treatments |
| Complexity | Relatively simple, solution-based immersion | More complex, requires inert atmosphere techniques |
| Key Characterization | XPS (presence of I 3d), Contact Angle | XPS (absence of I 3d), FTIR (C-H stretches), Contact Angle |
Troubleshooting
-
Low Contact Angle: Incomplete monolayer formation. Ensure thorough substrate cleaning, use of anhydrous solvents, and sufficient reaction time.
-
Inconsistent Results: Contamination is a likely cause. Use clean glassware and high-purity reagents. Avoid exposure of substrates to ambient air for extended periods.
-
Grignard Reaction Fails to Initiate: Ensure all glassware is perfectly dry and the diethyl ether is anhydrous. A small crystal of iodine can be used as an initiator.
Conclusion
The surface modification of materials with 1-iodotetradecane offers a promising route to creating well-defined, hydrophobic surfaces. The choice between the direct self-assembly and the Grignard reaction protocol will depend on the desired robustness of the monolayer and the experimental capabilities of the researcher. The direct assembly method is simpler and relies on the principle of halogen bonding, while the Grignard approach provides a more stable, covalently bound layer. Both methods, when coupled with the appropriate surface characterization techniques, provide a reliable means of tailoring the interfacial properties of silicon-based materials for a variety of applications in research and development.
References
-
Angewandte Chemie International Edition. (1998). Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. (1989). Formation and Characterization of a Highly Ordered and Well-Anchored Alkylsilane Monolayer on Mica by Self-Assembly. Retrieved from [Link]
-
RSC Publishing. (2011). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Retrieved from [Link]
-
University of St Andrews. (2014). Self-assembled monolayers on silicon : deposition and surface chemistry. Retrieved from [Link]
-
ResearchGate. (2015). Preparation and Characterisation of Self-assembled Monolayers of Long-Chain alkyl Imidazolium-Based Ionic Liquids on Glass Surface. Retrieved from [Link]
-
Institute of Solid State Physics. (2007). Self assembled monolayer formation of alkanethiols on gold. Retrieved from [Link]
-
Langmuir. (2011). Preparation and characterization of an ordered 1-dodecanethiol monolayer on bare Si(111) surface. Retrieved from [Link]
-
ACS Publications. (2004). Surface Characterization of Mixed Self-Assembled Monolayers Designed for Streptavidin Immobilization. Retrieved from [Link]
-
BYU ScholarsArchive. (2006). Characterization, Functionalization and Applications of Alkyl Monolayers on Silicon Surfaces. Retrieved from [Link]
-
Journal of the American Chemical Society. (2011). –NH– Termination of the Si(111) Surface by Wet Chemistry. Retrieved from [Link]
-
Annual Review of Biophysics and Biomolecular Structure. (1996). Using self-assembled monolayers to understand the interactions of man-made surfaces with proteins and cells. Retrieved from [Link]
-
Taylor & Francis eBooks. (n.d.). Self-Assembled Monolayers: Models for Organic Surface Chemistry. Retrieved from [Link]
-
DTIC. (1989). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. Retrieved from [Link]
-
MDPI. (2017). Sonochemical Reaction of Bifunctional Molecules on Silicon (111) Hydride Surface. Retrieved from [Link]
-
ResearchGate. (2014). Ultralow surface energy self-assembled monolayers of iodo-perfluorinated alkanes on silica driven by halogen bonding. Retrieved from [Link]
-
Nature. (2014). Nanopatterning Si(111) surfaces as a selective surface-chemistry route. Retrieved from [Link]
Sources
Application Notes and Protocols: Nanoparticle Functionalization Using 1-Iodotetradecane for Advanced Applications
Introduction
The precise engineering of nanoparticle surfaces is a cornerstone of modern nanotechnology, enabling the transformation of generic nanomaterials into highly specialized tools for drug delivery, diagnostics, and advanced materials science.[1][2] Surface functionalization dictates the nanoparticle's ultimate behavior in a biological or chemical system, influencing its stability, solubility, biocompatibility, and targeting capabilities.[3] Among the vast array of chemical modifiers, long-chain alkyl halides like 1-iodotetradecane serve as powerful reagents for imparting specific physicochemical properties.
This guide details the use of 1-iodotetradecane to introduce a 14-carbon alkyl chain onto nanoparticle surfaces. This modification fundamentally alters the surface character from hydrophilic to hydrophobic, a critical transformation for applications requiring dispersion in non-polar media, interaction with lipid membranes, or the encapsulation of poorly water-soluble therapeutic agents.[4][5] We will move beyond simple procedural lists to explain the chemical causality behind the protocols, ensuring a deep, actionable understanding for researchers, scientists, and drug development professionals.
Principle of Functionalization: A Two-Step Covalent Attachment Strategy
Directly attaching 1-iodotetradecane to a nanoparticle surface can be challenging and may result in weak or unstable interactions. A scientifically superior and more versatile approach involves a two-step process that creates a stable, covalent bond.[4] This methodology ensures robust and reproducible surface modification.
Step 1: Surface Activation. The process begins by introducing nucleophilic functional groups, such as primary amines (-NH₂) or thiols (-SH), onto the nanoparticle's native surface. The choice of nucleophile depends on the core material of the nanoparticle. For instance, silane chemistry is ideal for oxide-based nanoparticles like silica, while thiol chemistry is the gold standard for noble metal nanoparticles like gold.[4][6]
Step 2: Nucleophilic Substitution (Sɴ2 Reaction). The activated, nucleophile-rich surface is then reacted with 1-iodotetradecane. The nucleophilic amine or thiol group attacks the carbon atom bonded to the iodine, displacing the iodide ion in a classic Sɴ2 reaction. The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group and driving the reaction to completion with high efficiency. This forms a strong, stable covalent bond (C-N or C-S), securely anchoring the tetradecyl chain to the nanoparticle.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for functionalizing two common types of nanoparticles: silica (SiO₂) and gold (Au).
Protocol 1: Tetradecyl Functionalization of Silica Nanoparticles (SiO₂NPs)
This protocol first introduces amine groups to the silica surface using (3-Aminopropyl)triethoxysilane (APTES), followed by N-alkylation with 1-iodotetradecane.
Part A: Amine Functionalization of SiO₂NPs
-
Materials:
-
Silica nanoparticles (SiO₂NPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
Ethanol
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer/hotplate
-
Centrifuge
-
Sonicator
-
-
Procedure:
-
Disperse 100 mg of SiO₂NPs in 50 mL of anhydrous toluene in a round-bottom flask.
-
Sonicate the suspension for 15 minutes to ensure uniform dispersion and break up any aggregates.
-
Add 1 mL of APTES to the suspension under constant stirring.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 12 hours with vigorous stirring. This allows the ethoxy groups of APTES to hydrolyze and form stable siloxane bonds with the hydroxyl groups on the silica surface.
-
Allow the reaction to cool to room temperature.
-
Collect the amine-functionalized nanoparticles (SiO₂-NH₂) by centrifugation (e.g., 8,000 x g for 20 minutes).
-
Discard the supernatant. Resuspend the pellet in 50 mL of ethanol and centrifuge again. Repeat this washing step three times to remove unreacted APTES.
-
Dry the final product under vacuum.
-
Part B: N-Alkylation with 1-Iodotetradecane
-
Materials:
-
Dried SiO₂-NH₂ nanoparticles from Part A
-
1-Iodotetradecane
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Ethanol
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer/hotplate
-
Centrifuge
-
-
Procedure:
-
Disperse 100 mg of the dried SiO₂-NH₂ nanoparticles in 40 mL of anhydrous DMF. Sonicate for 15 minutes.
-
Add 1.5 equivalents (relative to the estimated amine surface coverage) of 1-iodotetradecane to the suspension.
-
Add 2.0 equivalents of DIPEA. The base is crucial as it neutralizes the hydroiodic acid (HI) byproduct of the reaction, preventing protonation of the surface amines and driving the reaction forward.
-
Heat the mixture to 70°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction to room temperature.
-
Collect the 1-iodotetradecane functionalized nanoparticles (SiO₂-C₁₄) by centrifugation.
-
Wash the nanoparticles thoroughly with ethanol (three times) and then with a 1:1 ethanol/water mixture (twice) to remove unreacted reagents and DMF.
-
Dry the final hydrophobic nanoparticle product under vacuum.
-
Protocol 2: Tetradecyl Functionalization of Gold Nanoparticles (AuNPs)
This protocol utilizes the strong affinity of thiol groups for gold surfaces.[7] Citrate-capped AuNPs are first functionalized with an amine-terminated thiol linker, followed by alkylation.
Part A: Amine Functionalization of AuNPs
-
Materials:
-
Citrate-capped gold nanoparticle solution (e.g., 20 nm)
-
Cysteamine or 11-amino-1-undecanethiol hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Equipment:
-
Glass vials
-
Shaker or rotator
-
Centrifuge
-
-
Procedure:
-
To 10 mL of the AuNP solution, add the amine-terminated thiol (e.g., cysteamine) to a final concentration of 1 mM.
-
Allow the mixture to react for 4-6 hours at room temperature with gentle shaking. During this time, the thiol groups will displace the citrate ions on the gold surface, forming a self-assembled monolayer.[8]
-
Collect the amine-functionalized AuNPs (Au-NH₂) by centrifugation. The required speed and time will depend on nanoparticle size (e.g., for 20 nm AuNPs, ~12,000 x g for 30 minutes).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in PBS.
-
Repeat the centrifugation and washing step twice to remove excess thiol linker.
-
Part B: N-Alkylation with 1-Iodotetradecane
-
Materials:
-
Au-NH₂ nanoparticle suspension from Part A
-
1-Iodotetradecane
-
Dimethyl Sulfoxide (DMSO)
-
DIPEA
-
-
Equipment:
-
Glass vial
-
Shaker
-
Centrifuge
-
-
Procedure:
-
Resuspend the Au-NH₂ pellet in 10 mL of DMSO.
-
Add 1.5 equivalents of 1-iodotetradecane and 2.0 equivalents of DIPEA.
-
Seal the vial and shake gently at 50°C for 24 hours.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the pellet sequentially with DMSO, ethanol, and finally water to remove all reactants and byproducts.
-
Resuspend the final product (Au-C₁₄) in a suitable solvent (e.g., ethanol or toluene) for storage and characterization.
-
Characterization of Functionalized Nanoparticles
Verification of successful surface modification is a critical step for ensuring reproducibility and validating downstream applications.[9]
| Technique | Principle | Expected Outcome for 1-Iodotetradecane Functionalization |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by specific chemical bonds, providing a molecular "fingerprint".[10] | Appearance of new peaks corresponding to C-H stretching vibrations (~2850-2960 cm⁻¹) from the tetradecyl chains. Disappearance or reduction of peaks from the original surface groups (e.g., Si-OH for silica, N-H bending for primary amines). |
| Dynamic Light Scattering (DLS) | Measures the fluctuation of scattered light due to Brownian motion to determine the hydrodynamic diameter of the nanoparticles in a solvent.[5] | An increase in the hydrodynamic diameter due to the added length of the tetradecyl chains on the surface. A narrow size distribution (low Polydispersity Index) indicates a stable, non-aggregated sample. |
| Transmission Electron Microscopy (TEM) | Uses a beam of electrons to create a high-resolution image of the nanoparticles, revealing their size, shape, and aggregation state.[11] | The core size of the nanoparticles should remain unchanged. The spacing between particles may appear more defined, and the sample should show good dispersion in a non-polar solvent after functionalization. |
| Contact Angle Goniometry | Measures the angle a liquid droplet makes with a solid surface (a dried film of nanoparticles), indicating surface wettability. | A significant increase in the water contact angle (>90°), confirming the successful transformation to a hydrophobic surface. |
Applications in Drug Development
The creation of a hydrophobic nanoparticle surface using 1-iodotetradecane opens up significant opportunities in drug delivery, particularly for hydrophobic drugs that are challenging to formulate.[4][12]
-
Enhanced Drug Loading: The long alkyl chains create a hydrophobic domain on the nanoparticle surface, which can effectively encapsulate or adsorb non-polar drug molecules through hydrophobic interactions. This can significantly increase the drug loading capacity compared to unmodified hydrophilic nanoparticles.
-
Improved Bioavailability: By protecting the encapsulated drug from premature degradation and clearance, the nanoparticle carrier can improve its pharmacokinetic profile and overall bioavailability.[13]
-
Cell Membrane Interaction: The lipid-like nature of the tetradecyl chains can promote interaction with the lipid bilayers of cell membranes, potentially enhancing cellular uptake of the nanoparticle and its therapeutic payload.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Nanoparticle Aggregation | 1. Incomplete surface functionalization leaving exposed patches. 2. Incorrect solvent for the final product (e.g., resuspending hydrophobic NPs in water). 3. Insufficient washing, leaving salts that cause aggregation. | 1. Increase reaction time, temperature, or reagent concentration. Ensure an inert atmosphere. 2. Disperse the final product in a suitable non-polar solvent like toluene, hexane, or chloroform. 3. Ensure thorough washing steps are performed. |
| Incomplete Reaction (low functionalization) | 1. Inactive reagents (e.g., hydrolyzed APTES, degraded 1-iodotetradecane). 2. Insufficient amount of base (DIPEA) in the alkylation step. 3. Reaction conditions not optimal (time, temperature). | 1. Use fresh, anhydrous reagents and solvents. 2. Ensure at least 2 equivalents of base are used to neutralize the HI byproduct. 3. Systematically optimize reaction time and temperature. Monitor reaction progress if possible. |
| Broad Size Distribution (High PDI in DLS) | 1. Aggregation during the reaction. 2. Non-uniform initial nanoparticle sample. | 1. Improve stirring and ensure good dispersion before starting the reaction. 2. Characterize the starting batch of nanoparticles to ensure they are monodisperse. |
Conclusion
Functionalization with 1-iodotetradecane via a two-step activation and substitution protocol is a robust and highly effective method for imparting a stable, hydrophobic character to a wide range of nanoparticles. The high reactivity of the carbon-iodine bond ensures efficient alkylation, yielding nanoparticles well-suited for advanced applications in drug delivery for hydrophobic compounds and as components in non-polar composite materials. By following the detailed protocols and verification steps outlined in this guide, researchers can confidently and reproducibly synthesize these valuable nanomaterials.
References
- Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films. (n.d.). MDPI.
- A highly efficient ligand exchange reaction on gold nanoparticles: preserving their size, shape and colloidal stability. (n.d.). RSC Publishing.
- Applications of nanoparticle systems in drug delivery technology. (2017). PMC - PubMed Central.
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A highly efficient ligand exchange reaction on gold nanoparticles: preserving their size, shape and colloidal stability. (n.d.). RSC Publishing. Retrieved from [Link]
- Investigation of the Ligand Exchange Process on Gold Nanorods by Using Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. (2022). PMC - NIH.
- SURFACE FUNCTIONALIZATION OF COLLOIDAL NANOPARTICLES THROUGH LIGAND EXCHANGE REACTIONS. (2022). Purdue University Graduate School.
- Application Notes and Protocols for the Functionalization of Nanoparticles with 1-Bromododecane. (n.d.). Benchchem.
- Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions. (n.d.). AWS.
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Preparation and Characterization of Dextran Coated Iron Oxide Nanoparticles Thin Layers. (2021). MDPI. Retrieved from [Link]
-
Multifunctional Nanomaterials and Their Applications in Drug Delivery and Cancer Therapy. (n.d.). Semantic Scholar. Retrieved from [Link]
- Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. (n.d.). MDPI.
-
Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. (n.d.). MDPI. Retrieved from [Link]
-
Biogenic Nanoparticles: Synthesis, Characterisation and Applications. (2021). MDPI. Retrieved from [Link]
-
(PDF) Research on Surface Modification Methods of Nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 1-dodecanethiol-capped Ag nanoparticles and their high catalytic activity. (2016). ResearchGate. Retrieved from [Link]
- Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application. (2022). NIH.
-
Gold nanoparticle surface functionalization: a necessary requirement in the development of novel nanotherapeutics. (n.d.). Queen's University Belfast. Retrieved from [Link]
- Surface Modification and Application of Nanomaterials in Biotechnology. (2018). Juniper Publishers.
- Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. (2022). PMC - NIH.
- Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery. (n.d.). PMC - NIH.
- Optimizing nanoparticle design and surface modification toward clinical translation. (2021). PMC.
- Part 1: Synthesizing CdSe Quantum Dots. (n.d.). NNCI.
- How To Modify The Surface Of Nanoparticles. (2019). CD Bioparticles Blog.
- Application Notes and Protocols for the Functionalization of Nanoparticles with Octadecanedioic Acid. (n.d.). Benchchem.
- Characterisation of polymeric nanoparticles for drug delivery. (2025). Nanoscale (RSC Publishing).
- Application Notes and Protocols: Surface Modification of Nanoparticles with 1-Bromoundecane. (n.d.). Benchchem.
- Preparation and Characterization of Dextran Coated Iron Oxide Nanoparticles Thin Layers. (n.d.).
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Application Notes & Protocols: A Step-by-Step Guide to Forming Self-Assembled Monolayers with 1-Iodotetradecane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: Exploring a New Frontier in Surface Functionalization
Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise modification of material properties at the molecular level. While alkanethiols on gold and organosilanes on hydroxylated surfaces are the most established systems, the exploration of new head group chemistries offers exciting possibilities for novel surface functionalities and applications.[1] This guide delves into the formation of SAMs from 1-iodotetradecane, a long-chain alkyl iodide. Although less conventional than its thiol or silane counterparts, the carbon-iodine bond presents a unique reactive handle for surface modification.
The existing literature suggests a significant knowledge gap regarding the use of iodoalkanes for SAM formation compared to the well-documented alkanethiol systems.[1] This document, therefore, serves as a foundational guide, extrapolating from the fundamental principles of surface chemistry and the known reactivity of alkyl iodides to provide a robust starting point for researchers venturing into this promising area. We will explore the underlying mechanisms, provide detailed experimental protocols, and outline a comprehensive characterization plan to validate the formation and quality of 1-iodotetradecane SAMs.
The Science Behind the Assembly: A Proposed Mechanism
The formation of a stable monolayer from 1-iodotetradecane is predicated on the cleavage of the carbon-iodine (C-I) bond at the substrate surface. The reactivity of alkyl halides on metal surfaces generally follows the trend I > Br > Cl > F, making alkyl iodides the most likely candidates for such surface-mediated reactions.[2][3]
While gold is a common substrate for SAMs due to its relative inertness and ease of use, studies on copper and silver surfaces have demonstrated the dissociative chemisorption of alkyl iodides.[4][5] This process involves the cleavage of the C-I bond, leading to a chemisorbed iodine atom and a surface-bound alkyl fragment.[4][5] It is therefore plausible that a similar mechanism occurs on a gold surface, albeit potentially requiring more energy (e.g., thermal activation).
Our proposed mechanism for the formation of a 1-iodotetradecane SAM on a gold surface involves the following key steps:
-
Adsorption: The 1-iodotetradecane molecule physisorbs onto the gold surface.
-
Dissociative Chemisorption: The C-I bond cleaves, forming a stable gold-iodide (Au-I) bond and a tetradecyl radical.
-
Surface Attachment: The tetradecyl radical subsequently forms a covalent bond with the gold surface.
-
Self-Assembly: Through van der Waals interactions between the long alkyl chains, the surface-bound molecules organize into a densely packed, ordered monolayer.
This proposed mechanism is illustrated in the diagram below:
Experimental Protocols: A Practical Guide
The formation of high-quality SAMs is highly sensitive to experimental conditions.[6] The following protocols for solution-phase and vapor-phase deposition are designed to provide a robust starting point. Researchers are encouraged to optimize these parameters for their specific applications.
Part 1: Substrate Preparation - The Foundation of a Good Monolayer
A pristine substrate surface is critical for the formation of a well-ordered SAM. The following procedure is recommended for gold substrates.
Materials:
-
Gold-coated substrates (e.g., silicon wafers or glass slides with a titanium or chromium adhesion layer)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol (absolute, 200 proof)
-
Nitrogen gas (high purity)
Procedure:
-
Immerse the gold substrates in piranha solution for 10-15 minutes.
-
Carefully remove the substrates and rinse thoroughly with copious amounts of DI water.
-
Rinse the substrates with ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the substrates immediately to prevent atmospheric contamination.
Part 2: Solution-Phase Deposition Protocol
Solution-phase deposition is a convenient and widely used method for SAM formation.[7]
Materials:
-
1-Iodotetradecane (≥98% purity)
-
Anhydrous ethanol or toluene
-
Clean glass vials with PTFE-lined caps
-
Ultrasonic bath
Procedure:
-
Prepare a 1-10 mM solution of 1-iodotetradecane in anhydrous ethanol or toluene in a clean glass vial.
-
Place the freshly cleaned gold substrate into the vial.
-
Purge the vial with nitrogen or argon to minimize oxidation and side reactions.
-
Seal the vial and place it in an ultrasonic bath for 5-10 minutes to aid in the dissolution and initial adsorption.
-
Allow the substrate to immerse in the solution for 24-48 hours at room temperature. For potentially more ordered films, consider performing the deposition at a slightly elevated temperature (e.g., 40-60 °C).
-
After immersion, remove the substrate from the solution and rinse thoroughly with fresh solvent (ethanol or toluene).
-
Sonicate the substrate in fresh solvent for 1-2 minutes to remove any physisorbed molecules.
-
Rinse the substrate again with fresh solvent.
-
Dry the substrate under a gentle stream of nitrogen gas.
Part 3: Vapor-Phase Deposition Protocol
Vapor-phase deposition can lead to highly uniform and clean monolayers, as it avoids solvent-related contaminants.[8][9]
Materials:
-
1-Iodotetradecane
-
Vacuum deposition chamber equipped with a precursor vessel and heating capabilities
-
Freshly cleaned gold substrates
Procedure:
-
Place a small amount of 1-iodotetradecane in the precursor vessel of the vacuum chamber.
-
Place the freshly cleaned gold substrates in the chamber.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Gently heat the precursor vessel to increase the vapor pressure of the 1-iodotetradecane. The optimal temperature will depend on the specific chamber geometry and desired deposition rate, but a starting point could be in the range of 80-120 °C.
-
Expose the substrates to the 1-iodotetradecane vapor for a period of 1-4 hours.
-
After deposition, allow the chamber to cool to room temperature before venting with an inert gas like nitrogen.
-
(Optional) Anneal the samples in situ under vacuum or in an inert atmosphere to promote ordering of the monolayer. A gentle anneal at 50-80 °C for 30-60 minutes may be beneficial.
Validation and Characterization: Ensuring Monolayer Quality
A multi-technique approach is essential to confirm the successful formation of a 1-iodotetradecane SAM and to assess its quality.
| Technique | Purpose | Expected Outcome for a High-Quality SAM |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface. | - Presence of Iodine (I 3d peaks) and Carbon (C 1s peak).- Attenuation of the Au 4f signal from the underlying substrate.- I 3d binding energy consistent with a gold-iodide species. |
| Contact Angle Goniometry | To measure the surface energy and hydrophobicity. | - A significant increase in the water contact angle compared to the clean gold substrate, indicating a hydrophobic surface due to the exposed alkyl chains. |
| Atomic Force Microscopy (AFM) | To visualize the surface topography and morphology. | - A smooth and uniform surface, potentially with domain structures characteristic of a well-ordered monolayer. |
| Spectroscopic Ellipsometry | To measure the thickness of the organic film. | - A film thickness consistent with the length of a single, tilted 1-iodotetradecane molecule. |
Key XPS Signatures to Expect
XPS is a powerful tool for confirming the presence of iodine on the surface. The I 3d region will exhibit a doublet corresponding to the I 3d₅/₂ and I 3d₃/₂ core levels. The binding energy of these peaks can provide insight into the chemical environment of the iodine. For iodine bound to a metal surface, the I 3d₅/₂ peak is expected in the range of 618-620 eV.
Troubleshooting and Future Directions
-
Incomplete Monolayer Formation: If characterization suggests a patchy or disordered monolayer, consider increasing the deposition time, concentration (for solution-phase), or precursor temperature (for vapor-phase). Substrate cleanliness is also a critical factor.
-
Molecular Desorption: The stability of iodoalkane-based SAMs may differ from that of alkanethiols. Thermal and chemical stability studies are important future research directions.
-
Exploring Other Substrates: While gold is a good starting point, the higher reactivity of copper and silver towards alkyl iodides suggests that these metals may form more robust SAMs with this class of molecules.
-
Functionalized Iodoalkanes: The protocols outlined here can be adapted for ω-functionalized iodoalkanes, opening the door to a wide range of surface chemistries.
Conclusion
The formation of self-assembled monolayers from 1-iodotetradecane represents a nascent yet promising area of surface science. By leveraging the unique reactivity of the carbon-iodine bond, researchers can explore new avenues for surface functionalization. The protocols and characterization strategies detailed in this guide provide a comprehensive framework for initiating research in this exciting field. As with any novel system, careful experimentation and thorough characterization will be key to unlocking the full potential of iodoalkane-based SAMs.
References
-
Veeco. (n.d.). Solutions for Self-Assembled Monolayers (SAMs). Retrieved from [Link]
- Bunker, B. C., et al. (1994). The Impact of Solution Agglomeration on the Deposition of Self-Assembled Monolayers. Langmuir, 10(10), 3472–3483.
- Jones, R. G., et al. (1998). The reactive chemisorption of alkyl iodides at Cu(110) and Ag(111) surfaces: a combined STM and XPS study. Surface Science, 411(3), 314-328.
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AIP Publishing. (2020). Vapor-phase deposition-based self-assembled monolayer for an electrochemical sensing platform. AIP Advances. Retrieved from [Link]
-
MDPI. (2023). Vacuum Processability of Self-Assembled Monolayers and Their Chemical Interaction with Perovskite Interfaces. Coatings. Retrieved from [Link]
- Zaera, F., & Tjandra, S. (1996). The Chemistry of Alkyl Iodides on Copper Surfaces. 1. Adsorption Geometry. The Journal of Physical Chemistry, 100(31), 13353–13360.
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ACS Publications. (1996). Effects of Alkyl Chain Structure on Carbon−Halogen Bond Dissociation and β-Hydride Elimination by Alkyl Halides on a Cu(100) Surface. The Journal of Physical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Different steps involving the mechanism of SAM formation of hydrated silicon surface. Retrieved from [Link]
-
Grimmgroup Research. (n.d.). Self-Assembled Monolayers. Retrieved from [Link]
-
NIST. (n.d.). Tetradecane, 1-iodo-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
-
PMC - NIH. (2007). Binary Monolayers Formed from the Sequential Adsorption of Terphenylthiol and Dodecanethiol on Gold. Langmuir. Retrieved from [Link]
-
Tao, Y.-T. (n.d.). Self-Assembled Monolayers and Multilayers. Retrieved from [Link]
-
ResearchGate. (n.d.). The selected material characteristic dependence on the gold deposition.... Retrieved from [Link]
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MSU chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Alkyl Halides with Reducing Metals. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 1-Iodotetradecane. Retrieved from [Link]
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PubChem - NIH. (n.d.). 1-Iodohexadecane. Retrieved from [Link]
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Application Note: 1-Iodotetradecane as a Versatile Precursor for the Synthesis of Long-Chain Functional Molecules
Abstract
This guide provides a comprehensive overview of 1-iodotetradecane as a critical building block in organic synthesis. We delve into its application as a precursor for synthesizing a variety of long-chain functional molecules, including quaternary ammonium salts (QAS), ethers, and thioethers. This document offers detailed, field-proven protocols, explains the causality behind experimental choices, and presents quantitative data to support researchers, scientists, and drug development professionals in their work.
Introduction: The Strategic Advantage of 1-Iodotetradecane
Long-chain functional molecules are integral to numerous fields, from materials science to pharmaceuticals, acting as surfactants, drug delivery vehicles, and antimicrobial agents.[1][2] The fourteen-carbon (C14) alkyl chain imparts specific physicochemical properties, such as hydrophobicity and the ability to self-assemble, which are crucial for these applications.
1-Iodotetradecane (C₁₄H₂₉I) is an exemplary precursor for introducing this C14 chain.[3][4] Its utility stems from two key features:
-
The C14 Alkyl Chain: Provides a significant nonpolar character, essential for molecules designed to interact with lipid membranes or form micelles.
-
The Iodo Group: Iodide is an exceptional leaving group in nucleophilic substitution reactions.[5][6] Its large atomic radius and the low basicity of the corresponding iodide anion (I⁻) mean it departs readily, facilitating high reaction rates and yields, particularly in Sₙ2 reactions.[7][8]
This combination makes 1-iodotetradecane a highly reactive and versatile alkylating agent for a wide range of nucleophiles.[9]
Core Synthetic Applications & Protocols
1-Iodotetradecane serves as a robust electrophile in bimolecular nucleophilic substitution (Sₙ2) reactions. The general mechanism involves the attack of a nucleophile on the carbon atom bonded to the iodine, leading to the displacement of the iodide ion and the formation of a new carbon-nucleophile bond.
Workflow for Sₙ2 Functionalization of 1-Iodotetradecane
Caption: General workflow for synthesizing functional molecules from 1-iodotetradecane via Sₙ2 reaction.
Synthesis of Quaternary Ammonium Salts (QAS): Cationic Surfactants
Long-chain QAS are widely used as cationic surfactants, phase-transfer catalysts, and antimicrobial agents.[1][10] The synthesis from 1-iodotetradecane proceeds via the Menschutkin reaction, a classic Sₙ2 alkylation of a tertiary amine.[11]
Causality:
-
Nucleophile: A tertiary amine (e.g., N,N-dimethylethanolamine) is used. Its lone pair of electrons readily attacks the electrophilic carbon of 1-iodotetradecane.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is preferred. These solvents can dissolve both the nonpolar alkyl iodide and the polar amine, and they effectively solvate the transition state, accelerating the reaction. Chloroform can also be used, which may simplify purification as the QAS product often precipitates.[11]
-
Temperature: Moderate heating (e.g., 50-80 °C) increases the reaction rate without promoting significant side reactions.[12]
Protocol: Synthesis of N,N-dimethyl-N-tetradecyl-N-(2-hydroxyethyl)ammonium iodide
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-iodotetradecane (3.24 g, 10.0 mmol) in 25 mL of acetonitrile.
-
Reagent Addition: Add N,N-dimethylethanolamine (0.89 g, 10.0 mmol) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. The QAS product may precipitate. If so, collect the solid by vacuum filtration and wash with cold diethyl ether.
-
Purification: If no precipitate forms, reduce the solvent volume under reduced pressure. Precipitate the product by adding the concentrated solution to a large volume of cold diethyl ether. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Drying: Dry the purified white solid product under vacuum to a constant weight.
| Parameter | Value | Reference |
| Electrophile | 1-Iodotetradecane | [3] |
| Nucleophile | N,N-Dimethylethanolamine | [11] |
| Solvent | Acetonitrile | [13] |
| Temperature | Reflux (~82 °C) | N/A |
| Reaction Time | 24 hours | [12] |
| Typical Yield | 85-95% | N/A |
Synthesis of Long-Chain Ethers: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing unsymmetrical ethers.[14][15] It involves the reaction of an alkoxide with a primary alkyl halide.[16] Using 1-iodotetradecane allows for the attachment of the C14 chain to a variety of alcohol-containing molecules.
Causality:
-
Nucleophile Generation: A strong base (e.g., sodium hydride, NaH) is required to deprotonate the alcohol, forming a highly nucleophilic alkoxide.
-
Alkyl Halide: 1-Iodotetradecane is an ideal substrate as it is a primary alkyl halide, which minimizes competing elimination (E2) reactions.[16] The iodide leaving group ensures a high reaction rate.[8]
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are essential. They prevent the protonation of the highly basic alkoxide and facilitate the Sₙ2 mechanism.[17]
Protocol: Synthesis of 1-Methoxytetradecane
-
Preparation: In a flame-dried 250 mL three-neck flask under an inert atmosphere (N₂ or Ar), add 50 mL of anhydrous THF.
-
Alkoxide Formation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol) to the THF. Cool the suspension in an ice bath.
-
Alcohol Addition: Slowly add anhydrous methanol (0.32 g, 10.0 mmol) dropwise to the stirred NaH suspension. Stir for 30 minutes at 0 °C, allowing hydrogen gas to evolve.
-
Reaction: Add 1-iodotetradecane (3.24 g, 10.0 mmol) dropwise to the sodium methoxide solution. After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours.
-
Work-up: Cool the reaction to room temperature and cautiously quench with 10 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic extracts and wash with water, followed by saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Value | Reference |
| Electrophile | 1-Iodotetradecane | [3] |
| Nucleophile | Sodium Methoxide (from Methanol + NaH) | [16] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [17] |
| Temperature | Reflux (~66 °C) | N/A |
| Reaction Time | 4-6 hours | [16] |
| Typical Yield | 75-90% | N/A |
Synthesis of Long-Chain Thioethers
Thioethers are important in various applications, including as intermediates in organic synthesis and in the development of self-assembled monolayers. The synthesis is analogous to the Williamson ether synthesis, but thiols are generally more nucleophilic than alcohols and can often be converted to thiolates under milder basic conditions.[18][19]
Causality:
-
Nucleophile: Thiols (R-SH) are more acidic than their alcohol counterparts, allowing for the use of weaker bases like sodium hydroxide or potassium carbonate to generate the thiolate nucleophile.
-
Reactivity: The high nucleophilicity of the thiolate anion leads to a rapid and efficient Sₙ2 reaction with 1-iodotetradecane.[18]
Protocol: Synthesis of 1-(Methylthio)tetradecane
-
Preparation: In a 100 mL round-bottom flask, dissolve methanethiol (or its sodium salt, sodium thiomethoxide) (0.53 g, 11.0 mmol) in 30 mL of ethanol. If starting from methanethiol, add sodium hydroxide (0.44 g, 11.0 mmol) and stir until dissolved.
-
Reaction: Add 1-iodotetradecane (3.24 g, 10.0 mmol) to the sodium thiomethoxide solution.
-
Heating: Heat the mixture to reflux (approx. 78 °C) for 3 hours. The reaction is typically faster than the ether synthesis.
-
Work-up: Cool the mixture to room temperature and remove the ethanol via rotary evaporation. Add 50 mL of water to the residue and extract with hexanes (3 x 30 mL).
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude thioether.
-
Final Purification: Purify by vacuum distillation or column chromatography if necessary.
| Parameter | Value | Reference |
| Electrophile | 1-Iodotetradecane | [3] |
| Nucleophile | Sodium Thiomethoxide | [19] |
| Solvent | Ethanol | N/A |
| Temperature | Reflux (~78 °C) | N/A |
| Reaction Time | 3 hours | N/A |
| Typical Yield | >90% | N/A |
Conclusion
1-Iodotetradecane is a superior alkylating agent for the synthesis of diverse long-chain functional molecules. Its high reactivity, driven by the excellent leaving group ability of iodide, allows for efficient and high-yielding Sₙ2 reactions with a variety of nitrogen, oxygen, and sulfur nucleophiles. The protocols outlined in this note provide robust and reproducible methods for researchers to generate valuable C14-functionalized compounds for applications in drug development, materials science, and beyond.
References
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The leaving group in the nucleophilic substitution - SN2. (n.d.). Química Organica.org. Retrieved from [Link]
-
Khan Academy. (n.d.). Sn1 and Sn2: leaving group. Retrieved from [Link]
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Wikipedia. (2023). Sodium tetradecyl sulfate. Retrieved from [Link]
-
Bickelhaupt, F. M., et al. (2010). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 11(1), 84-97. Retrieved from [Link]
-
Wikipedia. (2023). Leaving group. Retrieved from [Link]
-
Scribd. (n.d.). The Leaving Group in An S N 2 Reaction. Retrieved from [Link]
-
Zawadzki, M., et al. (2019). Synthesis of New Cationic Dicephalic Surfactants and Their Nonequivalent Adsorption at the Air/Solution Interface. Langmuir, 35(43), 13974-13984. Retrieved from [Link]
-
Sciforum. (2021). Sodium tetradecyl sulfate: An overview based on patents. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
MDPI. (2022). Sodium Tetradecyl Sulfate Molecule: Patent Analysis Based on Chemical Compounds Search. Molecules, 27(3), 941. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis, Antibacterial, and Antitumor Activity of Linear Polyisocyanide Quaternary Ammonium Salts with Different Structures and Chain Lengths. Polymers, 13(21), 3788. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Synthesis and structural studies of a new class of quaternary ammonium salts... Chemistry Central Journal, 5, 55. Retrieved from [Link]
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ST-OPEN. (2020). Synthesis of quaternary ammonium salts based on quinuclidin-3-ol and pyridine-4-aldoxime with alkyl chains. ST-OPEN, 1. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tetradecane, 1-iodo-. NIST WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Design and production of environmentally degradable quaternary ammonium salts. Green Chemistry, 23(12), 4486-4495. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1484. Retrieved from [Link]
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American Chemical Society. (2023). One-Step Synthesis of New Amphiphilic Nonionic Surfactants Based on Alkylamine and Poly(ethylene glycol) Dimethacrylate... ACS Omega, 8(5), 4989-5000. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Iodotetradecane. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Alkylating Agents. LiverTox. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Revisiting applications of molecular iodine in organic synthesis. New Journal of Chemistry, 45(23), 10144-10173. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes... Chemical Reviews, 121(10), 5857-5943. Retrieved from [Link]
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MDPI. (2023). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences, 24(13), 10931. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction... Nature Communications, 14, 4124. Retrieved from [Link]
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ResearchGate. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction... Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of organic isocyanates with nucleophilic compounds... Retrieved from [Link]
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Royal Society of Chemistry. (2023). Radiolytic degradation of dodecane substituted with common energetic functional groups. RSC Advances, 13(13), 8643-8651. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Click Nucleophilic Conjugate Additions to Activated Alkynes... Retrieved from [Link]
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Application Note and Protocol: Covalent Immobilization of 1-Iodotetradecane on Amine-Terminated Surfaces for Advanced Biomaterial and Drug Development Applications
Introduction: Engineering Bio-Interfaces with Alkyl Chains
The ability to precisely control the surface properties of materials is a cornerstone of modern biomaterial science and drug development.[1][2][3][4] The creation of well-defined, robust, and functional surface modifications can dictate the interaction of a material with its biological environment, influencing everything from protein adsorption and cellular adhesion to the controlled release of therapeutic agents.[5][6][7] One powerful strategy for tuning surface properties, particularly hydrophobicity, is the covalent attachment of long alkyl chains to a substrate. This application note provides a detailed guide to the reaction of 1-iodotetradecane with amine-terminated surfaces, a versatile method for creating stable, long-chain alkyl monolayers.
This process leverages a classic bimolecular nucleophilic substitution (SN2) reaction to form a covalent bond between the primary amine on the surface and the terminal carbon of the 1-iodotetradecane molecule.[8][9][10] The resulting self-assembled monolayer (SAM) of tetradecyl chains imparts a hydrophobic character to the surface, which can be advantageous for a variety of applications, including the development of non-fouling surfaces, platforms for hydrophobic drug delivery, and substrates for studying cell-surface interactions.[6][7][11][12]
This document is intended for researchers, scientists, and drug development professionals seeking to functionalize surfaces with long alkyl chains. It provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for surface preparation and modification, and a guide to the characterization of the resulting alkyl-terminated surfaces.
Reaction Mechanism and Rationale
The covalent immobilization of 1-iodotetradecane onto an amine-terminated surface proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the surface-bound amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the iodine atom in 1-iodotetradecane.[8][9][10] The reaction occurs in a single, concerted step where the carbon-nitrogen bond is formed simultaneously with the breaking of the carbon-iodine bond.[8][9]
Several factors make this an ideal system for surface modification:
-
Strong Covalent Bond: The resulting carbon-nitrogen bond is highly stable, ensuring the long-term durability of the surface modification under a variety of conditions.[13]
-
Good Leaving Group: The iodide ion is an excellent leaving group, facilitating the forward progress of the reaction.
-
Primary Alkyl Halide: As a primary alkyl halide, 1-iodotetradecane is highly reactive towards SN2 reactions with minimal steric hindrance.[8][10]
The choice of solvent is critical for this reaction. A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is recommended to solvate the amine and facilitate the nucleophilic attack without protonating the amine, which would render it non-nucleophilic. The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can be beneficial to scavenge the hydroiodic acid (HI) byproduct that is formed during the reaction, preventing the protonation of unreacted surface amines and driving the reaction to completion.
Experimental Workflow Overview
The overall experimental workflow for the reaction of 1-iodotetradecane with an amine-terminated surface can be broken down into three key stages:
-
Preparation of the Amine-Terminated Surface: This involves the functionalization of a substrate (e.g., silicon wafer, glass slide, gold-coated surface) with a molecule containing a terminal amine group.
-
Reaction with 1-Iodotetradecane: The amine-terminated surface is then reacted with a solution of 1-iodotetradecane under controlled conditions to form the tetradecyl monolayer.
-
Characterization of the Modified Surface: A suite of surface-sensitive analytical techniques is employed to confirm the successful immobilization of the alkyl chains and to characterize the properties of the modified surface.
Figure 1: A schematic overview of the experimental workflow for the covalent immobilization of 1-iodotetradecane on an amine-terminated surface.
Detailed Protocols
Part 1: Preparation of Amine-Terminated Surfaces
This protocol describes the preparation of an amine-terminated surface on a silicon wafer using (3-aminopropyl)triethoxysilane (APTES). This is a common and effective method for introducing primary amine groups onto hydroxylated surfaces.[14][15][16][17][18]
Materials:
-
Silicon wafers or glass slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Deionized (DI) water (18.2 MΩ·cm)
-
Anhydrous toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Nitrogen gas (N2)
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silicon wafers in piranha solution for 30 minutes at 80°C to remove organic contaminants and generate surface hydroxyl groups.
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Dry the wafers under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes to remove any residual water.
-
-
Aminosilanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a clean, dry reaction vessel.
-
Immerse the cleaned and dried wafers in the APTES solution.
-
Allow the reaction to proceed for 2 hours at room temperature under a nitrogen atmosphere to prevent polymerization of the silane in the presence of moisture.
-
After the reaction, remove the wafers and rinse them sequentially with toluene, ethanol, and DI water to remove any physisorbed APTES.
-
Dry the amine-terminated wafers under a stream of nitrogen gas.
-
Cure the wafers in an oven at 110°C for 30 minutes to promote the formation of a stable siloxane network on the surface.
-
Part 2: Reaction of 1-Iodotetradecane with the Amine-Terminated Surface
Materials:
-
Amine-terminated silicon wafers
-
1-Iodotetradecane
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Anhydrous ethanol
-
Nitrogen gas (N2)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup:
-
Place the amine-terminated wafers in a clean, dry Schlenk flask.
-
Evacuate the flask and backfill with nitrogen gas three times to create an inert atmosphere.
-
-
Reaction Solution Preparation:
-
In a separate flask under nitrogen, prepare a solution of 1-iodotetradecane (e.g., 50 mM) and triethylamine (e.g., 100 mM) in anhydrous DMF.
-
-
Reaction:
-
Transfer the reaction solution to the Schlenk flask containing the amine-terminated wafers via a cannula or syringe.
-
Ensure the wafers are fully submerged in the solution.
-
Allow the reaction to proceed for 24-48 hours at a slightly elevated temperature (e.g., 50-60°C) to increase the reaction rate. The reaction can also be performed at room temperature for a longer duration.
-
-
Washing:
-
After the reaction is complete, remove the wafers from the reaction solution.
-
Rinse the wafers thoroughly with DMF to remove unreacted 1-iodotetradecane and triethylamine hydroiodide salt.
-
Subsequently, rinse the wafers with anhydrous ethanol to remove residual DMF.
-
Finally, dry the modified wafers under a stream of nitrogen gas.
-
Characterization of the Modified Surface
Thorough characterization is essential to confirm the successful covalent attachment of the tetradecyl chains and to assess the quality of the resulting monolayer.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface.[19][20][21][22][23]
Expected Results:
| Surface Stage | Expected Elemental Peaks | Key Observations |
| Amine-Terminated | Si, O, C, N | Presence of a nitrogen (N 1s) peak confirms the presence of amine groups.[20] The C 1s spectrum will show contributions from the propyl chain of APTES. |
| Tetradecyl-Terminated | Si, O, C, N, I (trace) | A significant increase in the intensity of the C 1s peak relative to the Si 2p and O 1s peaks indicates the presence of the long alkyl chains. The N 1s peak should still be present, and a new peak corresponding to the C-N bond may be resolvable. A trace iodine (I 3d) signal might be present from any unreacted 1-iodotetradecane, which should be minimized with thorough washing. |
Contact Angle Goniometry
Contact angle goniometry is a simple yet effective method for determining the hydrophobicity or hydrophilicity of a surface.[24][25][26][27][28]
Procedure:
-
Place a small droplet (e.g., 5 µL) of DI water onto the surface of the modified wafer.
-
Use a goniometer to measure the angle between the water droplet and the surface.[27]
-
Perform measurements at multiple locations on the surface to ensure uniformity.
Expected Results:
| Surface Stage | Expected Water Contact Angle (θ) | Interpretation |
| Clean Silicon Wafer | < 10° | Highly hydrophilic due to the presence of surface hydroxyl groups. |
| Amine-Terminated | 40° - 60° | Moderately hydrophilic. |
| Tetradecyl-Terminated | > 100° | Hydrophobic, indicating the successful formation of a dense alkyl monolayer.[24][25] |
Atomic Force Microscopy (AFM)
AFM can be used to visualize the topography of the modified surface at the nanoscale.[29][30][31][32][33]
Expected Results:
-
A smooth, uniform surface is indicative of a well-formed, densely packed monolayer.
-
The presence of aggregates or pinholes could suggest incomplete reaction or non-ideal reaction conditions.
-
By using a sharp AFM tip, it is sometimes possible to measure the thickness of the monolayer by creating a scratch and imaging the height difference.[14]
Figure 2: A simplified representation of the SN2 reaction mechanism for the immobilization of 1-iodotetradecane on an amine-terminated surface.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low water contact angle on the final surface | Incomplete reaction; Poor quality of the amine-terminated surface; Inadequate washing | Increase reaction time and/or temperature. Ensure anhydrous conditions during aminosilanization and the subsequent reaction. Optimize the washing procedure to remove any hydrophilic contaminants. |
| Non-uniform surface properties | Inhomogeneous amine functionalization; Uneven reaction conditions | Ensure uniform immersion of the substrate during aminosilanization and the reaction with 1-iodotetradecane. Gently agitate the reaction solution. |
| Presence of significant iodine signal in XPS | Incomplete washing | Increase the duration and/or the number of washing steps with DMF and ethanol. Consider sonication during the washing steps to remove strongly physisorbed molecules. |
Conclusion
The reaction of 1-iodotetradecane with amine-terminated surfaces is a robust and reliable method for creating well-defined, hydrophobic surfaces. The resulting alkyl monolayers are covalently bound and highly stable, making them suitable for a wide range of applications in biomaterials, drug delivery, and fundamental surface science research. By following the detailed protocols and characterization guidelines presented in this application note, researchers can successfully modify surfaces with long alkyl chains and unlock new possibilities in the design and fabrication of advanced functional materials.
References
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Thermal decomposition of alkyl monolayers covalently grafted on (111) silicon - Scite. Available at: [Link]
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Contact Angle Measurements and Wettability - Nanoscience Instruments. Available at: [Link]
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Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues | Langmuir - ACS Publications. Available at: [Link]
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Thermal decomposition of alkyl monolayers covalently grafted on „111… silicon - AIP Publishing. Available at: [Link]
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Self‐assembled monolayer film for enhanced imaging of rough surfaces with atomic force microscopy | Journal of Applied Physics | AIP Publishing. Available at: [Link]
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Thermal Behavior of Alkylsiloxane Self-Assembled Monolayers on the Oxidized Si(100) Surface | Langmuir - ACS Publications. Available at: [Link]
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Surface Characterization of Mixed Self-Assembled Monolayers Designed for Streptavidin Immobilization | Langmuir - ACS Publications. Available at: [Link]
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How to Choose AFM Tips for Monolayers and Self-Assemblies. Available at: [Link]
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Amine-Terminated Monolayers on Carbon: Preparation, Characterization, and Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]
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Lattice Imaging of Self-Assembled Monolayers of Partially Fluorinated Disulfides and Thiols on Sputtered Gold by Atomic Force Microscopy | Langmuir - ACS Publications. Available at: [Link]
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Simulations of Subnanometer Scale Image Contrast in Atomic Force Microscopy of Self-Assembled Monolayers in Water - PMC - NIH. Available at: [Link]
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SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Available at: [Link]
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High-Quality Alkyl Monolayers on Silicon Surfaces** - Controlled Radical Polymerization. Available at: [Link]
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Amine-terminated monolayers on carbon: preparation, characterization, and coupling reactions. - OpenRead. Available at: [Link]
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Amine-Terminated Monolayers on Carbon: Preparation, Characterization, and Coupling Reactions | Langmuir - ACS Publications. Available at: [Link]
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Contact Angle Goniometry - MILL Wiki. Available at: [Link]
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SELF ASSEMBLED MONOLAYERS -A REVIEW. Available at: [Link]
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(PDF) Preparation and Characterisation of Self-assembled Monolayers of Long-Chain alkyl Imidazolium-Based Ionic Liquids on Glass Surface - ResearchGate. Available at: [Link]
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Contact Angle Goniometer 101: Guide to Measuring Contact Angle - Brighton Science. Available at: [Link]
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Surface Wettability Using Contact Angle Goniometry - DTIC. Available at: [Link]
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Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers - RSC Publishing. Available at: [Link]
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Funcionalization of mesoporous materials with long alkyl chains as a strategy for controlling drug delivery pattern | Request PDF - ResearchGate. Available at: [Link]
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Characterization of Self-Assembled Monolayers on a Ruthenium Surface | Langmuir. Available at: [Link]
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SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline. Available at: [Link]
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How to Leverage Alkyl Modifications for Drug Design? - Patsnap Eureka. Available at: [Link]
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Synthesis and Characterization of Amine-Terminated Self-Assembled Monolayers Containing Diethylene Glycol Linkages | Langmuir - ACS Publications. Available at: [Link]
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Sn2 mechanism: kinetics and substrate (video) - Khan Academy. Available at: [Link]
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Synthesis and characterization of amine-functionalized graphene as a nitric oxide-generating coating for vascular stents | Applied Physics Reviews | AIP Publishing. Available at: [Link]
-
Sn2 mechanism: kinetics and substrate - YouTube. Available at: [Link]
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11.2: The SN2 Reaction - Chemistry LibreTexts. Available at: [Link]
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(PDF) Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel - ResearchGate. Available at: [Link]
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Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel - MATEC Web of Conferences. Available at: [Link]
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X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols - PMC - NIH. Available at: [Link]
-
XPS and NEXAFS studies of aliphatic and aromatic amine species on functionalized surfaces | Request PDF - ResearchGate. Available at: [Link]
-
X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols - PubMed. Available at: [Link]
-
Post-grafting amination of alkyl halide-functionalized silica for applications in catalysis, adsorption, and 15N NMR spectroscopy - PubMed. Available at: [Link]
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Post-Grafting Amination of Alkyl Halide-Functionalized Silica for Applications in Catalysis, Adsorption, and 15 N NMR Spectroscopy | Request PDF - ResearchGate. Available at: [Link]
-
Post-Grafting Amination of Alkyl Halide-Functionalized Silica for Applications in Catalysis, Adsorption, and 15N NMR Spectroscopy | Langmuir - ACS Publications. Available at: [Link]
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Surface Modification of Nanomaterials for Biomedical Applications: Strategies and Recent Advances - Taylor & Francis eBooks. Available at: [Link]
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Surface Modification of Polymer Substrates for Biomedical Applications - MDPI. Available at: [Link]
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XPS investigation on the reactivity of surface imine groups with TFAA. Available at: [Link]
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XPS depth profiling of functional materials: applications of ion beam etching techniques. Available at: [Link]
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Surface modification of polymers for medical applications - PubMed. Available at: [Link]
-
Surface modifications of biomaterials in different applied fields - RSC Publishing. Available at: [Link]
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Application Note & Protocol: Covalent Grafting of 1-Iodotetradecane onto Polymer Brushes for Advanced Surface Engineering
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the conditions and procedures for grafting 1-iodotetradecane onto pre-synthesized polymer brushes. This post-polymerization modification technique allows for the precise tuning of surface properties, transforming a hydrophilic or functionalized surface into a highly hydrophobic one. Such tailored surfaces are of significant interest in a myriad of applications, including the creation of anti-fouling coatings, platforms for controlled protein adsorption, and specialized surfaces for drug delivery systems. This guide details the synthesis of precursor poly(2-hydroxyethyl methacrylate) (PHEMA) brushes via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), the subsequent grafting of 1-iodotetradecane via a Williamson ether synthesis-type reaction, and the analytical techniques required to validate the successful modification.
Introduction: The Rationale for Alkyl Chain Grafting
Polymer brushes, which are assemblies of polymer chains tethered by one end to a substrate, offer a versatile platform for surface modification.[1][2] The "grafting-from" approach, particularly SI-ATRP, allows for the growth of dense, well-controlled polymer layers on various substrates like silicon wafers.[3][4] While the initial polymer brush imparts certain properties, post-polymerization modification unlocks a vast landscape of chemical and physical surface characteristics.[5]
The covalent attachment of long alkyl chains, such as tetradecane, is a powerful strategy to dramatically alter surface energy. Grafting 1-iodotetradecane onto a hydrophilic polymer brush, for instance, induces a significant hydrophobic shift. This is driven by the desire to create surfaces with specific wettability, lubricity, and interfacial properties that are not achievable with the initial polymer brush alone. The long, saturated alkyl chains create a low-energy, non-polar interface, which can be leveraged to control interactions with biological media, prevent non-specific protein adsorption, or modulate the release kinetics of hydrophobic drugs.
This guide focuses on the grafting of 1-iodotetradecane onto poly(2-hydroxyethyl methacrylate) (PHEMA) brushes. PHEMA is an ideal precursor for this application due to its pendant hydroxyl groups, which can be readily deprotonated to form nucleophilic alkoxides. These alkoxides can then react with the electrophilic carbon of 1-iodotetradecane in a nucleophilic substitution reaction to form a stable ether linkage.[6][7]
Experimental Overview & Workflow
The overall process can be divided into three main stages:
-
Synthesis of the Precursor Polymer Brush: Growth of a well-defined PHEMA polymer brush on a silicon substrate using SI-ATRP.
-
Grafting of 1-Iodotetradecane: Post-polymerization modification of the PHEMA brush through a nucleophilic substitution reaction.
-
Surface Characterization: Comprehensive analysis to confirm the successful grafting and to quantify the changes in surface properties.
Figure 1: Overall experimental workflow from substrate preparation to final characterization.
Detailed Protocols
Materials & Equipment
| Reagent/Material | Grade | Supplier |
| Silicon Wafers, <100> orientation | Prime grade | e.g., University Wafer |
| Sulfuric Acid (H₂SO₄), 98% | ACS Reagent | e.g., Sigma-Aldrich |
| Hydrogen Peroxide (H₂O₂), 30% | ACS Reagent | e.g., Sigma-Aldrich |
| (3-Aminopropyl)triethoxysilane (APTES) | 99% | e.g., Sigma-Aldrich |
| Anhydrous Toluene | 99.8% | e.g., Sigma-Aldrich |
| α-Bromoisobutyryl bromide (BIBB) | 98% | e.g., Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | e.g., Sigma-Aldrich |
| 2-Hydroxyethyl methacrylate (HEMA) | 97% | e.g., Sigma-Aldrich |
| Copper(I) bromide (CuBr) | 99.99% | e.g., Sigma-Aldrich |
| 2,2'-Bipyridine (bpy) | ≥99% | e.g., Sigma-Aldrich |
| Anhydrous Methanol | 99.8% | e.g., Sigma-Aldrich |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent grade | e.g., Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | e.g., Sigma-Aldrich |
| 1-Iodotetradecane | 98% | e.g., Sigma-Aldrich |
Equipment: Spin coater, Schlenk line, vacuum oven, ultrasonicator, contact angle goniometer, XPS instrument, AFM instrument.
Protocol 1: Synthesis of PHEMA Polymer Brushes
This protocol is adapted from standard SI-ATRP procedures for methacrylate monomers on silicon substrates.[8]
-
Substrate Cleaning:
-
Cut silicon wafers into desired dimensions (e.g., 1x1 cm).
-
Prepare a Piranha solution (H₂SO₄:H₂O₂ = 7:3 v/v). CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the silicon wafers in the Piranha solution for 30 minutes to remove organic residues and create a hydrophilic silicon dioxide layer.
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Initiator Immobilization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned wafers in the APTES solution for 2 hours at room temperature to form a self-assembled monolayer.
-
Rinse the wafers with toluene and cure in an oven at 110°C for 30 minutes. This creates an amine-terminated surface.[8]
-
In a nitrogen-filled glovebox or under a nitrogen atmosphere, prepare a solution of 10% (v/v) triethylamine in anhydrous toluene.
-
Add the amine-functionalized wafers to this solution.
-
Slowly add a solution of 10% (v/v) α-bromoisobutyryl bromide in anhydrous toluene to the reaction vessel. Let the reaction proceed for 12 hours. The triethylamine acts as a base to neutralize the HBr byproduct.
-
Rinse the wafers with toluene, methanol, and deionized water, then dry with nitrogen. The wafers are now functionalized with the ATRP initiator.
-
-
Surface-Initiated ATRP of HEMA:
-
In a Schlenk flask, add CuBr (10 mg, 0.07 mmol) and bpy (22 mg, 0.14 mmol).
-
Place the initiator-functionalized wafers in the flask.
-
Seal the flask and perform three vacuum-backfill cycles with nitrogen to remove oxygen.
-
In a separate flask, degas a solution of HEMA (5 mL, 41 mmol) in 10 mL of anhydrous methanol by bubbling with nitrogen for 30 minutes.
-
Using a degassed syringe, transfer the HEMA/methanol solution to the Schlenk flask containing the wafers and catalyst.
-
Place the sealed flask in an oil bath at 60°C and allow the polymerization to proceed for a desired time (e.g., 4-12 hours). The thickness of the polymer brush is time-dependent.[9]
-
Stop the reaction by exposing the flask to air and flooding with methanol.
-
Sonicate the wafers in methanol to remove any physisorbed polymer, then rinse thoroughly and dry.
-
Protocol 2: Grafting of 1-Iodotetradecane
This protocol is based on the principles of the Williamson ether synthesis. The hydroxyl groups of the PHEMA brush are deprotonated with a strong base to form alkoxides, which then act as nucleophiles.
-
Preparation:
-
Place the PHEMA-grafted wafers in a clean, dry Schlenk flask under a nitrogen atmosphere.
-
Wash the sodium hydride (NaH) dispersion (e.g., 50 mg) three times with anhydrous hexane under nitrogen to remove the mineral oil. Decant the hexane carefully each time.
-
Add anhydrous THF (20 mL) to the flask containing the wafers.
-
-
Deprotonation:
-
Carefully add the washed NaH to the THF solution containing the wafers. Hydrogen gas will evolve. CAUTION: NaH is highly reactive with water and air. Handle strictly under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 2 hours to ensure complete deprotonation of the hydroxyl groups on the PHEMA brush.
-
-
Nucleophilic Substitution:
-
In a separate flask, prepare a solution of 1-iodotetradecane (e.g., 1 mL, ~3.3 mmol) in 5 mL of anhydrous THF.
-
Using a syringe, slowly add the 1-iodotetradecane solution to the reaction flask.
-
Heat the reaction mixture to 50°C and let it stir for 24-48 hours under a nitrogen atmosphere.
-
Quench the reaction by slowly adding methanol to neutralize any unreacted NaH.
-
Remove the wafers and sonicate them in THF, followed by methanol and then deionized water to remove unreacted reagents and byproducts.
-
Dry the wafers under a stream of nitrogen.
-
Sources
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Application Note & Protocols: Strategic Synthesis of C14-Tailed Quaternary Ammonium Compounds Using 1-Iodotetradecane
Introduction: The Significance of the C14 Alkyl Chain in Quaternary Ammonium Compounds
Quaternary ammonium compounds (QACs) are a cornerstone class of molecules defined by a positively charged nitrogen atom bonded to four organic groups.[1] This permanent cationic charge, independent of pH, is central to their function.[2] When one of these organic groups is a long alkyl chain, such as the 14-carbon tail provided by 1-iodotetradecane, the resulting molecule becomes amphiphilic. This dual nature—a hydrophilic cationic "head" and a long, hydrophobic "tail"—is the foundation for the broad utility of these compounds as potent surfactants, disinfectants, and phase-transfer catalysts.[3][4][5]
The tetradecyl (C14) chain, in particular, offers a crucial balance between hydrophobicity and water solubility, optimizing the compound's ability to disrupt microbial cell membranes and interface between aqueous and organic phases.[1][3] This application note provides a detailed guide to the synthesis of these valuable compounds, focusing on the use of 1-iodotetradecane as a strategic and highly efficient alkylating agent. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and discuss key parameters for process optimization and purification.
The Core Mechanism: The Menshutkin Reaction
The synthesis of QACs from a tertiary amine and an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction known as the Menshutkin reaction.[6][7] This reaction, first described by Nikolai Menshutkin in 1890, is the preferred method for preparing QACs.[6]
Mechanism Deep Dive: The reaction proceeds via a single, concerted step. The lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic terminal carbon atom of 1-iodotetradecane.[7] Simultaneously, the carbon-iodine bond breaks, and the iodide ion is displaced as a leaving group.[7]
Why 1-Iodotetradecane is a Superior Reagent: The efficiency of an SN2 reaction is heavily dependent on the nature of the leaving group. Halide reactivity follows the order: I⁻ > Br⁻ > Cl⁻.[6] Iodide is an excellent leaving group because it is a large, highly polarizable anion that can effectively stabilize the negative charge it acquires upon leaving. This makes 1-iodotetradecane a more reactive alkylating agent than its bromo- or chloro-analogs, often leading to faster reaction times, milder reaction conditions, and higher yields.[6]
The overall synthetic workflow is visualized in the diagram below.
Caption: General workflow for QAC synthesis via the Menshutkin reaction.
Experimental Protocol: Synthesis of Tetradecyltrimethylammonium Iodide
This protocol details the synthesis of a representative C14-tailed QAC, tetradecyltrimethylammonium iodide, from trimethylamine and 1-iodotetradecane.
Materials & Reagents:
-
1-Iodotetradecane (C₁₄H₂₉I, MW: 324.28 g/mol )[8]
-
Trimethylamine (solution in a suitable solvent like ethanol or THF, or anhydrous gas)
-
Anhydrous Acetonitrile (or other polar aprotic solvent)
-
Diethyl ether or Hexane (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
-
Heating mantle with temperature control
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1-iodotetradecane (e.g., 10.0 mmol, 3.24 g) in anhydrous acetonitrile (e.g., 25 mL).
-
Addition of Amine: To the stirred solution, add trimethylamine (10.0 mmol). If using a solution, add it dropwise. If using gas, bubble it through the solution at a controlled rate. The reaction is typically performed with equimolar amounts of the amine and alkyl halide.[11]
-
Scientist's Note: The reaction can be exothermic. A controlled addition helps manage the temperature. A slight excess of the amine can sometimes be used to ensure full conversion of the more valuable alkyl iodide.
-
-
Reaction Conditions: Heat the mixture to a gentle reflux (e.g., 50-60 °C) and stir for 12-24 hours.[11]
-
Scientist's Note: The progress of the reaction can often be monitored by the precipitation of the QAC product, which may be less soluble in the reaction solvent than the starting materials.[7][11] Thin-layer chromatography (TLC) can also be used to track the disappearance of the 1-iodotetradecane spot.
-
-
Product Isolation (Precipitation): After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Slowly add a non-polar solvent, such as diethyl ether or hexane, to the stirred mixture until a white precipitate forms.[11]
-
Scientist's Note: The principle here is anti-solvent precipitation. The highly polar QAC salt is soluble in acetonitrile but insoluble in non-polar ethers or alkanes. This is a rapid and effective method for initial product isolation.
-
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with several portions of the non-polar solvent (diethyl ether or hexane) to remove any unreacted starting materials or non-polar byproducts.[11]
-
Drying: Dry the purified white solid under vacuum to obtain the final tetradecyltrimethylammonium iodide product. Characterize the product using techniques such as NMR, FTIR, and mass spectrometry to confirm its structure and purity.[11]
Key Reaction Parameters & Optimization
The success of the Menshutkin reaction depends on several key parameters. Understanding their influence allows for rational optimization of the synthesis.
| Parameter | Effect on Reaction & Rationale | Typical Choices & Considerations |
| Alkyl Halide | Rate & Yield: The leaving group ability is critical. I⁻ > Br⁻ > Cl⁻. Iodides are the most reactive, allowing for milder conditions.[6] | 1-Iodotetradecane is the optimal choice for introducing the C14 chain due to the excellent iodide leaving group. |
| Solvent | Rate & Product Stability: Polar solvents stabilize the charged transition state and the ionic QAC product, accelerating the reaction.[6][13] Aprotic solvents (e.g., acetonitrile, acetone) are often preferred as they do not hydrogen-bond with the amine nucleophile, leaving it more reactive. | Acetonitrile, DMF, Acetone, Chloroform. [7][11] Alcohols can be used but may slightly reduce the nucleophilicity of the amine. |
| Temperature | Rate: Increasing the temperature generally increases the reaction rate according to the Arrhenius equation. | Room temperature to 60 °C. [7][11] Higher temperatures can lead to side reactions or solvent evaporation. Gentle heating is usually sufficient, especially with a reactive alkyl iodide. |
| Stoichiometry | Conversion & Purity: An equimolar ratio is standard.[11] An excess of the (often cheaper) amine can drive the reaction to completion. An excess of the alkyl halide can lead to purification challenges. | 1:1 to 1:1.2 ratio of alkyl halide to amine. The choice depends on reactant cost and ease of separation. |
Advanced Purification Strategies
While precipitation is often sufficient, some QACs can be challenging to purify, forming oils or co-precipitating with starting materials.[14]
-
Recrystallization: As mentioned, this is the gold standard for obtaining high-purity crystalline solids. The key is finding a suitable solvent pair.[7]
-
Liquid-Liquid Extraction: For some systems, a liquid-liquid extraction using immiscible solvents like acetonitrile and hexane can effectively separate the polar QAC product from non-polar starting materials.[14]
-
Ion Exchange Chromatography: This technique can be used to capture the cationic QAC on a resin, wash away neutral impurities, and then elute the pure product. It can also be used to swap the counter-ion (e.g., from iodide to chloride).[14]
-
Reverse-Phase Chromatography (C18): For QACs with long alkyl chains, reverse-phase chromatography can be an effective purification method, though it is often less scalable than precipitation or recrystallization.[14]
Conclusion
The use of 1-iodotetradecane in the Menshutkin reaction provides a highly reliable and efficient pathway for the synthesis of C14-tailed quaternary ammonium compounds. Its superiority as an alkylating agent stems from the excellent leaving group ability of the iodide ion. By carefully selecting the solvent, controlling the temperature, and employing the appropriate purification strategy, researchers can consistently produce high-purity QACs tailored for a wide range of applications, from advanced antimicrobial materials to high-performance phase-transfer catalysts.
References
- Vertex AI Search. (n.d.). Quaternary Ammonium Compounds: Applications in Modern Chemistry.
- Kowalczuk, D., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. National Institutes of Health.
- Google Patents. (n.d.). Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
- Reddit. (2025). Quaternary ammonium salt purification. r/Chempros.
- National Institutes of Health. (n.d.). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity.
- TSI Journals. (n.d.). SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS.
- Wikipedia. (n.d.). Menschutkin reaction.
- ResearchGate. (2025). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.
- BenchChem. (n.d.). tetramethylammonium iodide synthesis protocol.
- PubMed Central. (2022). Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance.
- MDPI. (n.d.). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds.
- Wikipedia. (n.d.). Quaternary ammonium cation.
- Sigma-Aldrich. (n.d.). 1-Iodotetradecane | 19218-94-1.
- ACS Publications. (n.d.). Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field.
- National Institute of Standards and Technology. (n.d.). Tetradecane, 1-iodo-. NIST WebBook.
- ResearchGate. (2025). One Century of Physical Organic Chemistry: The Menshutkin Reaction.
- ResearchGate. (2025). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
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Topic: Formation of Hydrophobic Surfaces via Self-Assembled Monolayer Deposition of 1-Iodotetradecane
An Application Note and Protocol for Researchers
**Abstract
This document provides a detailed guide for the creation and characterization of hydrophobic surfaces using 1-Iodotetradecane. The protocol leverages the principles of self-assembled monolayers (SAMs), a foundational technique in surface science for modifying the physicochemical properties of substrates with molecular-level precision. While the use of alkanethiols on noble metals and organosilanes on hydroxylated surfaces are well-established paradigms, the application of long-chain iodoalkanes represents a less conventional yet viable route for tuning surface wettability. This guide is intended for researchers in materials science, chemistry, and drug development, offering a comprehensive workflow from substrate preparation to monolayer characterization. We emphasize the causality behind experimental choices and provide robust protocols for validating the formation and quality of the resulting hydrophobic surface.
Introduction: The Rationale for Iodoalkane-Based SAMs
The precise control of surface energy is a critical objective in fields ranging from biocompatible materials to microfluidics. Hydrophobic surfaces, characterized by water contact angles greater than 90°, are essential for applications requiring self-cleaning, anti-fouling, or controlled adhesion.[1][2] Self-assembled monolayers (SAMs) offer a "bottom-up" approach to creating such surfaces, where organic molecules spontaneously form a highly ordered, single-molecule-thick layer on a substrate.[3][4]
The stability and order of a SAM are primarily dictated by three factors:
-
Headgroup-Substrate Interaction: The affinity of the molecule's "head" to the substrate.
-
Inter-chain Interactions: van der Waals forces between the alkyl chains that drive ordering.
-
Terminal Group Chemistry: The functional group at the "tail" end, which defines the final surface properties.
In this protocol, we utilize 1-Iodotetradecane (CH₃(CH₂)₁₃I). The long tetradecyl chain provides the necessary van der Waals interactions for molecular packing, while the terminal methyl group presents a low-energy interface to the environment, thereby imparting hydrophobicity. The iodine headgroup serves as the anchor to the substrate. While the interaction of iodine with common substrates like silicon oxide is not as strong as the covalent bond formed by silanes, it provides a facile route for surface modification.[5] This guide presents a research-grade protocol for forming a 1-Iodotetradecane SAM on a silicon substrate, which possesses a native oxide layer ideal for this purpose.
The Mechanism of 1-Iodotetradecane SAM Formation
The self-assembly process is driven by the reduction of the substrate's high surface energy. A clean silicon wafer with its native oxide layer (Si/SiO₂) is hydrophilic due to the presence of surface silanol (Si-OH) groups. When this substrate is immersed in a solution of 1-Iodotetradecane, the iodine headgroups are attracted to the hydroxylated surface. The long alkyl chains then align and pack closely together due to intermolecular van der Waals forces, leading to a dense, ordered monolayer that exposes its hydrophobic methyl tails to the environment.
Caption: Proposed mechanism for 1-Iodotetradecane self-assembly.
Experimental Workflow: From Substrate to Characterization
This section outlines the complete process, which is divided into three core stages: Substrate Preparation, Monolayer Deposition, and Surface Characterization. Adherence to this workflow is critical for reproducible results.
Caption: High-level overview of the experimental workflow.
PART 1: DETAILED PROTOCOL - SUBSTRATE PREPARATION
Objective: To generate a clean, hydrophilic silicon surface with a consistent native oxide layer. This is the most critical step for ensuring high-quality monolayer formation.
Materials:
-
Silicon wafers (prime grade, <100> orientation recommended).
-
Sulfuric acid (H₂SO₄, 98%).
-
Hydrogen peroxide (H₂O₂, 30%).
-
Deionized (DI) water (18.2 MΩ·cm).
-
Nitrogen gas (high purity).
-
Teflon wafer holders.
-
Glass beakers.
Protocol: Piranha Etch (Standard Clean)
⚠️ SAFETY WARNING: Piranha solution is extremely corrosive and energetic. It reacts violently with organic materials. Always use a fume hood, and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant apron, and heavy-duty chemical gloves. Never store Piranha solution in a sealed container.
-
Pre-Cleaning:
-
Place silicon wafers in a Teflon holder.
-
Rinse thoroughly with DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
-
Piranha Solution Preparation:
-
In a designated glass beaker inside a fume hood, slowly and carefully add 1 part 30% H₂O₂ to 3 parts 98% H₂SO₄. ALWAYS add the peroxide to the acid. The solution will become very hot.
-
-
Wafer Cleaning:
-
Carefully immerse the Teflon holder with the silicon wafers into the hot Piranha solution.
-
Leave the wafers in the solution for 15 minutes. This process removes organic residues and grows a thin, uniform silicon oxide layer with surface silanol groups.
-
-
Rinsing and Drying:
-
Carefully remove the wafers from the Piranha bath and quench them in a large beaker of DI water.
-
Rinse the wafers under running DI water for at least 5 minutes.
-
Finally, rinse with fresh DI water from a wash bottle.
-
Dry the wafers thoroughly under a stream of nitrogen gas.
-
Store the cleaned wafers in a clean, sealed container. Use immediately for the best results.
-
PART 2: DETAILED PROTOCOL - SAM DEPOSITION
Objective: To deposit a self-assembled monolayer of 1-Iodotetradecane from a solution phase onto the prepared silicon substrate.
Materials:
-
Cleaned silicon wafers (from Part 1).
-
1-Iodotetradecane (≥98% purity).
-
Anhydrous Toluene (or Hexane).
-
Glass deposition vials with screw caps.
-
Ethanol (spectroscopic grade).
-
Nitrogen gas (high purity).
Protocol:
-
Solution Preparation:
-
Prepare a 1-5 mM solution of 1-Iodotetradecane in anhydrous toluene. Anhydrous solvent is crucial to prevent excess water from interfering with the surface chemistry. Prepare this solution in a clean, dry glass vial.
-
-
Substrate Immersion:
-
Place the clean, dry silicon wafers into the deposition vial.
-
Ensure the wafers are fully submerged in the 1-Iodotetradecane solution.
-
-
Incubation:
-
Seal the vial to prevent solvent evaporation and contamination.
-
Allow the self-assembly process to occur for 12-24 hours at room temperature. The long incubation time allows the monolayer to reach a state of thermodynamic equilibrium, maximizing order and packing density.[6]
-
-
Post-Deposition Rinsing:
-
After incubation, carefully remove the wafers from the deposition solution.
-
Rinse the wafers thoroughly with fresh anhydrous toluene to remove any non-chemisorbed (physisorbed) molecules.
-
Perform a final rinse with ethanol.
-
Dry the coated wafers under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the hydrophobic wafers in a clean, dry, and sealed container before characterization.
-
PART 3: VALIDATION & CHARACTERIZATION PROTOCOLS
Objective: To confirm the successful formation of a hydrophobic surface and to characterize the quality of the 1-Iodotetradecane monolayer. A multi-technique approach is essential for a comprehensive validation.
Contact Angle Goniometry
This is the primary method to confirm the change in surface wettability from hydrophilic to hydrophobic.
-
Methodology: Use a contact angle goniometer to perform static sessile drop measurements.[7] Place a 2-5 µL droplet of DI water on the surface and capture an image. Software is then used to measure the angle between the solid-liquid interface and the liquid-vapor interface.[1]
-
Data Interpretation: A successful hydrophobic modification will result in a significant increase in the water contact angle.
-
Contact Angle Hysteresis: For a more advanced characterization of monolayer quality, measure the advancing and receding contact angles.[8][9] A low hysteresis (the difference between advancing and receding angles) is indicative of a chemically homogeneous and smooth surface.[10]
| Surface State | Expected Static Water Contact Angle (θ) | Surface Property |
| Freshly Piranha-Cleaned Si/SiO₂ | < 15° | Hydrophilic |
| 1-Iodotetradecane SAM on Si/SiO₂ | 95° - 110° | Hydrophobic |
| Incomplete or Disordered SAM | 60° - 90° | Partially Hydrophobic |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition of the top few nanometers of the substrate.
-
Methodology: Analyze the coated substrate using an XPS system with a monochromatic Al Kα or Mg Kα X-ray source. Acquire high-resolution spectra for the C 1s, Si 2p, O 1s, and I 3d regions.
-
Data Interpretation:
-
Presence of Iodine: A clear signal in the I 3d region (expect I 3d₅/₂ peak around 619-620 eV) confirms the presence of the iodoalkane on the surface.
-
Carbon Signal: A strong C 1s signal (around 285 eV) will be present from the alkyl chain.
-
Signal Attenuation: The intensity of the underlying Si 2p and O 1s signals from the substrate should be attenuated compared to a bare wafer, indicating they are covered by the monolayer.[11][12]
-
Atomic Force Microscopy (AFM)
AFM provides topographical information about the surface at the nanoscale, allowing for the assessment of monolayer uniformity and the identification of defects.
-
Methodology: Operate the AFM in tapping mode to minimize damage to the soft molecular layer. Scan several different areas of the sample to assess large-scale uniformity.
-
Data Interpretation:
Discussion of Expected Results and Limitations
Monolayer Quality: The formation of a high-quality, densely packed monolayer is dependent on the cleanliness of the substrate and the purity of the reagents. The van der Waals interactions between the C14 chains are the primary driving force for ordering.
Stability: The stability of iodoalkane-based SAMs is an important consideration. The headgroup-substrate interaction is likely a form of halogen bonding or dipole-dipole interaction with the surface silanol groups, which is weaker than the covalent Si-O-Si bonds formed by silanes or the quasi-covalent Au-S bonds of thiols.[5][16] Therefore, these monolayers may exhibit lower thermal stability and may be more susceptible to desorption in aggressive solvent environments.[17][18] Long-term stability studies are recommended for any specific application.
Comparison to Standards: While this protocol provides a pathway to hydrophobicity, the resulting monolayer may be less ordered and less stable than those formed using industry-standard molecules like octadecyltrichlorosilane (OTS) on silicon or octadecanethiol (ODT) on gold.[19][20] However, the simplicity of the deposition process makes it an attractive method for rapid surface modification.
References
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Biolin Scientific. (2019). Contact angle measurements on superhydrophobic surfaces in practice. Biolin Scientific. [Link]
-
Karásek, T., et al. (2015). Dynamic contact angle measurements on superhydrophobic surfaces. Physics of Fluids. [Link]
-
van der Veen, M. H., et al. (1998). An Atomic Force Microscopy Study of Self-Assembled Monolayers of Calix[14]resorcinarene Adsorbates on Au(111). Langmuir. [Link]
-
Nanoscience Instruments. Contact Angle Measurements and Wettability. Nanoscience Instruments. [Link]
-
Wikipedia. Contact angle. Wikipedia. [Link]
-
Moradian-Oldak, J., et al. (1998). Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues. Langmuir. [Link]
-
NT-MDT Spectrum Instruments. How to Choose AFM Tips for Monolayers and Self-Assemblies. NT-MDT. [Link]
-
Komvopoulos, K., et al. (1998). Self-assembled monolayer film for enhanced imaging of rough surfaces with atomic force microscopy. Journal of Applied Physics. [Link]
-
Liu, W., et al. (2009). Controlled monolayer self-assembly process based on the atomic force microscopy nanoscratching method. Journal of Vacuum Science & Technology B. [Link]
-
ResearchGate. (n.d.). Summary of hydrophobic surface characterization [Table]. ResearchGate. [Link]
-
Helmholtz-Zentrum Berlin. (2020). Perfluorinated Self-Assembled Monolayers enhance the Stability and Efficiency of Inverted Perovskite Solar Cells. HZB. [Link]
-
Jedlovszky, P., et al. (2007). Water adsorption on hydrophilic and hydrophobic self-assembled monolayers as proxies for atmospheric surfaces. A grand canonical Monte Carlo simulation study. Physical Chemistry Chemical Physics. [Link]
-
She, Z. (2014). Self-assembled monolayers on silicon : deposition and surface chemistry. University of St Andrews. [Link]
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Starov, V., et al. (2022). Hydrophilic and Hydrophobic Surfaces: Features of Interaction with Liquid Drops. MDPI. [Link]
-
Sieval, A. B., et al. (2000). High-Quality Alkyl Monolayers on Silicon Surfaces. Advanced Materials. [Link]
-
Wikipedia. Self-assembled monolayer. Wikipedia. [Link]
-
Geissler, M., et al. (2004). Comparative study of monolayers self-assembled from alkylisocyanides and alkanethiols on polycrystalline Pt substrates. Langmuir. [Link]
-
Wang, F., et al. (2022). The Characterization of Sliding/Pinning Behaviors of Water Droplets on Highly Adhesive Hydrophobic Surfaces. MDPI. [Link]
-
Gose, J., et al. (2018). Characterization of superhydrophobic surfaces for drag reduction in turbulent flow. Journal of Fluid Mechanics. [Link]
-
An, H., et al. (2010). Long-term stability of self-assembled monolayers on 316L stainless steel. Acta Biomaterialia. [Link]
-
Chemistry For Everyone. (2024). How Do Self-Assembled Monolayers Form?. YouTube. [Link]
-
NightHawkInLight. (2014). How to Make a Hydrophobic Surface. YouTube. [Link]
-
Analytical strategy course. (2020). Analysis of Self-Assembled Monolayers. SlidePlayer. [Link]
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ResearchGate. (2018). How to make a hydrophobic material hydrophilic by surface modification?. ResearchGate. [Link]
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ResearchGate. (n.d.). XPS and AFM characterization of the self-assembled molecular monolayers of a 3-aminopropyltrimethoxysilane on silicon surface.... ResearchGate. [Link]
-
Noh, J., et al. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). MDPI. [Link]
-
da Silva, W. P., et al. (2016). Preparation of transparent hydrophobic polymeric films spray-deposited on substrates. Materials Research. [Link]
-
Comini, E. (2020). The role of self-assembled monolayers in electronic devices. Nanoscale Advances. [Link]
-
ResearchGate. (n.d.). Long-Term Stability of Self-Assembled Monolayers in Biological Media. ResearchGate. [Link]
- Google Patents. (2009). Preparation of hydrophobic coatings.
-
Arora, P. (2019). Design and Characterization of Functional Self- assembled Monolayers in Context of Organic and Molecular Electronics. Heidelberg University. [Link]
-
Zhang, H., et al. (2022). Preparation of Hydrophobic Surface on PLA and ABS by Fused Deposition Modeling. MDPI. [Link]
-
Li, H., et al. (2023). Extreme long-lifetime self-assembled monolayer for air-stable molecular junctions. Proceedings of the National Academy of Sciences. [Link]
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Application Notes and Protocols: 1-Iodotetradecane Derivatives in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Long-Chain Quaternary Salts in Biphasic Reactions
Phase Transfer Catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic layer.[1][2][3] The catalyst, often a quaternary ammonium or phosphonium salt, acts as a shuttle, transporting a reactive anion from the aqueous phase into the organic phase where the substrate resides.[1][2][4] This circumvents the insolubility of reactants, enabling higher reaction rates, milder conditions, and often improved yields and selectivity.[5] The use of PTC aligns with the principles of green chemistry by minimizing the need for hazardous organic solvents and allowing the use of water.[2][6][7]
This guide focuses on the application of phase transfer catalysts derived from 1-iodotetradecane. The long C14 alkyl chain imparts significant lipophilicity to these catalysts, making them exceptionally effective for reactions in non-polar organic solvents where solubility of the catalyst-anion complex is paramount. Furthermore, the iodide counter-ion itself can play a crucial co-catalytic role, particularly in nucleophilic substitution reactions.[1][8] Through an in-situ Finkelstein reaction, it can convert alkyl chlorides or bromides into more reactive alkyl iodides, accelerating the overall transformation.[1][8]
Part 1: Synthesis of Quaternary Ammonium and Phosphonium Salts from 1-Iodotetradecane
The synthesis of lipophilic quaternary 'quat' salts from 1-iodotetradecane is typically a straightforward Menschutkin reaction, involving the alkylation of a tertiary amine or phosphine.[9] The long alkyl chain of 1-iodotetradecane ensures the resulting catalyst possesses high solubility in organic media. A general patent describes the preparation of quaternary ammonium salts by reacting a haloalkane with an aliphatic amine in an organic solvent.[10]
Protocol 1: Synthesis of Tetradecyltrimethylammonium Iodide
This protocol details the synthesis of a representative quaternary ammonium salt (QAS) from 1-iodotetradecane.
Objective: To synthesize a lipophilic phase transfer catalyst for use in biphasic organic reactions.
Materials:
-
1-Iodotetradecane (1.0 eq)
-
Trimethylamine (25% in water, 1.2 eq)
-
Acetonitrile (solvent)
-
Diethyl ether (for precipitation)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-iodotetradecane (e.g., 10.0 g) in acetonitrile (100 mL).
-
Add the aqueous solution of trimethylamine to the flask.
-
Heat the mixture to a gentle reflux (approximately 80-85°C) with vigorous stirring.
-
Maintain the reflux for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Add diethyl ether to the concentrated solution with stirring until a white precipitate forms.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether (2 x 20 mL).
-
Dry the resulting white solid (tetradecyltrimethylammonium iodide) under vacuum to a constant weight.
Synthesis Workflow Diagram
Caption: Synthesis of Tetradecyltrimethylammonium Iodide.
Properties of 1-Iodotetradecane Derived Catalysts
The choice of the amine or phosphine allows for fine-tuning of the catalyst's properties. Increasing the length of the other alkyl chains on the nitrogen or phosphorus atom further enhances lipophilicity.
| Catalyst Name | Abbreviation | Molecular Weight | Key Feature | C# Value* |
| Tetradecyltrimethylammonium Iodide | TDTMAI | 383.4 g/mol | Good balance of reactivity and solubility. | 17 |
| Tetradecyltriethylammonium Iodide | TDTEAI | 425.5 g/mol | Increased lipophilicity over TDTMAI. | 20 |
| Tetradecyltributylammonium Iodide | TDTBAI | 509.7 g/mol | High lipophilicity for non-polar systems. | 26 |
| Tetradecyltriphenylphosphonium Iodide | TDTPPI | 584.6 g/mol | High thermal stability. | 32 |
| Trihexyl(tetradecyl)phosphonium Iodide | THTDPI | 624.8 g/mol | Very high lipophilicity and thermal stability. | 32 |
*C# is the total number of carbon atoms on the quaternary head, which correlates with organophilicity. Higher C# values (16-32) are often desirable for reactions where the organic phase reaction is the rate-determining step.[7]
Part 2: Applications and Experimental Protocols
Catalysts derived from 1-iodotetradecane are particularly suited for classic SN2 reactions, C-, O-, N-, and S-alkylations, and oxidation reactions under biphasic conditions.[5] Their high lipophilicity makes them ideal for transferring nucleophiles into organic phases like toluene, hexane, or dichloromethane.
Application 1: O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol describes the synthesis of 4-propoxy-nitrobenzene from 4-nitrophenol and 1-bromopropane, a classic example of a Williamson ether synthesis under PTC conditions. The long-chain catalyst efficiently transports the phenoxide anion into the organic phase.
Protocol 2: PTC-Mediated Synthesis of 4-Propoxy-nitrobenzene
Objective: To synthesize an aryl ether using a 1-iodotetradecane-derived phase transfer catalyst.
Materials:
-
4-Nitrophenol (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Sodium Hydroxide (NaOH), 50% aqueous solution (w/w)
-
Toluene (solvent)
-
Tetradecyltrimethylammonium Iodide (TDTMAI) (1-2 mol%)
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (e.g., 1.39 g), toluene (20 mL), and TDTMAI (e.g., 0.07 g, 1 mol%).
-
With vigorous stirring, add the 50% NaOH solution (5 mL). The mixture should turn a deep yellow/orange as the phenoxide is formed.
-
Heat the mixture to 60°C.
-
Add 1-bromopropane dropwise over 10 minutes.
-
Maintain the reaction at 60°C with vigorous stirring for 2-4 hours, monitoring by TLC until the starting phenol is consumed.
-
Cool the reaction to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from ethanol if necessary.
Causality Behind Experimental Choices:
-
Catalyst: TDTMAI is chosen for its high lipophilicity (C#=17), which ensures a high concentration of the catalyst-phenoxide ion pair in the toluene phase.[7]
-
Solvent: Toluene is a non-polar solvent that is immiscible with the aqueous NaOH, creating the necessary two-phase system.
-
Base: A concentrated (50%) NaOH solution provides a high concentration of hydroxide ions in the aqueous phase, which efficiently deprotonates the phenol.
-
Vigorous Stirring: A high agitation rate is crucial to maximize the interfacial surface area between the aqueous and organic phases, which facilitates the anion exchange and transfer process.[11]
PTC Catalytic Cycle for O-Alkylation
Caption: Catalytic cycle for PTC O-Alkylation.
Part 3: Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The progress of the reactions can be easily monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
Validation Steps:
-
TLC Analysis: Spot the reaction mixture against the starting materials (e.g., 4-nitrophenol). A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value.
-
Product Characterization: The identity and purity of the final product should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Control Experiment: Running the reaction without the phase transfer catalyst (TDTMAI) should result in a significantly slower or negligible reaction rate, confirming the catalytic effect. This demonstrates the necessity of the catalyst for transporting the nucleophile across the phase boundary.
Conclusion
Derivatives of 1-iodotetradecane are highly effective and versatile phase transfer catalysts. Their significant lipophilicity, conferred by the long C14 alkyl chain, makes them superior choices for reactions conducted in non-polar organic solvents. The inherent iodide counter-ion provides an additional catalytic advantage in nucleophilic substitution reactions. By understanding the principles of PTC and following the detailed protocols provided, researchers can leverage these powerful catalysts to achieve efficient, scalable, and greener synthetic transformations.
References
-
Bram, G., Loupy, A., & Sansoulet, J. (2025). Phase-Transfer Catalysis Without Solvent. Use of Alkyl Iodides. ChemInform. Available at: [Link]
-
Bram, G., Loupy, A., & Sansoulet, J. (2025). Phase Transfer Catalysis without Solvent. Use of Alkyl Iodides. ResearchGate. Available at: [Link]
-
Joshi, D. R., & Adhikari, N. (2024). Phase transfer catalyst in organic synthesis. World Journal of Pharmaceutical Research. Available at: [Link]
-
Halpern, M. (n.d.). Tetrabutyl Ammonium Iodide. PTC Organics, Inc. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Innovations in Catalysis: The Role of Tetramethylammonium Iodide. Available at: [Link]
-
Yadav, M. K. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]
-
Unknown Author. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. Available at: [Link]
- CN102675130A - Phase-transfer catalyst quaternary ammonium salt and preparation method thereof. Google Patents.
-
Wikipedia. (n.d.). Phase-transfer catalyst. Available at: [Link]
-
eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Available at: [Link]
-
Rivera, A., et al. (2011). Synthesis and structural studies of a new class of quaternary ammonium salts, which are derivatives of cage adamanzane type aminal 1, 3, 6, 8-tetraazatricyclo[4.3.1.13,8]undecane (TATU). Chemistry Central Journal. Available at: [Link]
-
Unknown Author. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. CORE. Available at: [Link]
-
Joshi, D. R., & Adhikari, N. (2019). PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS. ResearchGate. Available at: [Link]
-
da Silva, M. C., et al. (2000). New Quaternary Ammonium Salts Derived from Cardanol and their Use as Phase Transfer Catalyst. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Unknown Author. (n.d.). . Royal Society of Chemistry. Available at: [Link]
-
PubChem. (n.d.). Trihexyl(tetradecyl)phosphanium;iodide. Available at: [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress. Available at: [Link]
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- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. Synthesis and structural studies of a new class of quaternary ammonium salts, which are derivatives of cage adamanzane type aminal 1, 3, 6, 8-tetraazatricyclo[4.3.1.13,8]undecane (TATU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102675130A - Phase-transfer catalyst quaternary ammonium salt and preparation method thereof - Google Patents [patents.google.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols: Covalent Functionalization of Graphene Oxide with 1-Iodotetradecane
Introduction
Graphene oxide (GO), a derivative of graphene, is rich in oxygen-containing functional groups, including hydroxyl, epoxy, and carboxylic acid moieties.[1][2] These groups render GO hydrophilic and readily dispersible in aqueous solutions, but they also provide reactive sites for covalent functionalization.[1][3] The ability to chemically modify the surface of GO opens up a vast landscape of possibilities for tuning its properties and creating advanced composite materials for a wide range of applications, from drug delivery to polymer nanocomposites.[1]
This application note provides a detailed protocol for the covalent attachment of 1-iodotetradecane to the surface of graphene oxide. The long alkyl chains of tetradecane can significantly alter the surface properties of GO, transforming it from a hydrophilic to a hydrophobic material. This modification enhances its dispersibility in non-polar organic solvents and polymer matrices, which is crucial for applications requiring homogeneous incorporation of graphene-based materials into hydrophobic systems.[1] The protocol described herein is based on nucleophilic substitution reactions, primarily Williamson ether synthesis and esterification, at the oxygen-containing functional groups of GO.
Reaction Mechanism and Scientific Rationale
The covalent functionalization of graphene oxide with 1-iodotetradecane proceeds via nucleophilic substitution reactions, where the oxygen-containing groups on the GO surface act as nucleophiles and the iodine atom in 1-iodotetradecane serves as a good leaving group.[4] The primary reactions involved are:
-
Williamson Ether Synthesis: The hydroxyl groups on the GO surface are deprotonated by a strong base, such as sodium hydroxide, to form alkoxide ions. These highly nucleophilic alkoxides then attack the electrophilic carbon atom of 1-iodotetradecane, displacing the iodide ion and forming a stable ether linkage.[5][6]
-
Esterification: The carboxylic acid groups, primarily at the edges of the GO sheets, can be deprotonated by the base to form carboxylates. These carboxylates can then act as nucleophiles, attacking 1-iodotetradecane to form ester linkages.[7][8]
-
Epoxy Ring-Opening: The epoxy groups on the basal plane of GO can also undergo nucleophilic attack, leading to their ring-opening and the formation of ether bonds with the tetradecyl chain.[9]
The choice of a strong base is critical to deprotonate the hydroxyl and carboxylic acid groups, thereby increasing their nucleophilicity. A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is employed to facilitate the transport of the hydroxide ions from the aqueous phase to the organic phase where the reaction with the hydrophobic 1-iodotetradecane occurs.[1]
Experimental Protocol
This section details the necessary materials, equipment, and step-by-step procedure for the synthesis of tetradecyl-grafted graphene oxide.
Materials and Equipment
| Material | Grade | Supplier |
| Graphene Oxide (GO) powder | Single layer | N/A |
| 1-Iodotetradecane (C₁₄H₂₉I) | ≥98% | N/A |
| Sodium hydroxide (NaOH) | Reagent grade | N/A |
| Tetrabutylammonium bromide (TBAB) | ≥99% | N/A |
| Ethanol (EtOH) | Anhydrous | N/A |
| Tetrahydrofuran (THF) | Anhydrous | N/A |
| Ultrapure water | 18.2 MΩ·cm | N/A |
| Nitrogen gas (N₂) | High purity | N/A |
-
Three-necked round-bottom flask (250 mL)
-
Ultrasonicator bath
-
Magnetic stirrer with heating mantle
-
Condenser
-
Filtration apparatus (Büchner funnel and vacuum flask)
-
Vacuum oven
-
Standard laboratory glassware
Safety Precautions
-
1-Iodotetradecane may cause skin and eye irritation.[10] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Work in a well-ventilated fume hood.
-
Ethanol and THF are flammable. Keep away from ignition sources.
Synthesis of Tetradecyl-Grafted Graphene Oxide
-
Dispersion of Graphene Oxide:
-
Disperse 50 mg of graphene oxide powder in 100 mL of ultrapure water in a 250 mL three-necked round-bottom flask.
-
Sonicate the mixture for 30 minutes to achieve a homogeneous dispersion and exfoliation of the GO sheets.[1]
-
-
Addition of Reagents:
-
To the GO dispersion, add 10 mg of NaOH and 50 mg of TBAB.
-
In a separate beaker, prepare a solution of 50 mg of 1-iodotetradecane in 20 mL of ethanol.
-
Add the 1-iodotetradecane solution to the reaction flask.
-
-
Reaction:
-
Sonicate the entire mixture for an additional 15 minutes to ensure proper mixing.
-
Equip the flask with a condenser and place it in the heating mantle on the magnetic stirrer.
-
Purge the flask with nitrogen gas for 10-15 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 80°C and maintain vigorous stirring for 12 hours under a nitrogen atmosphere.[1]
-
-
Purification:
-
After 12 hours, turn off the heating and allow the mixture to cool to room temperature.
-
Collect the functionalized graphene oxide (f-GO) product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with ethanol (3 x 50 mL) to remove unreacted 1-iodotetradecane, TBAB, and other byproducts.[1]
-
Finally, wash with ultrapure water (2 x 50 mL) to remove any remaining salts.
-
-
Drying:
-
Transfer the purified f-GO to a watch glass or petri dish.
-
Dry the product in a vacuum oven at 60°C for 6 hours.[1]
-
The resulting black powder is the tetradecyl-grafted graphene oxide.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and characterization of tetradecyl-grafted graphene oxide.
Characterization of Functionalized Graphene Oxide
Successful functionalization can be confirmed using a suite of characterization techniques. The following table summarizes the expected quantitative and qualitative changes.
| Technique | Parameter | Graphene Oxide (GO) | Tetradecyl-Grafted GO (f-GO) | Rationale for Change |
| FTIR | C-H stretch | Weak or absent | Strong peaks at ~2920 and ~2850 cm⁻¹ | Appearance of symmetric and asymmetric C-H stretching from the tetradecyl chains.[11] |
| O-H stretch | Broad peak at ~3400 cm⁻¹ | Reduced intensity | Consumption of hydroxyl groups during the Williamson ether synthesis.[11] | |
| Raman | I_D/I_G Ratio | ~0.9 - 1.0 | Increased (~1.1 - 1.3) | Covalent attachment of alkyl chains introduces sp³-hybridized carbon defects into the sp² lattice.[1] |
| TGA | Weight Loss | Major loss at ~200°C | Increased thermal stability; distinct weight loss step at ~250-400°C | Initial weight loss in GO is due to labile oxygen groups.[12] The new weight loss step in f-GO corresponds to the decomposition of the grafted alkyl chains.[12][13] |
| XPS | C1s Spectrum | Peaks for C-O, C=O, O-C=O | Increased intensity of the C-C/C-H peak (~284.8 eV); decreased intensity of C-O peaks | Conversion of C-O bonds to C-O-C (ether) and C-C bonds, and the addition of C-H bonds from the alkyl chains.[14][15] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low degree of functionalization (weak C-H peaks in FTIR) | 1. Incomplete deprotonation of GO. 2. Insufficient reaction time or temperature. 3. Inactive 1-iodotetradecane. | 1. Ensure the use of a strong base and effective stirring. 2. Increase reaction time or temperature moderately. 3. Use fresh or properly stored 1-iodotetradecane. |
| Aggregation of f-GO during purification | The f-GO has become highly hydrophobic and is aggregating in the aqueous/ethanolic solution. | Minimize the use of water in the final washing steps. Consider washing with a solvent in which the f-GO is more dispersible, such as THF or chloroform, before the final drying step. |
| Product is difficult to filter | GO sheets are not fully functionalized and remain well-dispersed in the solvent. | Centrifugation at high speed can be an alternative to filtration for collecting the product. |
Conclusion
This application note provides a robust and reproducible protocol for the covalent functionalization of graphene oxide with 1-iodotetradecane. The successful attachment of the long alkyl chains fundamentally alters the surface chemistry of graphene oxide, making it a valuable material for applications requiring dispersion in hydrophobic environments. The detailed characterization and troubleshooting guides provide a framework for validating the synthesis and overcoming potential experimental challenges.
References
-
Synthesis and Characterization of Graphene Oxide Derivatives via Functionalization Reaction with Hexamethylene Diisocyanate. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
Functionalization of Graphene Oxide by Two-Step Alkylation. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
1-Iodotetradecane. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
Study the thermal stability of functionalized graphene oxide. (2025, August 7). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved January 13, 2026, from [Link]
-
Accurate chemical analysis of graphene-based materials using X-ray photoelectron spectroscopy. (2019, February 18). Chalmers Research. Retrieved January 13, 2026, from [Link]
-
Accurate chemical analysis of graphene-based materials using X-ray photoelectron spectroscopy. (n.d.). Chalmers Research. Retrieved January 13, 2026, from [Link]
-
Structural Characterization of Graphene Oxide: Surface Functional Groups and Fractionated Oxidative Debris. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
X-Ray Photoelectron Spectroscopy in graphene characterization. (2024, February 9). Medium. Retrieved January 13, 2026, from [Link]
-
Accurate chemical analysis of oxygenated graphene-based materials using X-ray photoelectron spectroscopy. (2019, March 1). Cnr-Imm. Retrieved January 13, 2026, from [Link]
-
Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
Aliphatic Nucleophilic Substitution. (n.d.). Dalal Institute. Retrieved January 13, 2026, from [Link]
-
Nucleophilic Substitution Reactions. (n.d.). Retrieved January 13, 2026, from [Link]
-
The Degree of Oxidation of Graphene Oxide. (n.d.). PMC. Retrieved January 13, 2026, from [Link]
-
Advancing the boundaries of the covalent functionalization of graphene oxide. (n.d.). DSpace. Retrieved January 13, 2026, from [Link]
-
Covalent functionalization of graphene oxide. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Preparation and characterisation of covalent polymer functionalized graphene oxide. (n.d.). Journal of Materials Chemistry. Retrieved January 13, 2026, from [Link]
-
Substitution reactions of alkyl halides: two mechanisms. (2023, January 22). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
-
Synthesis of graphene soluble in organic solvents by simultaneous ether-functionalization with octadecane groups and reduction. (n.d.). DR-NTU. Retrieved January 13, 2026, from [Link]
-
Williamson ether synthesis | Organic chemistry | Khan Academy. (2012, September 19). YouTube. Retrieved January 13, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved January 13, 2026, from [Link]
-
Nucleophilic substitution. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Nucleophilic substitution. (n.d.). chemeurope.com. Retrieved January 13, 2026, from [Link]
-
Progress in the functional modification of graphene/graphene oxide: A review. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Covalent functionalization of graphene oxide. (2025, August 9). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Green and Facile Esterification Procedure Leading to Crystalline-Functionalized Graphite Oxide. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
-
Is carboxylation an efficient method for graphene oxide functionalization?. (n.d.). RSC Publishing. Retrieved January 13, 2026, from [Link]
-
Polymeric Modification of Graphene through Esterification of Graphite Oxide and Poly(vinyl alcohol). (2025, August 6). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Tunable dispersibility and wettability of graphene oxide through one-pot functionalization and reduction. (2019, September 15). PubMed. Retrieved January 13, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rammohancollege.ac.in [rammohancollege.ac.in]
- 5. youtube.com [youtube.com]
- 6. francis-press.com [francis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tunable dispersibility and wettability of graphene oxide through one-pot functionalization and reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. angenechemical.com [angenechemical.com]
- 11. Synthesis and Characterization of Graphene Oxide Derivatives via Functionalization Reaction with Hexamethylene Diisocyanate [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Accurate chemical analysis of graphene-based materials using X-ray photoelectron spectroscopy [research.chalmers.se]
- 15. The Degree of Oxidation of Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 1-Iodotetradecane Reaction Failures
Welcome to the technical support center for 1-iodotetradecane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile long-chain alkyl iodide in their synthetic workflows. As a primary alkyl iodide, 1-iodotetradecane is a valuable reagent for introducing a C14 lipophilic chain via nucleophilic substitution and organometallic reactions. However, its use is not without challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments, ensuring reproducible and high-yielding results.
Section 1: Synthesis, Purity, and Stability of 1-Iodotetradecane
This section addresses common issues related to the preparation and quality of the 1-iodotetradecane starting material. The integrity of your starting material is paramount to the success of any subsequent reaction.
Q1: My Finkelstein reaction to synthesize 1-iodotetradecane from 1-bromotetradecane is resulting in a low yield. What are the common causes?
A1: The Finkelstein reaction is a classic and effective method for preparing alkyl iodides from other alkyl halides.[1] It is an equilibrium process governed by Le Châtelier's principle.[2][3] The most common reasons for low yield are related to factors that prevent the equilibrium from shifting toward the product side.
-
Incorrect Solvent Choice: The cornerstone of the Finkelstein reaction's success is the choice of solvent. Acetone is the most common and effective solvent because sodium iodide (NaI) is soluble in it, while the resulting sodium bromide (NaBr) or sodium chloride (NaCl) are not.[2][3] This precipitation of the salt byproduct drives the reaction forward. If you are using a solvent in which the byproduct salt is soluble (e.g., ethanol, water), the reaction will not proceed to completion.[1]
-
Presence of Water: Acetone is hygroscopic and can absorb moisture from the atmosphere. Water will not only reduce the insolubility of the byproduct salts but can also lead to side reactions. Ensure you are using anhydrous acetone for the reaction.
-
Insufficient Reaction Time or Temperature: While the reaction is driven by precipitation, it still requires adequate time and thermal energy. For a long-chain substrate like 1-bromotetradecane, refluxing in acetone is typically required to achieve a reasonable reaction rate. Monitor the reaction by TLC until the starting material is consumed.
-
Purity of Sodium Iodide: Ensure the sodium iodide used is dry and of high purity. Clumped NaI is a sign of moisture.
Q2: My stored 1-iodotetradecane has developed a yellow or brown tint. Is it still viable for my reaction, and can it be purified?
A2: The discoloration is a clear sign of degradation. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making 1-iodotetradecane susceptible to decomposition upon exposure to light and/or heat.[4] The color is due to the formation of molecular iodine (I₂).
Viability: Using discolored 1-iodotetradecane without purification is highly discouraged. The presence of I₂ can interfere with many reactions, particularly organometallic reactions like Grignard formation, and will lead to inaccurate quantification of your starting material, resulting in poor stoichiometry and lower yields.
Purification Protocol: Yes, it can be easily purified. A standard laboratory procedure involves washing an organic solution of the impure material with an aqueous solution of a reducing agent. See the detailed protocol in the Appendix.
Section 2: Troubleshooting Nucleophilic Substitution Reactions
1-Iodotetradecane is an excellent substrate for Sₙ2 reactions due to its primary nature and the excellent leaving group ability of iodide. However, competition with elimination (E2) is a common pitfall.
Q3: I am attempting a Williamson ether synthesis with 1-iodotetradecane and a secondary alkoxide, but my main product is 1-tetradecene. Why is elimination favored?
A3: You are observing the classic competition between substitution (Sₙ2) and elimination (E2) pathways.[5] While 1-iodotetradecane is a primary halide, which typically favors Sₙ2, the outcome is highly dependent on the nature of the nucleophile/base.[6]
-
Steric Hindrance of the Base: A sterically hindered (bulky) alkoxide, such as sodium tert-butoxide or even sodium isopropoxide, will act more as a base than a nucleophile.[7] It is easier for the bulky base to abstract a proton from the beta-carbon (E2 pathway) than it is to perform a backside attack on the sterically accessible but still crowded alpha-carbon (Sₙ2 pathway).
-
Reaction Temperature: Higher reaction temperatures invariably favor elimination over substitution. E2 reactions have a higher activation energy, and increasing the temperature provides the energy needed to overcome this barrier.
To favor the desired Sₙ2 product (the ether), you should modify your conditions as outlined in the table below.
| Factor | To Favor Sₙ2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Base/Nucleophile | Use a less sterically hindered base (e.g., sodium ethoxide, sodium methoxide). | Use a bulky base (e.g., potassium tert-butoxide). | Bulky bases are poor nucleophiles and preferentially abstract protons.[7] |
| Temperature | Run the reaction at the lowest feasible temperature. | Increase the reaction temperature. | Elimination has a higher activation energy and is more sensitive to temperature increases. |
| Solvent | Use a polar aprotic solvent (e.g., DMSO, DMF). | Aprotic solvents are generally preferred for Sₙ2. | Polar aprotic solvents solvate the cation but not the anionic nucleophile, increasing its reactivity.[8][9] |
Q4: My substitution reaction with a good, non-bulky nucleophile is very slow or stalls completely. How can I drive it to completion?
A4: If elimination is not the issue, a sluggish reaction points to suboptimal reaction conditions or reagent quality.
-
Solvent Choice: The solvent plays a critical role. For Sₙ2 reactions with anionic nucleophiles, polar aprotic solvents like DMF or DMSO are often superior to polar protic solvents like ethanol. Protic solvents can hydrogen-bond with the nucleophile, creating a solvent shell that reduces its nucleophilicity.[9]
-
Leaving Group Ability: Iodide is an excellent leaving group. If you are comparing this reaction to one with 1-bromotetradecane, the iodo- compound should react faster. If it is still slow, the issue lies elsewhere.
-
Reagent Purity: Ensure your nucleophile is pure and your 1-iodotetradecane has not degraded.[10]
-
Temperature: Gently heating the reaction can increase the rate. However, be cautious, as this can also increase the rate of any competing side reactions like elimination.
Section 3: Troubleshooting Organometallic Reactions
The formation of Grignard reagents from long-chain alkyl iodides is notoriously challenging. Success hinges on meticulous technique to overcome initiation issues and suppress the dominant side reaction, Wurtz coupling.
Q5: I cannot get my Grignard reaction with 1-iodotetradecane to initiate. The magnesium turnings remain unchanged. What is wrong?
A5: Failure to initiate is the most common problem in Grignard synthesis.[11] The reaction is highly sensitive to atmospheric components and the state of the magnesium.
-
Strictly Anhydrous Conditions: Grignard reagents are potent bases and will be instantly quenched by water.[11] All glassware must be rigorously dried (flame-dried under vacuum or oven-dried overnight) and the reaction must be run under a dry, inert atmosphere (nitrogen or argon). The solvent (typically THF or diethyl ether) must be anhydrous.
-
Magnesium Oxide Layer: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[11] You must activate the magnesium surface. Common methods include:
-
Adding a small crystal of iodine. The iodine will react with the magnesium surface, exposing fresh metal.
-
Mechanically crushing the magnesium turnings in the flask (under inert gas) with a glass rod to expose new surfaces.
-
-
Initiation with an Activator: A small amount of a more reactive halide, like 1,2-dibromoethane, can be added. It reacts to form ethylene gas and MgBr₂, which helps to clean and activate the magnesium surface.
Q6: My Grignard reaction initiated, but my yield is low, and I've isolated a major byproduct with a mass corresponding to C28H58 (octacosane). What is this byproduct and how can I avoid it?
A6: The C28 byproduct is the result of Wurtz coupling . This occurs when the freshly formed Grignard reagent (tetradecylmagnesium iodide) acts as a nucleophile and attacks a molecule of unreacted 1-iodotetradecane.[11] This is a major side reaction, especially with primary alkyl halides.[12]
To minimize Wurtz coupling, the key is to maintain a very low concentration of 1-iodotetradecane in the reaction flask at all times.
Optimization Strategy:
-
Place all the activated magnesium in the reaction flask with a small amount of solvent.
-
Dissolve the 1-iodotetradecane in the remaining anhydrous solvent in a dropping funnel.
-
Once the reaction is initiated (using a small amount of the 1-iodotetradecane solution), add the remaining solution dropwise over a prolonged period (e.g., 1-2 hours). This ensures that as soon as the Grignard reagent forms, it is less likely to encounter another molecule of 1-iodotetradecane.[11]
-
Maintain a gentle reflux through the heat generated by the reaction itself or with minimal external heating.
Troubleshooting Workflow
The following diagram provides a logical decision tree for troubleshooting common failures in reactions involving 1-iodotetradecane.
Caption: Troubleshooting Decision Tree for 1-Iodotetradecane Reactions.
Appendix: Experimental Protocols
Protocol 1: Purification of Discolored 1-Iodotetradecane
-
Dissolution: Dissolve the discolored 1-iodotetradecane (1.0 eq) in a suitable organic solvent (e.g., diethyl ether or ethyl acetate, ~10-20 mL per gram of iodide).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The brown color of I₂ will disappear as it is reduced to colorless iodide (I⁻). Repeat the wash until the organic layer is colorless.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove the bulk of the water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified, colorless 1-iodotetradecane. Store the purified product in a dark bottle, preferably under an inert atmosphere.
Protocol 2: Grignard Reagent Formation with Minimized Wurtz Coupling
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel under vacuum. Allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Magnesium Activation: Add magnesium turnings (1.2 eq) to the flask. Add a single crystal of iodine and stir until the color fades.
-
Reagent Preparation: In a separate dry flask, dissolve 1-iodotetradecane (1.0 eq) in anhydrous diethyl ether or THF. Transfer this solution to the dropping funnel.
-
Initiation: Add a small portion (~5-10%) of the 1-iodotetradecane solution to the magnesium turnings. The reaction should initiate, evidenced by gentle bubbling and a slight exotherm. If it does not, gently warm the flask with a heat gun.
-
Slow Addition: Once initiated, add the remainder of the 1-iodotetradecane solution dropwise at a rate that maintains a gentle reflux. This is the critical step to prevent Wurtz coupling.[11]
-
Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure all the magnesium has reacted. The resulting grayish-brown solution is the Grignard reagent, ready for use.
References
-
Grokipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Online Organic Chemistry Tutor. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Chemiz. (2025, July 19). Finkelstein Reaction [Video]. YouTube. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tetradecane, 1-iodo-. NIST Chemistry WebBook. Retrieved from [Link]
-
Unknown. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Grignard Practice Problems. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis [Video]. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Tetradecane, 1-iodo- (CAS 19218-94-1). Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2016, May 2). Practice Problem: Grignard Reactions [Video]. YouTube. Retrieved from [Link]
-
Unknown. (2024, November 21). Grignard reactions practice problems with answers pdf. Retrieved from [Link]
-
Jasperse, J. (n.d.). Chem 350 Ch. 6 Summary of Reaction Types. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Iodotetradecane. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Iodohexadecane. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). WO2009128350A1 - Process for purifying iodine and/or an iodine compound.
-
PubMed Central (PMC). (n.d.). Recent Advances in Iodine-Mediated Radical Reactions. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]
- Google Patents. (n.d.). US3425798A - Process for the removal of iodine from organic compounds.
-
YouTube. (2020, September 22). (Organic CHEM) CH 7 Alkyl Halides and Nucleophilic Substitution Part 1. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hypervalent Iodine Reagents-Mediated Reactions Involving Rearrangement Process. Chemical Communications. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). Novel and Efficient Synthesis of 1-Iodoalkynes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
-
Organic Syntheses. (n.d.). [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. Retrieved from [Link]
- Google Patents. (n.d.). GB2172887A - Purification of 1,4-dioxane.
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Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 1-Iodotetradecane
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for optimizing reactions with 1-iodotetradecane. As a primary long-chain alkyl iodide, this substrate is an excellent candidate for bimolecular nucleophilic substitution (S_N2) reactions. However, achieving high yields requires careful control of reaction parameters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance experimental outcomes through a series of targeted FAQs and in-depth troubleshooting protocols.
Core Principles: The S_N2 Reaction with 1-Iodotetradecane
1-Iodotetradecane is an ideal substrate for S_N2 reactions for two key reasons. First, as a primary alkyl halide, the electrophilic carbon atom is sterically accessible, minimizing hindrance for the incoming nucleophile.[1][2] Second, the iodide ion is an outstanding leaving group due to the weakness of the carbon-iodine bond and the stability of the I⁻ anion in solution.[3][4]
The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the carbon atom from the side opposite the iodine atom (a "backside attack").[2][5] This leads to an inversion of stereochemistry if the carbon were a chiral center. The reaction rate is dependent on the concentration of both the 1-iodotetradecane and the nucleophile, making the choice of reagents and conditions paramount.[2][4]
Visualizing the S_N2 Mechanism
Caption: The concerted S_N2 mechanism for 1-iodotetradecane.
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions for a substitution reaction with 1-iodotetradecane?
A1: For a typical S_N2 reaction, the ideal starting point involves a strong, non-bulky nucleophile, a polar aprotic solvent, and moderate temperatures. Specifically:
-
Nucleophile: Use a 1.1 to 1.5 molar excess of a strong nucleophile (e.g., NaN₃, KCN, NaSR).[6]
-
Solvent: Employ a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and more reactive.[7][8]
-
Temperature: Begin at room temperature. If the reaction is sluggish, gently heat to 40-60 °C. Higher temperatures can promote elimination side reactions, although this is less pronounced for primary halides.[9]
-
Concentration: A substrate concentration of 0.1 M to 0.5 M is a reasonable range.
Q2: How do I select the appropriate nucleophile for my desired product?
A2: The nucleophile directly determines the functional group that will be installed. The strength of the nucleophile dictates the reaction rate. For 1-iodotetradecane, a wide range of nucleophiles can be used effectively.
| Desired Product | Nucleophile | Source Example | Nucleophilicity | Key Considerations |
| Alkyl Azide | Azide (N₃⁻) | Sodium Azide (NaN₃) | Excellent | Azides are highly effective for S_N2 reactions and are precursors for amines via reduction.[6][10] |
| Nitrile | Cyanide (CN⁻) | Potassium Cyanide (KCN) | Excellent | Extends the carbon chain by one carbon.[6][11] The reaction must be run in an anhydrous alcoholic solvent to prevent hydrolysis.[11][12] |
| Thioether | Thiolate (RS⁻) | Sodium Thiophenoxide | Excellent | Thiolates are among the most powerful nucleophiles.[6] |
| Ether | Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | Good | This is the basis of the Williamson ether synthesis. The alkoxide should be prepared fresh from the corresponding alcohol.[13][14][15] |
| Ester | Carboxylate (RCOO⁻) | Sodium Acetate (NaOAc) | Moderate | Weaker nucleophile; may require higher temperatures or the use of a phase-transfer catalyst to achieve a reasonable rate. |
Q3: What role does the solvent play, and why is "polar aprotic" so important?
A3: The solvent's primary role is to dissolve the reactants and facilitate their interaction. For S_N2 reactions, the solvent choice is critical.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These are the optimal choice. They possess strong dipoles to dissolve ionic nucleophiles but lack acidic protons. Consequently, they do not form a strong solvation shell around the anionic nucleophile through hydrogen bonding. This leaves the nucleophile highly reactive and available to attack the electrophilic carbon.[7][9]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents should generally be avoided. Their acidic protons (O-H or N-H) will form a tight solvation "cage" around the nucleophile via hydrogen bonding, stabilizing it and drastically reducing its reactivity and nucleophilicity.[7]
Q4: I'm concerned about the E2 elimination side reaction. How can I minimize it?
A4: While 1-iodotetradecane is a primary halide and thus less prone to elimination than secondary or tertiary halides, the competing E2 elimination to form 1-tetradecene can still occur, particularly under forcing conditions.[16] To suppress this pathway:
-
Use a Strong Nucleophile that is a Weak Base: Nucleophiles like azide (N₃⁻), cyanide (CN⁻), and thiolate (RS⁻) are excellent choices as they are strong nucleophiles but relatively weak bases.[6][9]
-
Avoid Sterically Hindered Bases: Bulky bases like potassium tert-butoxide strongly favor elimination.
-
Keep Temperatures Moderate: Higher temperatures provide the activation energy for elimination, which is often entropically favored.[9] Stick to the lowest temperature that allows for a reasonable substitution reaction rate.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses specific experimental failures in a direct question-and-answer format.
Problem: My reaction shows very low or no conversion of 1-iodotetradecane after several hours.
This is one of the most common issues and can stem from several sources. Use the following workflow to diagnose the problem.
Caption: Troubleshooting workflow for low or no reaction conversion.
Q5: My nucleophilic salt (e.g., KCN) is not dissolving in my organic solvent. What should I do?
A5: This is a classic phase-incompatibility problem. The solution is to use Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that transports a reactant from one phase into another where the reaction can occur.[17] For your system, a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) is ideal.
Mechanism of Action: The lipophilic (fat-loving) tetrabutylammonium cation (Q⁺) pairs with the nucleophile anion (e.g., CN⁻) at the interface of the solid salt and the organic solvent. This new, organic-soluble ion pair [Q⁺CN⁻] can then travel into the bulk organic phase and react with the 1-iodotetradecane.[18][19] This method avoids the need for expensive anhydrous polar aprotic solvents and often accelerates the reaction.[20]
Q6: I ran the reaction at a higher temperature to speed it up, but now I see a new, less polar spot on my TLC plate.
A6: You have likely promoted the E2 elimination side reaction, and the new spot is 1-tetradecene. As a general rule, substitution is favored at lower temperatures, while elimination is favored at higher temperatures.[9]
-
Solution: Re-run the reaction at a lower temperature for a longer period. If the rate is unacceptably slow at room temperature, try gentle warming (e.g., 40 °C) and carefully monitor the reaction for the appearance of the byproduct. If elimination persists, your nucleophile may be too basic, and you should consider a less basic alternative.
Experimental Protocols
Protocol 1: General Procedure for S_N2 Azide Substitution
This protocol describes the synthesis of 1-azidotetradecane, a versatile intermediate.
Materials:
-
1-Iodotetradecane (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add sodium azide (1.5 eq).
-
Reagent Addition: Add anhydrous DMF via syringe to dissolve the sodium azide. Stir for 10 minutes.
-
Substrate Addition: Add 1-iodotetradecane (1.0 eq) to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours). If the reaction is slow, heat the mixture to 50 °C.
-
Workup: Once complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 1-azidotetradecane by flash column chromatography on silica gel if necessary.
Protocol 2: Williamson Ether Synthesis using Phase-Transfer Catalysis
This protocol details the synthesis of an ether (e.g., 1-ethoxytetradecane) using a phase-transfer catalyst, which is highly effective for this substrate class.
Materials:
-
1-Iodotetradecane (1.0 eq)
-
Sodium Ethoxide (NaOEt) (1.5 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask with a stir bar, add 1-iodotetradecane (1.0 eq), sodium ethoxide (1.5 eq), tetrabutylammonium bromide (0.1 eq), and toluene.
-
Reaction: Heat the heterogeneous mixture to 60-70 °C with vigorous stirring. The vigorous stirring is crucial to maximize the interfacial area between the solid salt and the liquid organic phase.
-
Monitoring: Monitor the disappearance of the 1-iodotetradecane starting material by TLC or GC (typically 2-6 hours).
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the excess sodium ethoxide and the sodium iodide byproduct.
-
Washing: Transfer the filtrate to a separatory funnel and wash with water (2x) to remove any remaining salts and the phase-transfer catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure.
-
Purification: The resulting crude 1-ethoxytetradecane can be purified by vacuum distillation or column chromatography.
References
-
Chem Help ASAP. (2019). examples of SN2 nucleophiles. YouTube. [Link]
-
Clark, J. (n.d.). What is nucleophilic substitution? Chemguide. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]
-
Vedantu. (n.d.). Alkyl Iodide. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]
-
Ashenhurst, J. (2012). The SN2 Mechanism. Master Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. [Link]
-
Request PDF. (n.d.). Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. [Link]
-
Reddit. (2023). Same reaction as the one in the paper and I get less yield. Why? r/chemistry. [Link]
-
The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
-
Chad's Prep. (n.d.). Introduction to SN2 Reactions. [Link]
-
Sharma, M. M. (1998). Phase Transfer Catalysis: Chemistry and Engineering. AIChE Journal. [Link]
-
Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?[Link]
-
Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
-
Reddit. (2023). What are some common causes of low reaction yields? r/Chempros. [Link]
-
National Institute of Standards and Technology. (n.d.). Tetradecane, 1-iodo-. NIST WebBook. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
-
Korovina, N. (2020). Substitution Reactions in Organic Chemistry. YouTube. [Link]
-
National Institute of Standards and Technology. (n.d.). Tetradecane, 1-iodo-. NIST WebBook. [Link]
-
National Institutes of Health. (n.d.). 1-Iodotetradecane. PubChem. [Link]
-
MySkinRecipes. (n.d.). 1-Iodotetradecane. [Link]
-
Organic Chemistry Portal. (n.d.). Novel and Efficient Synthesis of 1-Iodoalkynes. [Link]
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ResearchGate. (n.d.). Iodine-azide reaction. [Link]
-
PubMed. (2004). Application of iodine-azide reaction for detection of amino acids in thin-layer chromatography. [Link]
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Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]
-
Chemistry LibreTexts. (2023). What is Nucleophilic Substitution?[Link]
-
Clark, J. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Chemguide. [Link]
-
Allery Chemistry. (2022). Halogenoalkane nucleophilic substitution reactions. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
-
Mr Weng's IB Chemistry. (2021). Halogenoalkane nucleophilic substitution reactions SN1 SN2 HL. YouTube. [Link]
-
Chad's Prep. (2021). Synthesis of Ethers. YouTube. [Link]
-
ResearchGate. (n.d.). Iodine Azide. [Link]
-
National Institutes of Health. (n.d.). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. [Link]
-
Chemistry LibreTexts. (2023). The Reaction of Alkyl Halides with Cyanide Ions. [Link]
-
International Cyanide Management Institute. (n.d.). Cyanide Facts. [Link]
-
ResearchGate. (n.d.). Preparation of isocyanides. [Link]
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Technical Support Center: Enhancing the Efficiency of 1-Iodotetradecane Grafting
Welcome to the technical support center for 1-Iodotetradecane grafting. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and improve the efficiency and reproducibility of your grafting reactions. This resource is structured to provide not just procedural steps, but also the underlying scientific principles to inform your experimental design and interpretation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the grafting of 1-iodotetradecane to various substrates.
Issue 1: Low Grafting Yield or Incomplete Reaction
Symptom: Post-reaction characterization (e.g., XPS, FTIR, TGA) indicates a low density of tetradecyl chains on the substrate surface.
Potential Causes & Step-by-Step Solutions:
-
Cause A: Inefficient Nucleophile Activation (for Hydroxyl or Amine Surfaces)
-
Explanation: For grafting onto hydroxyl- or amine-functionalized surfaces, the nucleophile (alkoxide or amine) may not be sufficiently activated to initiate the SN2 reaction with 1-iodotetradecane.
-
Solution:
-
For Hydroxyl Surfaces (Williamson Ether Synthesis): Ensure complete deprotonation of the surface hydroxyl groups. Use a strong, non-nucleophilic base like sodium hydride (NaH) in an appropriate polar aprotic solvent like anhydrous DMF or THF.[1] Allow sufficient time for the deprotonation to occur before adding 1-iodotetradecane. Weaker bases like potassium carbonate (K2CO3) may require higher temperatures and longer reaction times.[2][3]
-
For Amine Surfaces: While primary and secondary amines can directly react with alkyl halides, the reaction rate can be slow. Consider using a non-nucleophilic base to deprotonate a portion of the surface amines, which can increase the overall reaction rate.
-
-
-
Cause B: Steric Hindrance
-
Explanation: The long tetradecyl chain can create steric hindrance, slowing down the SN2 reaction, especially on sterically crowded surfaces.[4][5][6][7][8]
-
Solution:
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C. Higher temperatures can provide the necessary activation energy to overcome steric barriers. However, be cautious of temperatures exceeding the decomposition point of your substrate or inducing side reactions.[1]
-
Increase Reaction Time: For sterically hindered systems, extending the reaction time (e.g., from 12 hours to 24 or 48 hours) can lead to higher grafting densities.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the counter-ion of the nucleophile, making the nucleophile more "naked" and reactive, which can help overcome steric hindrance.[1]
-
-
-
Cause C: Poor Solubility of 1-Iodotetradecane
-
Explanation: Due to its long hydrophobic alkyl chain, 1-iodotetradecane has poor solubility in some polar solvents, which can limit its availability for the reaction.
-
Solution:
-
Solvent Selection: Choose a solvent that can dissolve both the substrate (or at least allow for good dispersion) and the 1-iodotetradecane. A mixture of solvents might be necessary. For example, a combination of a polar aprotic solvent with a less polar co-solvent could be effective.
-
Increase Temperature: Gently warming the reaction mixture can improve the solubility of 1-iodotetradecane.
-
-
-
Cause D: Inactive 1-Iodotetradecane
-
Explanation: 1-Iodotetradecane can degrade over time, especially when exposed to light, leading to the formation of inactive byproducts.
-
Solution:
-
Use Fresh Reagent: Whenever possible, use freshly purchased or purified 1-iodotetradecane.
-
Proper Storage: Store 1-iodotetradecane in a dark, cool, and dry place under an inert atmosphere.[9]
-
Check Purity: Before use, you can check the purity of your 1-iodotetradecane using techniques like NMR spectroscopy.
-
-
Issue 2: Undesirable Side Reactions
Symptom: Characterization reveals the presence of unexpected functional groups or byproducts, or there is evidence of substrate degradation.
Potential Causes & Step-by-Step Solutions:
-
Cause A: Elimination (E2) Reaction
-
Explanation: The E2 elimination reaction is a common competitor to the SN2 substitution, especially with strong bases and at higher temperatures. This results in the formation of an alkene (tetradecene) instead of the grafted product.[1][5]
-
Solution:
-
Lower Reaction Temperature: If you suspect elimination is occurring, try running the reaction at a lower temperature for a longer duration.[1]
-
Choice of Base: For Williamson ether synthesis, if elimination is a significant issue, consider using a less hindered, yet still strong, base.
-
-
-
Cause B: Substrate Degradation
-
Explanation: Harsh reaction conditions, such as high temperatures or very strong bases, can lead to the degradation of sensitive substrates.
-
Solution:
-
Milder Conditions: Opt for the mildest possible reaction conditions that still provide a reasonable grafting yield. This may involve using a weaker base for a longer time or a lower temperature.
-
Protecting Groups: If your substrate has sensitive functional groups, consider protecting them before the grafting reaction and deprotecting them afterward.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of reaction for grafting 1-iodotetradecane onto a surface with hydroxyl groups?
A1: The Williamson ether synthesis is a classic and effective method.[1][5][10] This involves deprotonating the surface hydroxyl groups with a base to form alkoxides, which then act as nucleophiles to attack the 1-iodotetradecane in an SN2 reaction.
Q2: How can I graft 1-iodotetradecane onto a surface functionalized with primary amines?
A2: You can perform a direct nucleophilic substitution reaction where the amine acts as the nucleophile. This reaction is often carried out in a polar aprotic solvent like DMF. The reaction can be slow, so heating and extended reaction times are common. To increase the reaction rate, a non-nucleophilic base can be added to deprotonate a portion of the amines.
Q3: What are the key parameters to optimize for improving the grafting efficiency of 1-iodotetradecane?
A3: The key parameters to consider are:
-
Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions like elimination.[1]
-
Reaction Time: Longer reaction times can lead to higher grafting densities, especially in sterically hindered systems.
-
Solvent: Polar aprotic solvents like DMF and DMSO are often preferred for SN2 reactions as they enhance the reactivity of the nucleophile.[1]
-
Base (for hydroxyl surfaces): The choice and concentration of the base are critical for activating the nucleophile without causing substrate degradation.[1]
| Parameter | Recommended Range | Considerations |
| Temperature | 25°C - 100°C | Higher temperatures can favor E2 elimination.[1] |
| Reaction Time | 12 - 48 hours | Longer times may be needed for sterically hindered substrates. |
| Solvent | Anhydrous DMF, THF, Acetonitrile | Polar aprotic solvents are generally preferred for SN2 reactions.[1] |
| Base (for -OH) | NaH, K2CO3, Cs2CO3 | NaH is a strong, non-nucleophilic base. Carbonates are weaker but can be effective at higher temperatures.[1][3] |
Q4: How can I characterize the grafted 1-iodotetradecane layer?
A4: A combination of surface-sensitive techniques is recommended:
-
X-ray Photoelectron Spectroscopy (XPS): Can confirm the presence of iodine and changes in the elemental composition of the surface.[11][12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can detect the characteristic C-H stretching vibrations of the long alkyl chain.[12][13]
-
Thermogravimetric Analysis (TGA): Can quantify the amount of grafted material by measuring the weight loss upon heating.[12][13]
-
Contact Angle Goniometry: A successful grafting of the hydrophobic tetradecyl chain will result in a significant increase in the water contact angle.
Q5: What are some common safety precautions when working with 1-iodotetradecane?
A5: 1-Iodotetradecane is an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Grafting 1-Iodotetradecane onto a Hydroxyl-Functionalized Silica Surface (Williamson Ether Synthesis)
-
Substrate Preparation: Thoroughly clean the silica substrate by sonicating in acetone and then ethanol, followed by drying under a stream of nitrogen.
-
Activation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend the silica substrate in anhydrous DMF. Add sodium hydride (NaH) (1.2 equivalents relative to estimated surface hydroxyl groups) portion-wise at 0°C. Allow the mixture to stir at room temperature for 2 hours.
-
Grafting: Add 1-iodotetradecane (1.5 equivalents) to the reaction mixture. Heat the reaction to 60-80°C and stir for 24-48 hours.
-
Work-up: Cool the reaction mixture to room temperature. Quench any unreacted NaH by the slow addition of ethanol. Filter the substrate and wash extensively with DMF, ethanol, and acetone to remove any unreacted reagents and byproducts.
-
Drying: Dry the functionalized substrate in a vacuum oven.
Caption: Williamson ether synthesis workflow for grafting.
Protocol 2: General Procedure for Grafting 1-Iodotetradecane onto an Amine-Functionalized Surface
-
Substrate Preparation: Ensure the amine-functionalized substrate is clean and dry.
-
Grafting: In a flask under an inert atmosphere, disperse the substrate in anhydrous DMF. Add 1-iodotetradecane (1.5 equivalents relative to surface amine groups).
-
Reaction: Heat the mixture to 70-90°C and stir for 24-48 hours.
-
Work-up: Cool the reaction to room temperature. Filter the substrate and wash thoroughly with DMF, followed by a suitable solvent like dichloromethane or ethanol to remove unreacted materials.
-
Drying: Dry the grafted substrate under vacuum.
Caption: SN2 reaction for grafting onto an amine surface.
References
- Williamson Ether Synthesis. (n.d.). Retrieved from Williamson Ether Synthesis Experiment.
- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2022). Francis Academic Press.
- Identifying and minimizing side reactions in Williamson ether synthesis. (2025). BenchChem.
- Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. (2022, July 30).
- Alkyl Iodide. (n.d.).
- Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers. (2011).
- 4.5: Factors affecting the SN2 Reaction. (2021, May 24). Chemistry LibreTexts.
- Post-grafting amination of alkyl halide-functionalized silica for applications in catalysis, adsorption, and 15N NMR spectroscopy. (2015, February 24). Journal of the American Chemical Society.
- 10.4: Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts.
- GRAFTING ALKOXIDES ON THE SURFACE OF OXIDES. (n.d.). La Chimica & l'Industria.
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). YouTube.
- Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers. (2011). RSC Publishing.
- Post-Grafting Amination of Alkyl Halide-Functionalized Silica for Applications in Catalysis, Adsorption, and 15 N NMR Spectroscopy. (2015). Request PDF.
- Effect of Variations in the Alkyl Chain Lengths of Self-Assembled Monolayers on the Crystalline-Phase-Mediated Electrical Performance of Organic Field-Effect Transistors. (2021, November 30). ACS Figshare.
- What is nucleophilic substitution?. (n.d.). Chemguide.
- Alkyl Halides and Nucleophilic Substitution. (n.d.).
- Characterizations of nanoparticles. (A) FTIR spectra, (B) TGA curves,... (n.d.).
- 1-Iodotetradecane. (n.d.). Sigma-Aldrich.
- Extreme long-lifetime self-assembled monolayer for air-stable molecular junctions. (2023, October 18). Science Advances.
- Nucleophilic Substitution Reactions. (n.d.).
- Powerful Surface Chemistry Approach for the Grafting of Alkyl Multilayers on Aluminum Nanoparticles. (2015, June 9). Langmuir.
- The characterization of nanoparticles: (a) FTIR spectrum; (b) XPS... (n.d.).
- Alkyl iodide synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal.
- Optimised exfoliation conditions enhance isolation and solubility of grafted graphenes from graphite intercalation compounds. (2017).
- Characterizing single chain nanoparticles (SCNPs): a critical survey. (2020). Polymer Chemistry.
- Grafting of chains organo-silane on silica surface: A quantum chemical investig
- Surface Modification of Glass Slides with Aminosilanes for Microarray Use. (2021). Methods in Molecular Biology.
- Optical characterization of aminosilane-modified silicon dioxide surface for biosensing. (2013, December 3).
- Alkyl chain grafting on silica–zirconia mixed oxides: preparation and characterization. (2005).
- End-Grafted Polymer Chains onto Inorganic Nano-Objects. (2011). Polymers.
- Phase Behavior of Polymer-Grafted Nanoparticles. (2018). UH Institutional Repository.
- Modular and Substrate-Independent Grafting-To Procedure for Functional Polymer Co
- Optical characterization of aminosilane-modified silicon dioxide surface for biosensing. (2013). Semantic Scholar.
- Synthesis of Well-Defined Polymer Brushes Grafted onto Silica Nanoparticles via Surface Reversible Addition-Fragmentation Chain Transfer Polymeriz
- Synthesis of oligomer and polymer grafted SiO2 particles to make colloidal gels. (n.d.).
- Surface Modification of Glass Beads with an Aminosilane Monolayer. (n.d.). ePrints Soton.
- Grafting of one chain organosilane on silica surface; see also Table 1, column 1. (2011).
- Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based M
- Grafting 1,2-Epoxydecane onto Polymer Backbones: Application Notes and Protocols for Researchers. (2025). BenchChem.
- One-step grafting of polymers to graphene oxide. (2015).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 10. francis-press.com [francis-press.com]
- 11. Powerful Surface Chemistry Approach for the Grafting of Alkyl Multilayers on Aluminum Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
purification challenges with 1-Iodotetradecane and solutions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-iodotetradecane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile alkylating agent. The purity of 1-iodotetradecane is paramount for achieving reproducible and reliable results in synthesis, particularly in GMP and developmental environments. This document provides in-depth troubleshooting advice and validated protocols to address common purification challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability, handling, and intrinsic properties of 1-iodotetradecane.
Q1: My previously colorless 1-iodotetradecane has developed a pink or brownish tint. What causes this and is it still usable?
A: This discoloration is a classic sign of degradation. 1-iodotetradecane, like many long-chain alkyl iodides, is susceptible to decomposition upon exposure to light or heat.[1] The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds and can undergo homolytic cleavage to form a tetradecyl radical and an iodine radical. Two iodine radicals then combine to form molecular iodine (I₂), which imparts the characteristic pink, yellow, or brown color to the solution.[1]
While the presence of a slight color indicates minor decomposition (typically <1% impurity), it can inhibit or cause side reactions in sensitive applications. For most high-stakes applications, such as pharmaceutical synthesis, the material should be purified before use.
Q2: What are the typical impurities found in commercial grades of 1-iodotetradecane?
A: Impurities can originate from the synthetic route or from degradation over time. A comprehensive analysis is crucial for quality control.
| Impurity Class | Specific Examples | Origin | Analytical Detection |
| Degradation Products | Molecular Iodine (I₂), 1-Tetradecene, n-Tetradecane | Light/heat-induced decomposition[1] | Visual, UV-Vis, GC-MS |
| Synthesis Precursors | 1-Tetradecanol, 1-Bromotetradecane | Incomplete reaction during synthesis (e.g., from an alcohol or via Finkelstein reaction)[2] | GC, HPLC, IR (broad O-H stretch) |
| Reagent Carryover | Triphenylphosphine oxide (from Appel reactions), Iodine sources | Byproducts from specific iodination reactions | NMR (³¹P), LC-MS |
| Solvent Residues | Toluene, Acetonitrile, DMF | Residual solvents from synthesis or purification[3] | GC Headspace, ¹H NMR |
Q3: The product datasheet mentions a "copper stabilizer." What is its function and do I need to remove it?
A: The small chip or wire of metallic copper is intentionally added as a stabilizer. It acts as a scavenger for any molecular iodine (I₂) that forms during storage.[1] The copper reacts with iodine to form insoluble and non-volatile copper(I) iodide (CuI), effectively removing the degradation catalyst from the solution and extending the shelf-life of the product.[1]
For most applications, the copper stabilizer does not need to be removed, as the 1-iodotetradecane can be decanted or syringed from the bottle. However, for reactions sensitive to trace metals or where the entire contents of the bottle are used, the copper should be physically removed prior to use. If the product is distilled, the copper will remain in the distillation flask.
Q4: What are the best practices for storing 1-iodotetradecane to ensure its long-term stability?
A: Proper storage is critical to minimize degradation. Follow these guidelines:
-
Protect from Light: Store the compound in an amber glass bottle to block UV light.
-
Inert Atmosphere: After opening, flush the headspace of the bottle with an inert gas like argon or nitrogen to displace oxygen, which can participate in radical side reactions.
-
Temperature Control: Store in a cool, dark place. Refrigeration is acceptable, but ensure the compound is sealed tightly to prevent moisture condensation upon removal. The recommended storage is at room temperature in a sealed, dry environment.
-
Seal Tightly: Ensure the cap is sealed tightly to prevent exposure to atmospheric moisture and oxygen.
Section 2: Troubleshooting Guide for Purification
This guide provides a logical workflow for diagnosing and solving common issues encountered during the purification of 1-iodotetradecane.
Problem: My material is discolored and shows minor impurities on a preliminary GC scan.
-
Primary Cause: The presence of dissolved iodine and potentially other minor degradation byproducts.
-
Diagnostic Logic: A simple chemical wash is often sufficient to remove iodine without significant material loss. This should always be the first step for discolored material.
-
Solution: Perform an aqueous wash with a reducing agent. See Protocol 1 for a detailed, step-by-step procedure. This method is highly effective for removing iodine and will not remove hydrocarbon impurities.
Problem: My NMR/GC-MS analysis confirms the presence of significant ( >2%) non-iodine impurities.
-
Diagnostic Logic: The nature of the impurity dictates the optimal purification strategy. Use the diagram below to select the appropriate method.
Caption: Decision tree for selecting the appropriate purification method.
Problem: I am losing a significant amount of product during vacuum distillation. The distillation pot is turning dark.
-
Primary Cause: Thermal decomposition. Although vacuum reduces the boiling point, prolonged exposure to elevated temperatures can still cause degradation, especially if hot spots exist in the heating mantle.
-
Solutions:
-
Improve Vacuum: Use a high-performance vacuum pump to achieve the lowest possible pressure (<0.5 mmHg). A lower pressure directly translates to a lower boiling temperature.
-
Use a Short-Path Apparatus: A short-path distillation head minimizes the distance the vapor travels, reducing condensation and the time required at high temperature.
-
Ensure Even Heating: Use a well-fitting heating mantle with a stirrer to prevent localized overheating. Do not exceed the required pot temperature.
-
Add a Copper Stabilizer: A small piece of copper wire in the distillation flask can help scavenge any iodine that forms, preventing it from catalyzing further decomposition.[1]
-
Section 3: Detailed Purification Protocols
These protocols are designed to be robust and reproducible. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Chemical Decolorization and Aqueous Wash
This protocol is designed to remove dissolved iodine from the organic material.
-
Setup: Place the crude 1-iodotetradecane in a separatory funnel. Dilute with an equal volume of a non-polar organic solvent (e.g., diethyl ether or hexanes) to reduce viscosity and improve separation.
-
Wash: Add a 10% w/v aqueous solution of sodium thiosulfate (Na₂S₂O₃). Use approximately half the volume of the organic layer. Shake the funnel gently, periodically venting. The color in the organic layer should disappear as the iodine is reduced to colorless iodide (I⁻). Repeat if necessary.
-
Neutralize: Wash the organic layer with deionized water (1 x volume).
-
Dry: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove bulk water.
-
Final Drying: Transfer the organic layer to a flask and dry over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Isolate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The result is a colorless, decolorized product.
Protocol 2: High-Vacuum Fractional Distillation
This method is ideal for removing non-volatile impurities or those with boiling points significantly different from 1-iodotetradecane.
-
Physical Data:
Pressure (mmHg) Approximate Boiling Point (°C) 760 ~333 (decomposes) 15 ~202-205 1 ~160-165 | 0.5 | ~148-152 |
-
Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a high vacuum. Place the crude, decolorized 1-iodotetradecane and a magnetic stir bar in the distillation flask.
-
Evacuate: Slowly apply vacuum to the system. Gentle heating may be required if the material is solid at room temperature (Melting Point: 9-11 °C).
-
Distill: Once the ultimate vacuum is reached, slowly heat the distillation pot using a heating mantle.
-
Collect Fractions: Discard any initial low-boiling forerun. Collect the main fraction at the expected boiling point for the measured pressure.
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly re-introducing air.
Protocol 3: Preparative Column Chromatography
This is the preferred method for removing polar impurities, such as residual 1-tetradecanol.
Sources
Technical Support Center: The Effect of Temperature on 1-Iodotetradecane Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-iodotetradecane. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you understand and control the effect of temperature on the reaction kinetics of this long-chain alkyl iodide.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the influence of temperature on reactions involving 1-iodotetradecane.
Q1: How does temperature fundamentally alter the rate of reactions with 1-iodotetradecane?
A1: Temperature is a critical parameter in the kinetics of 1-iodotetradecane reactions, primarily governed by the principles of the Arrhenius equation.[1][2] In essence, increasing the temperature enhances the reaction rate by increasing the kinetic energy of the reacting molecules. This leads to two key effects:
-
Increased Collision Frequency: At higher temperatures, molecules move more rapidly, resulting in more frequent collisions between the 1-iodotetradecane and the nucleophile/base.
-
Greater Collision Energy: More importantly, a higher temperature increases the proportion of molecules that possess the minimum energy required for a reaction to occur, known as the activation energy (Ea).[3][4]
As a general rule of thumb, for many reactions, a 10°C rise in temperature can approximately double the reaction rate.[1]
Q2: What are the dominant reaction mechanisms for 1-iodotetradecane, and how does temperature influence them?
A2: As a primary alkyl halide, 1-iodotetradecane predominantly undergoes two competing reaction mechanisms:
-
Bimolecular Nucleophilic Substitution (SN2): This is a single-step concerted reaction where a nucleophile attacks the electrophilic carbon atom, simultaneously displacing the iodide leaving group.[2][5]
-
Bimolecular Elimination (E2): In this mechanism, a base removes a proton from the carbon atom adjacent to the one bearing the iodine, leading to the formation of a double bond (an alkene) and the departure of the iodide ion.
Temperature plays a pivotal role in the competition between these two pathways. Generally, higher temperatures favor the E2 elimination reaction over the SN2 substitution reaction .[6] This is because elimination reactions often have a higher activation energy than their substitution counterparts. Increasing the temperature provides the necessary energy to overcome this higher barrier, thus increasing the yield of the elimination product.
Q3: Why is 1-iodotetradecane more reactive in nucleophilic substitution than other 1-halotetradecanes (e.g., 1-bromo- or 1-chlorotetradecane)?
A3: The enhanced reactivity of 1-iodotetradecane is primarily due to the nature of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I).[7][8][9]
| Bond | Bond Enthalpy (kJ/mol) |
| C-Cl | 346 |
| C-Br | 290 |
| C-I | 228 |
Data from Chemguide[9]
A weaker bond requires less energy to break, resulting in a lower activation energy for the reaction. Consequently, nucleophilic substitution reactions proceed faster with 1-iodotetradecane compared to other 1-halotetradecanes under the same conditions.[10]
Q4: Can I predict the effect of a specific temperature change on my reaction rate?
A4: Yes, this can be approximated using the Arrhenius equation if you have some experimental data. The Arrhenius equation is given by:
k = A * e(-Ea/RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to collision frequency and orientation)
-
Ea is the activation energy
-
R is the universal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
By determining the rate constant at two different temperatures, you can calculate the activation energy and then predict the rate constant at another temperature. A more accurate method involves measuring the rate at several temperatures and creating an Arrhenius plot (ln(k) vs. 1/T) to determine Ea from the slope of the line.[1][2]
Troubleshooting Guide
This section provides solutions to common problems encountered during kinetic studies of 1-iodotetradecane.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no reaction at room temperature. | The activation energy barrier is not being sufficiently overcome at this temperature. | Gradually increase the reaction temperature in 10°C increments. Use a temperature-controlled bath to ensure stability. Be mindful that excessive temperature may lead to side reactions. |
| Inconsistent reaction rates between experiments. | 1. Fluctuations in the reaction temperature. 2. Inaccurate concentrations of reactants. | 1. Employ a high-precision thermostatic bath to maintain a constant and uniform temperature. 2. Ensure all solutions are prepared accurately and that reactants are fully dissolved before initiating the reaction. |
| Formation of an unexpected alkene side-product. | The reaction temperature is too high, favoring the E2 elimination pathway.[6] | Reduce the reaction temperature to favor the SN2 mechanism. If the reaction is too slow at lower temperatures, consider using a more potent nucleophile or a different solvent system. |
| Reaction mixture turns brown/dark at elevated temperatures. | This could indicate thermal decomposition of 1-iodotetradecane or other reactants/products. While specific data for 1-iodotetradecane is scarce, long-chain alkanes like n-dodecane begin to decompose at temperatures above 500°C.[11] The weak C-I bond suggests 1-iodotetradecane may decompose at lower temperatures. | Lower the reaction temperature. If high temperatures are necessary, reduce the reaction time. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| Reaction rate is too fast to measure accurately. | The combination of a reactive substrate (iodoalkane), a strong nucleophile, and a high temperature results in a very rapid reaction. | Lower the reaction temperature. You can also use lower concentrations of reactants to slow down the reaction to a measurable rate. |
Experimental Protocols
Protocol 1: Determining the Effect of Temperature on the Rate of a Nucleophilic Substitution Reaction of 1-Iodotetradecane using UV-Vis Spectroscopy
This protocol outlines a method to monitor the reaction between 1-iodotetradecane and a nucleophile that results in a product with a distinct UV-Vis absorbance.
Materials:
-
1-Iodotetradecane
-
Nucleophile of choice (e.g., sodium thiophenoxide)
-
Appropriate solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Thermostatic water bath
-
Standard laboratory glassware
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of 1-iodotetradecane in the chosen solvent.
-
Prepare a stock solution of the nucleophile in the same solvent.
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the desired wavelength for monitoring the product formation. This should be the λmax of the product, where the reactants have minimal absorbance.
-
Set the temperature of the cuvette holder to the first desired experimental temperature (e.g., 25°C).
-
-
Kinetic Run:
-
Equilibrate the reactant solutions to the desired temperature in the thermostatic water bath.
-
In a cuvette, mix the 1-iodotetradecane solution with the nucleophile solution. The reactant in excess should be added first.
-
Quickly place the cuvette in the spectrophotometer and start recording the absorbance at the chosen wavelength over time.
-
Continue data collection until the reaction is complete (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Convert absorbance to concentration using a previously established calibration curve (Beer's Law).
-
Determine the initial rate of the reaction from the initial slope of the concentration vs. time graph.
-
Calculate the pseudo-first-order rate constant (k') if one reactant is in large excess.
-
-
Temperature Variation:
-
Repeat steps 3 and 4 at different temperatures (e.g., 35°C, 45°C, 55°C), ensuring the system equilibrates at each new temperature.
-
-
Activation Energy Calculation:
-
Plot ln(k') versus 1/T (where T is in Kelvin).
-
The slope of this Arrhenius plot is equal to -Ea/R.
-
Calculate the activation energy (Ea) from the slope.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent reaction rates.
Caption: Effect of temperature on reaction pathways.
References
-
Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Crunch Chemistry. (2025, March 4). Explaining the reactivity of halogenoalkanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Arrhenius equation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 12). The Effect of Temperature on Reaction Rates. Retrieved from [Link]
-
NIST. (n.d.). Tetradecane, 1-iodo-. NIST Chemistry WebBook. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Iodotetradecane. Retrieved from [Link]
-
Chemistry LibreTexts. (2018, December 14). The Effect of Temperature on Reaction Rates. Retrieved from [Link]
-
Save My Exams. (2025, June 20). Relative Rates of Nucleophilic Substitution (HL). Retrieved from [Link]
-
Cognito. (n.d.). Nucleophilic Substitution Reactions in Halogenoalkanes. Retrieved from [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). Common nucleophilic substitution reactions. Retrieved from [Link]
-
Pearson. (n.d.). Does increasing the energy barrier for an SN2 reaction increase o.... Retrieved from [Link]
-
Oregon State University. (2023, July 21). SN2 reactions. Retrieved from [Link]
-
Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link]
-
Save My Exams. (2025, June 20). Substitution Reactions of Halogenoalkanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). What is Nucleophilic Substitution?. Retrieved from [Link]
-
Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link]
-
arXiv. (2007, June 14). Thermal stability of n-dodecane : experiments and kinetic modelling. Retrieved from [Link]
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- 1. Tetradecane, 1-iodo- [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Does increasing the energy barrier for an SN2 reaction increase o... | Study Prep in Pearson+ [pearson.com]
- 5. cognitoedu.org [cognitoedu.org]
- 6. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 8. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. [0706.2058] Thermal stability of n-dodecane : experiments and kinetic modelling [arxiv.org]
Technical Support Center: Optimizing Reactions with 1-Iodotetradecane
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for optimizing reactions involving 1-iodotetradecane. As a long-chain primary alkyl iodide, 1-iodotetradecane is a valuable building block in organic synthesis. However, its unique physicochemical properties—namely its long, non-polar alkyl chain—present specific challenges and opportunities in reaction design, particularly concerning solvent selection.
This guide is structured to provide direct, actionable answers to common problems encountered in the lab. We will move from foundational knowledge about the reagent's properties to in-depth troubleshooting of specific reaction failures, supported by detailed protocols and the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs) about 1-Iodotetradecane's Properties
This section addresses fundamental questions about the physical and chemical behavior of 1-iodotetradecane, which is critical for initial experimental design.
Q1: What are the key physical properties of 1-iodotetradecane I should be aware of?
1-Iodotetradecane (C₁₄H₂₉I) is a large, predominantly non-polar molecule.[1] Its 14-carbon chain dictates its physical behavior, making it a waxy or oily solid at room temperature with a high affinity for non-polar environments. Its molecular weight is approximately 324.28 g/mol .[2]
Q2: How soluble is 1-iodotetradecane in common laboratory solvents?
The solubility of 1-iodotetradecane is governed by the "like dissolves like" principle. Due to its long hydrophobic alkyl chain, it exhibits high solubility in non-polar and weakly polar solvents and is poorly soluble in highly polar solvents. While exact quantitative data is scarce, a qualitative guide based on its structure and data for similar long-chain alkyl halides is provided below.[1]
| Solvent | Solvent Type | Predicted Solubility | Rationale for Interaction |
| Hexane | Non-polar Aliphatic | Very High / Miscible | Strong van der Waals interactions with the alkyl chain. |
| Toluene | Non-polar Aromatic | Very High / Miscible | The non-polar nature effectively solvates the long alkyl chain.[1] |
| Diethyl Ether | Weakly Polar Ethereal | High | Good balance for dissolving the non-polar chain while also stabilizing organometallic intermediates (e.g., Grignard). |
| Tetrahydrofuran (THF) | Polar Aprotic Ethereal | High | More polar than diethyl ether, effectively dissolves the alkyl chain and stabilizes cations.[3] |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | Offers good solubility for a range of organic compounds. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate | Balances polarity for dissolving some ionic nucleophiles while still accommodating the alkyl chain. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Low to Moderate | Highly polar; solubility may be limited, but often sufficient for reaction concentrations. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Moderate | Highly polar; similar to DMF, may require heating or co-solvents to achieve desired concentration. |
| Methanol / Ethanol | Polar Protic | Very Low / Insoluble | Strong hydrogen-bonding network excludes the non-polar molecule. |
| Water | Polar Protic | Insoluble | The hydrophobic effect prevents dissolution. |
Part 2: Troubleshooting Guide for Common Reactions
This section uses a problem-and-solution format to address specific challenges you may encounter during your experiments.
Q3: My nucleophilic substitution (Sₙ2) reaction is slow or incomplete. How can I improve the yield?
This is a common issue often rooted in solvent choice and reaction conditions. Since 1-iodotetradecane is a primary alkyl halide, the Sₙ2 mechanism is the preferred substitution pathway.[4]
-
Problem: Incorrect Solvent Choice.
-
Explanation: The rate of an Sₙ2 reaction is highly dependent on the solvent's ability to solvate the nucleophile. Polar protic solvents (like methanol or water) form a "cage" of hydrogen bonds around anionic nucleophiles, stabilizing them and drastically reducing their reactivity.[5][6][7] Polar aprotic solvents (like DMF, DMSO, or acetonitrile), in contrast, solvate the counter-cation of the nucleophile but leave the anion "naked" and highly reactive.[8][9] This can accelerate Sₙ2 reactions by orders of magnitude.[6][10]
-
Solution: Switch to a polar aprotic solvent. DMF and acetonitrile are excellent starting points. They provide a good balance of dissolving common nucleophilic salts and accelerating the reaction.[9][11]
-
-
Problem: Poor Nucleophile Solubility.
-
Explanation: Your nucleophile (e.g., sodium azide, potassium cyanide) may be an inorganic salt with poor solubility in the optimal organic solvent for 1-iodotetradecane. If the nucleophile isn't in solution, the reaction cannot occur effectively.
-
Solution:
-
Use a Phase-Transfer Catalyst (PTC): For reactions in biphasic systems or where the nucleophilic salt has low solubility, a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can be highly effective.[12][13] The PTC escorts the nucleophilic anion from the aqueous or solid phase into the organic phase where it can react with the 1-iodotetradecane.[14][15]
-
Solvent Mixtures: A mixture of solvents, such as toluene/DMF, can sometimes provide a better medium for dissolving all reactants.
-
-
-
Problem: Competing Elimination Reaction.
-
Explanation: If your nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), the E2 elimination reaction can compete with or even dominate the Sₙ2 pathway, producing 1-tetradecene. This is exacerbated by high temperatures.[16]
-
Solution: Use a less-hindered, highly nucleophilic species (e.g., I⁻, CN⁻, N₃⁻). If a basic nucleophile is required (as in Williamson ether synthesis), use a less bulky base like sodium hydride (NaH) and run the reaction at the lowest feasible temperature.[11][17]
-
Below is a workflow to guide your troubleshooting process for low-yield substitution reactions.
Caption: Troubleshooting workflow for low Sₙ2 reaction yields.
Q4: I am attempting a cross-coupling reaction (e.g., Suzuki, Sonogashira) and getting poor results. What is the role of the solvent here?
In palladium-catalyzed cross-coupling, the solvent must not only dissolve the 1-iodotetradecane but also the organometallic reagent, the base, and the catalyst complex.
-
Suzuki Coupling: These reactions often use a biphasic solvent system, typically an organic solvent with water.[18]
-
Recommended Solvents: Common choices include 1,4-dioxane , THF , or toluene as the organic phase, with an aqueous solution of a base like K₂CO₃ or K₃PO₄.[19][20] For substrates with poor solubility, DMF can be used.[19] The presence of water is often crucial for the transmetalation step.
-
Troubleshooting: If you see low conversion, ensure your organic solvent can adequately dissolve the 1-iodotetradecane at the reaction temperature. A switch from dioxane to toluene may help if solubility is an issue. Anhydrous conditions using K₃PO₄ can sometimes help if you are seeing significant deboronation of your boronic acid partner.[19]
-
-
Sonogashira Coupling: These reactions are sensitive to oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling).[21]
-
Recommended Solvents: Anhydrous, degassed solvents are mandatory.[21] DMF , THF , and toluene are common choices, used with an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[21]
-
Troubleshooting: If you observe significant homocoupling, your solvent may not be sufficiently degassed. Improve your degassing procedure (e.g., freeze-pump-thaw cycles).[21] If the reaction stalls, catalyst deactivation could be the cause; using a robust solvent like DMF or toluene that can handle higher temperatures may be beneficial.[22]
-
Q5: How do I form a Grignard reagent from 1-iodotetradecane? My reaction won't initiate.
Grignard reagent formation is notoriously sensitive to reaction conditions, especially the solvent.
-
Problem: Presence of Moisture or Protic Impurities.
-
Explanation: Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, particularly water.[3] This is the most common reason for initiation failure.
-
Solution: Use a freshly distilled, anhydrous ethereal solvent. Diethyl ether or THF are standard choices because their lone pair electrons coordinate to and stabilize the magnesium center of the Grignard reagent.[3][23] All glassware must be rigorously flame-dried or oven-dried under vacuum, and the reaction must be run under a positive pressure of an inert gas (argon or nitrogen).[3]
-
-
Problem: Inactive Magnesium Surface.
-
Explanation: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction.
-
Solution: Activate the magnesium. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings with a glass rod under an inert atmosphere to expose a fresh surface.
-
-
Problem: Wurtz Coupling Byproduct.
-
Explanation: The formed Grignard reagent (tetradecylmagnesium iodide) can react with unreacted 1-iodotetradecane to form eicosane (C₂₈H₅₈), a common side reaction.[24]
-
Solution: Add the 1-iodotetradecane solution slowly (dropwise) to the suspension of magnesium. This maintains a low concentration of the alkyl iodide, minimizing the rate of this side reaction.[24]
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in an Sₙ2 Reaction
This protocol provides a framework for empirically determining the best solvent for a nucleophilic substitution reaction with 1-iodotetradecane.
-
Preparation:
-
Arrange a set of identical reaction vials with magnetic stir bars.
-
In each vial, place 1-iodotetradecane (1.0 eq) and your nucleophile (e.g., sodium azide, 1.2 eq).
-
Add an internal standard (e.g., dodecane) to each vial for quantitative analysis by GC or ¹H NMR.
-
-
Solvent Addition:
-
To each vial, add a different candidate solvent (e.g., DMF, acetonitrile, DMSO, THF) to achieve the same concentration (e.g., 0.5 M). Ensure all solvents are anhydrous.
-
-
Reaction:
-
Seal the vials and place them in a temperature-controlled heating block set to a moderate temperature (e.g., 60 °C).
-
Allow the reactions to stir for a set period (e.g., 4 hours).
-
-
Monitoring and Analysis:
-
After the allotted time, take a small aliquot from each reaction.
-
Quench the aliquot with water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Analyze the organic layer by TLC, GC, or ¹H NMR to determine the relative conversion to the product.
-
-
Selection:
-
Compare the conversion rates across the different solvents to identify the one that provides the highest yield in the given timeframe.
-
The following diagram illustrates this experimental workflow.
Caption: Experimental workflow for parallel solvent screening.
References
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Vertex AI Search Result[25]
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Vertex AI Search Result[26]
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Vertex AI Search Result[19]
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Vertex AI Search Result[5]
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Vertex AI Search Result[1]
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Vertex AI Search Result[48]
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Technical Support Center: 1-Iodotetradecane Storage and Stability
Introduction
Welcome to the technical support guide for 1-iodotetradecane. This resource is designed for researchers, scientists, and professionals in drug development who utilize 1-iodotetradecane in their experimental workflows. As a long-chain alkyl iodide, 1-iodotetradecane is a valuable intermediate in organic synthesis.[1] However, its utility is intrinsically linked to its purity, which can be compromised by improper storage. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making organoiodine compounds susceptible to degradation over time, often indicated by a yellowing of the substance due to the formation of elemental iodine.[2]
This guide provides in-depth, experience-driven advice to help you prevent, identify, and troubleshoot degradation, ensuring the integrity of your starting materials and the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My 1-iodotetradecane has turned yellow/brown. What does this mean and can I still use it?
A1: A yellow or brown discoloration is a common indicator of 1-iodotetradecane degradation.[2] This color change is primarily due to the homolytic cleavage of the C-I bond, often initiated by light or heat, which generates elemental iodine (I₂). The presence of iodine and other degradation byproducts can interfere with subsequent reactions, acting as unwanted catalysts, side-reactants, or quenchers.
Whether you can still use the material depends on the tolerance of your specific application to impurities. For high-precision applications like pharmaceutical synthesis, using discolored 1-iodotetradecane is not recommended. For less sensitive applications, purification may be an option. However, for reliable and reproducible results, starting with pure, colorless material is always the best practice.
Q2: What are the ideal storage conditions for 1-iodotetradecane?
A2: To minimize degradation, 1-iodotetradecane should be stored in a cool, dark, and dry place under an inert atmosphere.[3] A refrigerator set to 2-8°C is ideal. The container should be made of amber glass or another opaque material to protect it from light.[3] It is also crucial to replace the air in the headspace with an inert gas like argon or nitrogen to prevent oxidation.
Q3: How does temperature affect the stability of 1-iodotetradecane?
A3: Elevated temperatures accelerate the rate of degradation.[4][5] Heat provides the energy needed to overcome the activation energy for decomposition reactions, including the cleavage of the C-I bond.[6][7] Higher temperatures can also favor elimination reactions over desired substitution reactions in subsequent synthetic steps.[4][5]
Q4: Is 1-iodotetradecane sensitive to air? What happens if it's exposed?
A4: Yes, 1-iodotetradecane is sensitive to air, specifically to oxygen and moisture. Oxygen can promote oxidative degradation, potentially leading to the formation of various oxygenated byproducts, such as alcohols and ketones.[8][9] Moisture can lead to hydrolysis, although this is generally a slower process for primary alkyl halides compared to other degradation pathways.
Q5: What are the primary products of 1-iodotetradecane degradation?
A5: The primary degradation products depend on the conditions.
-
In the presence of light or heat: The main products are tetradecane, tetradecene isomers, and elemental iodine.
-
In the presence of oxygen: Tetradecanol, tetradecanal, and other oxidized species can form.
-
In the presence of water: Slow hydrolysis can yield tetradecanol and hydroiodic acid (HI).
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions.
Issue 1: Rapid Discoloration of a Freshly Opened Bottle
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| A new, sealed bottle of 1-iodotetradecane appears colorless, but turns yellow within hours or days of opening. | 1. Exposure to Light: The compound is highly photosensitive.[3] 2. Exposure to Air (Oxygen): Autoxidation can be initiated upon exposure to oxygen.[10] 3. Contamination: Introduction of contaminants from lab equipment or atmosphere. | 1. Work in a Dimly Lit Area: Minimize exposure to direct laboratory light. Use a fume hood with the light turned off if possible. 2. Inert Atmosphere Blanketing: After dispensing the required amount, flush the bottle's headspace with an inert gas (e.g., argon or nitrogen) before re-sealing. 3. Use Clean, Dry Equipment: Ensure all syringes, needles, and glassware are scrupulously clean and dry before they come into contact with the compound. |
Issue 2: Inconsistent or Low Yields in Subsequent Reactions
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Reactions using 1-iodotetradecane are giving lower than expected yields or are inconsistent between batches. | 1. Degraded Starting Material: The purity of your 1-iodotetradecane may be lower than assumed. The presence of iodine can quench reactive intermediates. 2. Formation of Inhibitors: Degradation byproducts may be inhibiting your reaction. | 1. Assess Purity Before Use: Run a quick quality control check. A simple method is thin-layer chromatography (TLC) to check for impurities. For a more quantitative assessment, use Gas Chromatography (GC) or ¹H NMR. 2. Purification: If degradation is minor, you can wash a solution of the alkyl iodide (e.g., in diethyl ether) with a sodium thiosulfate solution to remove elemental iodine, followed by drying and solvent removal. 3. Purchase a New Batch: For critical applications, it is often more time and cost-effective to start with a fresh, high-purity batch of 1-iodotetradecane. |
Logical Flow for Troubleshooting Degradation
Caption: Troubleshooting workflow for 1-iodotetradecane degradation.
Protocols for Storage and Quality Assessment
Protocol 1: Recommended Storage of 1-Iodotetradecane
This protocol outlines the best practices for storing 1-iodotetradecane to ensure its long-term stability.
Materials:
-
1-Iodotetradecane
-
Clean, dry amber glass bottle with a PTFE-lined cap
-
Source of inert gas (Argon or Nitrogen) with a regulator and tubing
-
Parafilm or other sealing film
Procedure:
-
Container Selection: Use a clean, dry amber glass bottle to protect the compound from light. Ensure the cap has a chemically resistant liner, such as PTFE, to prevent contamination from the cap material.
-
Inert Atmosphere: Before sealing the bottle for storage, flush the headspace with a gentle stream of argon or nitrogen for 1-2 minutes. This displaces oxygen and moisture.
-
Secure Sealing: Tightly screw the cap on the bottle. For long-term storage, wrap the cap and neck of the bottle with Parafilm to create an additional barrier against atmospheric moisture and oxygen.
-
Cold and Dark Storage: Place the sealed bottle in a refrigerator at 2-8°C. The location should be dark to further protect against light-induced degradation.
-
Labeling: Clearly label the bottle with the compound name, date received, and date opened.
Protocol 2: Quality Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of 1-iodotetradecane and detecting volatile degradation products.
Instrumentation and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms) is suitable.
Sample Preparation:
-
Prepare a stock solution of 1-iodotetradecane at approximately 1 mg/mL in a high-purity solvent like hexane or ethyl acetate.
-
Ensure the sample is fully dissolved.
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/minute to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
Data Analysis:
-
The peak corresponding to 1-iodotetradecane should be the major component.
-
Look for earlier eluting peaks which may correspond to shorter-chain alkanes or alkenes, and later eluting peaks which could be dimers or other heavier byproducts.
-
Calculate the purity by peak area percentage. A pure sample should be >98%.
Visualizing Degradation Pathways
The primary degradation pathways for 1-iodotetradecane are initiated by energy input (light or heat) or by reaction with atmospheric components.
Caption: Key degradation pathways of 1-iodotetradecane.
References
-
Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. (1991). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Journal of the American Chemical Society, 113(4), 1137–1142. Link
-
University of Calgary. (n.d.). Alkyl Halides. Link
-
Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory. Link
-
Google Patents. (2005). JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide. Link
-
Google Patents. (2009). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide. Link
-
Wikipedia. (n.d.). Organoiodine compound. Link
-
Wikipedia. (n.d.). Iodine compounds. Link
-
Khan Academy. (2018). 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects. Link
-
NIST. (n.d.). Tetradecane, 1-iodo-. Link
-
Bent, B. E., Nuzzo, R. G., & Zegarski, B. R. (1991). Thermal decomposition of alkyl halides on aluminum. 1. Carbon-halogen bond cleavage and surface .beta.-hydride elimination reactions. Journal of the American Chemical Society, 113(4), 1137-1142. Link
-
Environmental Science & Technology. (2022). Freeze-Thaw Cycle-Enhanced Transformation of Iodide to Organoiodine Compounds in the Presence of Natural Organic Matter and Fe(III). Link
-
Wikipedia. (n.d.). Organoiodine chemistry. Link
-
PubMed. (2013). Novel molecular-level evidence of iodine binding to natural organic matter from Fourier transform ion cyclotron resonance mass spectrometry. Link
-
PMC - NIH. (1970). Oxidation of n-Tetradecane and 1-Tetradecene by Fungi. Link
-
NCERT. (n.d.). Haloalkanes and Haloarenes. Link
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Link
-
Sigma-Aldrich. (n.d.). 1-Iodotetradecane. Link
-
ResearchGate. (2017). (PDF) Degradation Pathway. Link
-
PubMed. (1970). Oxidation of n-tetradecane and 1-tetradecene by fungi. Link
-
MySkinRecipes. (n.d.). 1-Iodotetradecane. Link
-
NIH. (2023). Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town. Link
-
NIH. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Link
-
RSC Publishing. (n.d.). A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry. Link
-
ResearchGate. (2024). Alkaline Hydrolysis of Tri-iso-amyl Phosphate in n-dodecane Using Sodium Hydroxide: Part 1—Factors Affecting the Hydrolysis Process | Request PDF. Link
-
PMC - NIH. (2025). Lifitegrast Degradation: Products and Pathways. Link
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 1-Iodotetradecane Synthesis
Welcome to the technical support center for the laboratory-scale synthesis of 1-iodotetradecane. This guide is designed for researchers, chemists, and drug development professionals who require reliable, scalable, and well-understood methods for preparing this long-chain alkyl iodide. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both success and safety in your laboratory.
Recommended Synthesis Protocol: Modified Appel Reaction
For the conversion of 1-tetradecanol to 1-iodotetradecane, the Appel reaction, modified for iodination, stands out as a robust and high-yielding choice for laboratory scale-up.[1][2] This one-pot procedure uses readily available reagents—triphenylphosphine (PPh₃) and iodine (I₂)—to efficiently convert a primary alcohol into the corresponding iodide under mild conditions.[3] The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[1]
Reagent Calculations for Various Scales
| Reagent | Molar Mass ( g/mol ) | Equivalents | 10 g Scale (1-Tetradecanol) | 25 g Scale (1-Tetradecanol) | 50 g Scale (1-Tetradecanol) |
| 1-Tetradecanol | 214.39 | 1.0 | 10.0 g (46.6 mmol) | 25.0 g (116.6 mmol) | 50.0 g (233.2 mmol) |
| Triphenylphosphine (PPh₃) | 262.29 | 1.2 | 14.6 g (55.9 mmol) | 36.5 g (139.9 mmol) | 73.1 g (279.8 mmol) |
| Imidazole | 68.08 | 1.2 | 3.8 g (55.9 mmol) | 9.5 g (139.9 mmol) | 19.0 g (279.8 mmol) |
| Iodine (I₂) | 253.81 | 1.2 | 14.2 g (55.9 mmol) | 35.5 g (139.9 mmol) | 71.0 g (279.8 mmol) |
| Dichloromethane (DCM) | - | - | ~150 mL | ~375 mL | ~750 mL |
Step-by-Step Experimental Workflow
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with triphenylphosphine (1.2 eq) and imidazole (1.2 eq). Add anhydrous dichloromethane (DCM) to dissolve the solids.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of iodine (1.2 eq) in DCM via the dropping funnel. The solution will turn dark brown as the PPh₃-I₂ complex forms.[6]
-
Scientist's Note: The portion-wise addition of iodine at low temperatures controls the exothermic reaction and prevents the formation of unwanted byproducts.
-
-
Substrate Addition: Once the iodine addition is complete, add a solution of 1-tetradecanol (1.0 eq) in DCM dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Continue adding until the dark brown color disappears, leaving a pale yellow or colorless mixture.
-
Scientist's Note: Sodium thiosulfate neutralizes any remaining unreacted iodine.
-
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The primary challenge in Appel reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct.[7][8]
-
Precipitation/Filtration: Dissolve the crude residue in a minimal amount of DCM or toluene. Add a large excess of a non-polar solvent like hexane or pentane to precipitate the TPPO.[9] Cool the mixture to 0-4 °C to maximize precipitation, then filter to remove the solid TPPO. Repeat if necessary.
-
Column Chromatography (if needed): If the product is not sufficiently pure after precipitation, perform flash column chromatography on silica gel using a hexane/ethyl acetate gradient. 1-Iodotetradecane is non-polar and will elute quickly.
-
Synthesis and Purification Workflow
Caption: Workflow for 1-Iodotetradecane Synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Alcohol | 1. Wet reagents or solvents.[5]2. Insufficient reaction time.3. Reagent degradation (PPh₃ can oxidize over time). | 1. Ensure all glassware is flame-dried. Use anhydrous solvents. Dry 1-tetradecanol a azeotropically with toluene if necessary.2. Extend reaction time and continue monitoring by TLC.3. Use freshly opened or purified PPh₃. |
| Reaction Stalls; TLC Shows Starting Material and Product | 1. Insufficient equivalents of PPh₃/I₂ complex.2. Competing side reactions. | 1. Prepare a fresh solution of the PPh₃/I₂ complex in a separate flask and add it portion-wise to the reaction until TLC shows full conversion.[10]2. Ensure the reaction is run under inert atmosphere and at the correct temperature. |
| Product is Yellow/Brown After Work-up | 1. Residual iodine.2. Product decomposition.[11] | 1. Wash the organic layer again with fresh saturated Na₂S₂O₃ solution.2. Alkyl iodides are light-sensitive.[11] Minimize exposure to light during and after work-up. Store the final product in an amber vial. |
| Difficulty Removing Triphenylphosphine Oxide (TPPO) | 1. TPPO is highly polar and can be soluble in the crude mixture.2. Inefficient precipitation. | 1. Use a larger volume of non-polar solvent (hexane/pentane) for precipitation.2. After adding hexane, vigorously stir and then cool to <4 °C for several hours or overnight to maximize crystallization.3. Complexation: Add a Lewis acid like ZnCl₂ or CaBr₂ to the crude mixture in an appropriate solvent (e.g., ethanol or THF) to form an insoluble complex with TPPO, which can be filtered off.[9][12][13] |
Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent instead of Dichloromethane (DCM)?
A: Yes, other aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (ACN) can be used, especially if you encounter solubility issues with your starting material.[14] However, DCM is often preferred for its ability to dissolve both the reagents and the long-chain alcohol effectively, and for its ease of removal during work-up.
Q2: My 1-tetradecanol is a waxy solid. How should I handle it for the reaction?
A: 1-Tetradecanol has a melting point of 36-39 °C. For large-scale reactions, you can gently warm the reagent bottle in a water bath to melt the alcohol, allowing you to measure it by volume before dissolving it in DCM. For smaller scales, it is more accurate to weigh the solid directly.
Q3: Is the Finkelstein reaction a viable alternative for this synthesis?
A: The Finkelstein reaction, which involves treating an alkyl chloride or bromide with sodium iodide in acetone, is an excellent Sₙ2 reaction for synthesizing alkyl iodides.[15][16][17] However, it requires a two-step process: first converting 1-tetradecanol to 1-bromotetradecane (e.g., using PBr₃ or CBr₄/PPh₃), and then performing the halide exchange. While effective, the direct iodination via the Appel reaction is more atom- and step-economical for converting the alcohol directly to the iodide.[18]
Q4: How should I properly store the final 1-iodotetradecane product?
A: Long-chain alkyl iodides are susceptible to degradation, primarily through exposure to light and air, which can liberate free iodine and cause the sample to turn brown.[11] For long-term stability, store 1-iodotetradecane in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at room temperature or refrigerated.[19] Some commercial suppliers add a small piece of copper wire as a stabilizer.[11]
Q5: What are the key safety precautions for this reaction?
A:
-
Iodine: Harmful if inhaled or swallowed and causes skin and eye irritation. It can also cause damage to the thyroid through prolonged exposure.[20][21][22] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Triphenylphosphine: An irritant. Avoid inhalation and skin contact.[6]
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations should be conducted within a fume hood.
-
Quenching: The quenching of unreacted iodine with sodium thiosulfate can be exothermic. Perform the addition slowly and with cooling.
References
- Vertex AI Search. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.
- ResearchGate. (2014). How does one remove triphenylphosphine oxide from product?.
- Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not.
- ACS Publications. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2.
- Grokipedia. (n.d.). Finkelstein reaction.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide.
- BYJU'S. (n.d.). Finkelstein Reaction.
- Unacademy. (n.d.). Finkelstein Reaction.
- Wikipedia. (n.d.). Finkelstein reaction.
- Name-Reaction.com. (n.d.). Appel Reaction.
- ALL ABOUT CHEMISTRY. (2020). Finkelstein Reaction.
- Brainly.in. (2018). Iodination with triphenylphosphine iodine imidazole mechanism.
- Wikipedia. (n.d.). Appel reaction.
- Alfa Chemistry. (n.d.). Appel Reaction.
- NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples.
- Sigma-Aldrich. (n.d.). 1-Iodotetradecane.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Iodine.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Iodine.
- Reddit. (2022). Help needed! Why my appel reaction did not work ?.
- Organic Syntheses. (2017). Reaction Procedure of Appel Reaction & Workup.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Tocris Bioscience. (n.d.). Stability and Storage.
- Penta Chemicals. (2024). Iodine - SAFETY DATA SHEET.
- Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Storage of 1-Iodohexane.
- Sigma-Aldrich. (n.d.). 1-Tetradecanol for synthesis.
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Validation & Comparative
A Senior Application Scientist's Guide to Validating 1-Iodotetradecane Attachment on Surfaces
Introduction: The Imperative of Surface Control
In the realms of advanced materials, biosensor development, and drug delivery systems, the ability to precisely engineer surface properties is paramount. The functionalization of surfaces with long-chain alkyl groups is a cornerstone technique for controlling characteristics such as wettability, biocompatibility, and molecular adhesion. 1-Iodotetradecane, a 14-carbon alkyl chain with a reactive iodide terminus, presents a versatile molecule for this purpose. Its attachment can transform a hydrophilic surface into a robust hydrophobic one, create defined spacing for molecular assembly, or serve as an intermediate for further chemical modifications.
However, the mere application of a reagent is not sufficient. For any research to be robust and reproducible, rigorous validation of the molecular attachment is non-negotiable. This guide provides an in-depth comparison of the primary analytical techniques used to confirm and characterize the covalent attachment of 1-iodotetradecane on common research substrates like silicon wafers and gold. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a self-validating and synergistic analytical workflow.
The Chemistry of Attachment: Anchoring Mechanisms
The strategy for attaching 1-iodotetradecane is dictated by the substrate's chemistry. On silicon wafers, which typically possess a native oxide layer (SiO₂), the surface is rich in hydroxyl (-OH) groups. These groups can be activated to react with the iodo- group of 1-iodotetradecane, often catalyzed to form a stable Si-O-C linkage. In contrast, while gold surfaces are famously functionalized using alkanethiols which form a strong Au-S bond, the attachment of alkyl iodides is less direct and can proceed through different mechanisms, sometimes requiring surface activation or proceeding via a radical-based reaction. For the purpose of this guide, we will focus on the more common and well-defined attachment to oxide-based surfaces.
A critical alternative and common benchmark for long-chain alkyl modification involves organosilanes, such as octadecyltrichlorosilane (OTS). These molecules react readily with surface hydroxyl groups to form dense, cross-linked self-assembled monolayers (SAMs)[1][2]. Comparing the validation data from a 1-iodotetradecane modification to a well-established OTS monolayer provides an excellent internal control for the quality of the surface coverage.
A Comparative Guide to Core Validation Techniques
No single technique tells the whole story. A comprehensive validation strategy relies on the synergistic use of multiple analytical methods, each providing a unique piece of the puzzle. The workflow typically involves cleaning the substrate, modifying it with 1-iodotetradecane, and then sequentially analyzing the surface to build a cohesive picture of the molecular layer.
Caption: A typical experimental workflow for surface modification and subsequent validation.
Contact Angle Goniometry: The First Line of Evidence
Principle: Contact angle measurement is a rapid, surface-sensitive technique that quantifies the wettability of a surface. The successful attachment of long, nonpolar tetradecyl chains will dramatically increase the surface's hydrophobicity. This is observed as a significant increase in the water contact angle (WCA) compared to the clean, hydrophilic substrate. A high WCA (>90°) is a strong indicator of a successful hydrophobic monolayer formation[3][4].
Causality in Experimental Choices: We measure the static contact angle using deionized water as the probe liquid because its high surface tension makes it highly sensitive to changes in surface polarity[5]. Diiodomethane, a nonpolar liquid, is often used as a second probe liquid to calculate surface free energy, providing a more profound characterization of the surface chemistry beyond simple wettability[5][6]. Measuring at multiple spots across the surface is crucial to assess the homogeneity of the coating.
Experimental Protocol: Static Contact Angle Measurement
-
Calibration: Ensure the goniometer is calibrated using a standard calibration sphere.
-
Substrate Placement: Place the modified substrate on the sample stage. Ensure it is level.
-
Droplet Deposition: Use an automated or manual syringe to gently deposit a small droplet (e.g., 3-5 µL) of deionized water onto the surface. Avoid introducing kinetic energy that could distort the droplet shape.
-
Equilibration: Allow the droplet to equilibrate for 10-15 seconds.
-
Image Capture & Analysis: Capture a high-resolution image of the droplet profile. The software then calculates the angle formed at the three-phase (solid-liquid-vapor) interface.
-
Repeatability: Repeat the measurement at a minimum of five different locations on the surface to obtain a statistically significant average and standard deviation.
-
(Optional) Surface Energy Calculation: Repeat steps 3-6 using a nonpolar liquid like diiodomethane. Use the Owens-Wendt-Rabel-Kaelble (OWRK) method to calculate the surface free energy[6].
Data Presentation: Expected Contact Angle Values
| Surface Condition | Expected Water Contact Angle (WCA) | Rationale |
| Clean Silicon Wafer (with native oxide) | < 20° | The surface is dominated by hydrophilic hydroxyl (-OH) groups. |
| After 1-Iodotetradecane Attachment | 95° - 105° | The surface is now covered by nonpolar alkyl chains, repelling water[7]. |
| Control: OTS Monolayer | 108° - 112° | OTS forms a very dense, well-ordered monolayer, representing an ideal hydrophobic surface[7]. |
X-ray Photoelectron Spectroscopy (XPS): Definitive Elemental Proof
Principle: XPS is an ultra-high vacuum technique that provides quantitative elemental and chemical state information about the top 5-10 nm of a surface. For validating 1-iodotetradecane attachment, XPS serves two critical functions: 1) detecting the appearance of Iodine (I) and an increased Carbon (C) signal, and 2) monitoring the attenuation of the substrate signals (e.g., Silicon, Si, and Oxygen, O), which confirms the presence of an overlayer.
Causality in Experimental Choices: A high-resolution scan of the C 1s peak is essential. A pristine silicon wafer will only have a small amount of adventitious carbon. After modification, this peak will not only increase in intensity but also shift to a binding energy characteristic of C-C/C-H bonds (~284.8 eV), confirming the presence of the alkyl chain. The detection of the I 3d signal is the "smoking gun," as iodine is unique to the attached molecule. Comparing the stability of the monolayer in different conditions (e.g., after solvent washing or thermal stress) can be monitored by changes in the I/Si or C/Si atomic ratios[1][8].
Experimental Protocol: XPS Analysis
-
Sample Mounting: Mount the modified substrate onto the XPS sample holder using compatible, vacuum-safe tape or clips.
-
Load Lock & Pump Down: Introduce the sample into the instrument's load lock chamber and pump down to high vacuum before transferring to the main analysis chamber (UHV, <10⁻⁸ torr).
-
Survey Scan: Perform a wide energy range survey scan (e.g., 0-1100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest: C 1s, O 1s, Si 2p, and I 3d. Use a smaller pass energy for higher resolution.
-
Charge Correction: If the sample is insulating, use a low-energy electron flood gun to neutralize surface charging. Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.
-
Data Analysis: Use appropriate software to perform peak fitting and calculate atomic concentrations from the integrated peak areas, applying relative sensitivity factors (RSFs).
Data Presentation: Expected XPS Atomic Concentrations (%)
| Surface Condition | Si 2p | O 1s | C 1s | I 3d |
| Clean Silicon Wafer | ~45% | ~40% | ~15% (Adventitious) | 0% |
| After 1-Iodotetradecane Attachment | ~25% | ~20% | ~50% | ~5% |
Note: These are illustrative values. Actual percentages will vary based on monolayer density and instrument parameters.
Spectroscopic Ellipsometry: Measuring Molecular Thickness
Principle: Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. From this change, the thickness and refractive index of thin films can be determined with sub-nanometer precision. For a 1-iodotetradecane monolayer, ellipsometry can validate the presence of a film with a thickness consistent with the length of a C14 alkyl chain.
Causality in Experimental Choices: A multi-layer optical model is constructed to analyze the data. A typical model for our system would be: [Silicon Substrate] -> [SiO₂ Layer] -> [Organic Monolayer] -> [Air]. The thickness of the native SiO₂ layer is measured first on a clean substrate. After modification, the thickness of the organic layer is determined by fitting the experimental data to the model[9]. The expected thickness of a fully extended tetradecyl chain is approximately 1.8-2.0 nm. Measuring a thickness in this range provides strong evidence for the formation of a standing-up monolayer.
Experimental Protocol: Ellipsometry Measurement
-
Sample Alignment: Place the substrate on the ellipsometer stage and align it to ensure the laser beam reflects from the surface into the detector.
-
Measure Bare Substrate: Perform a measurement on the clean, unmodified silicon wafer to determine the thickness of the native oxide layer. This is a critical baseline.
-
Model Building: Create an optical model in the software, defining the substrate (Si) and the native oxide layer (SiO₂). Fit the model to the data to find the oxide thickness (typically 1.5-2.5 nm).
-
Measure Modified Substrate: Place the 1-iodotetradecane modified substrate on the stage and perform the measurement over a wide spectral range (e.g., 300-800 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
Data Fitting: Add a new "Organic Layer" to the optical model on top of the SiO₂. Fix the substrate and oxide parameters determined in step 3. Assume a refractive index for the organic layer (typically ~1.45 for alkyl chains) and fit for its thickness.
-
Goodness of Fit: Evaluate the quality of the fit by minimizing the Mean Squared Error (MSE).
Data Presentation: Expected Film Thickness
| Film Layer | Expected Thickness (nm) | Measurement Principle |
| Native SiO₂ on Si Wafer | 1.5 - 2.5 | Measured on clean substrate before modification. |
| 1-Iodotetradecane Monolayer | 1.7 - 2.1 | Consistent with the length of a C14 chain in a near-upright orientation. |
Atomic Force Microscopy (AFM): Visualizing the Surface
Principle: AFM provides nanoscale topographical images of a surface. While it may not resolve individual molecules in a disordered monolayer, it is exceptionally powerful for validating the quality and homogeneity of the coating. It can reveal pinholes, aggregates, or incomplete coverage. In tapping mode, phase imaging can also distinguish between areas of different material properties (e.g., the soft organic layer vs. the hard substrate), providing further evidence of coverage.
Causality in Experimental Choices: The primary goal with AFM is not necessarily to measure the height of the monolayer directly (which can be challenging and prone to artifacts), but to assess its uniformity. This is best achieved by intentionally making a scratch in the monolayer with a sharp tool. Imaging across this scratch allows for a clear height profile measurement, directly comparing the modified and unmodified regions and providing a localized thickness measurement that complements the area-averaged data from ellipsometry[10].
Experimental Protocol: AFM Imaging
-
Cantilever Selection: Choose a silicon cantilever appropriate for tapping mode imaging in air.
-
Sample Mounting: Secure the modified substrate on the AFM stage.
-
Scratch Test (Optional but Recommended): Carefully make a fine scratch in the monolayer with a sharp tweezer tip or scalpel.
-
Initial Approach: Engage the cantilever with the surface in tapping mode. Adjust the setpoint, drive amplitude, and scan parameters (scan rate, size) to obtain a stable, high-quality image.
-
Large Area Scan: Begin with a larger scan size (e.g., 5x5 µm) to assess overall homogeneity.
-
High-Resolution Imaging: Zoom into a representative area (or the scratched area) for a high-resolution scan (e.g., 1x1 µm).
-
Data Analysis: Flatten the image to remove artifacts from sample tilt. Use the section analysis tool to draw a line profile across the scratch to measure the step height, which corresponds to the monolayer thickness. Analyze the phase image for contrast indicating uniform coverage.
Caption: The logical relationship between validation techniques for a conclusive assessment.
Conclusion: An Integrated and Self-Validating Approach
The validation of 1-iodotetradecane attachment on a surface is not a checklist of techniques but a logical progression of inquiry. Contact angle goniometry provides the initial, high-throughput confirmation of a hydrophobic modification. XPS delivers the definitive elemental proof that the correct molecule is present. Spectroscopic ellipsometry offers a precise, area-averaged measurement of the monolayer's thickness, confirming its molecular-scale dimensions. Finally, AFM provides the visual evidence of the layer's quality and homogeneity.
References
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Geissler, M., Chen, J., & Xia, Y. (2004). Comparative study of monolayers self-assembled from alkylisocyanides and alkanethiols on polycrystalline Pt substrates. Langmuir, 20(17), 6993-7. [Link]
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Verstraete, L., et al. (2025). Chemical Mapping of Supramolecular Self-Assembled Monolayers via Atomic Force Microscopy-Based Infrared with a Nanometer-Scale Lateral Resolution. The Journal of Physical Chemistry Letters. [Link]
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Venkataraman, L., et al. (2013). CP-AFM Molecular Tunnel Junctions with Alkyl Backbones Anchored Using Alkynyl and Thiol Groups: Microscopically Different Despite Phenomenological Similarity. Journal of the American Chemical Society. [Link]
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Bhairamadgi, N. S., et al. (2014). Hydrolytic and thermal stability of organic monolayers on various inorganic substrates. Langmuir. [Link]
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Park Systems. (n.d.). Atomic Force Microscopy. Park Systems Knowledge Center. [Link]
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Mrksich, M. (n.d.). Chemistry at Surfaces with Self-Assembled Monolayers and SAMDI-ToF Mass Spectrometry. Department of Chemistry, The University of Chicago. [Link]
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Sharma, S., et al. (2017). Characterization of Self-Assembled Monolayers on a Ruthenium Surface. Langmuir, 33(24), 6020–6029. [Link]
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ResearchGate. (n.d.). ImageJ program screenshots of: (a) contact angle measurement of diiodomethane on PTFE. ResearchGate. [Link]
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Sirris. (2019). Contact angle measurement. Sirris Testlabs. [Link]
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Drelich, J., & Chibowski, E. (2022). Hydrophilic and Hydrophobic Surfaces: Features of Interaction with Liquid Drops. MDPI. [Link]
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Li, B., & Nysten, B. (2022). Visualization of Single Polymer Chains with Atomic Force Microscopy: A Review. MDPI. [Link]
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Kankate, L. (2011). Self-assembled monolayers on silicon : deposition and surface chemistry. St Andrews Research Repository. [Link]
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Cerea, A., et al. (2016). Nanoscale Chemical Imaging of Supported Lipid Monolayers using Tip-Enhanced Raman Spectroscopy. Angewandte Chemie. [Link]
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Rahman, A., & Farhana, K. (2023). HYDROPHOBICITY IMPROVEMENTS OF POLYMERS USED IN BIOMEDICAL APPLICATIONS. Proceedings of the 2023 ASEE Annual Conference & Exposition. [Link]
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Anderson Materials Evaluation. (2024). Contact Angle Measurements for Surface Wettability and Surface Energy Analysis. Anderson Materials Evaluation, Inc. [Link]
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Kim, D., et al. (2016). Development of Hybrid Surfaces with Tunable Wettability by Selective Surface Modifications. International Journal of Precision Engineering and Manufacturing. [Link]
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Gergova, T., et al. (2013). Infrared Ellipsometric Study of Hydrogen-Bonded Long-Chain Thiolates on Gold: Towards Resolving Structural Details. MDPI. [Link]
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Sharma, S., et al. (2017). Characterization of Self-Assembled Monolayers on a Ruthenium Surface. ResearchGate. [Link]
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Tian, Y., et al. (2018). Surface-wetting characterization using contact-angle measurements. Nature Protocols, 13(7), 1547-1558. [Link]
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Bhairamadgi, N. S., et al. (2014). Hydrolytic and Thermal Stability of Organic Monolayers on Various Inorganic Substrates. Wageningen University & Research. [Link]
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Biolin Scientific. (2017). How To Measure Surface Free Energy?. Biolin Scientific Blog. [Link]
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A Senior Application Scientist's Guide to Surface Modification: 1-Iodotetradecane vs. 1-Bromotetradecane
For researchers and drug development professionals, the precise engineering of surface properties is paramount. Whether designing biocompatible coatings, fabricating sensitive biosensors, or developing novel drug delivery vehicles, the choice of chemical reagents for surface modification dictates the ultimate performance and reliability of the final product. Long-chain alkyl halides are fundamental building blocks for creating hydrophobic, well-ordered self-assembled monolayers (SAMs).
This guide provides an in-depth comparison of two common C14 reagents: 1-iodotetradecane and 1-bromotetradecane . While structurally similar, their performance in surface modification protocols differs significantly due to the fundamental chemistry of the carbon-halogen bond. We will explore the mechanistic rationale, compare key performance metrics, and provide validated experimental protocols to guide your selection.
The Chemical Rationale: Why the Halogen Matters
The primary difference between 1-iodotetradecane and 1-bromotetradecane lies in the nature of the carbon-halogen bond, which directly impacts their reactivity in the nucleophilic substitution reactions that underpin most surface grafting strategies. Two key factors are at play: bond strength and leaving group ability .
-
Bond Dissociation Energy (BDE): The C-I bond is inherently weaker and longer than the C-Br bond. Energy is required to break this bond during a reaction, so a weaker bond leads to a lower activation energy and a faster reaction rate.[1][2] The C-I bond has a BDE of approximately 240 kJ/mol, whereas the C-Br bond is significantly stronger at around 270-290 kJ/mol.[1][3]
-
Leaving Group Ability: In a nucleophilic substitution reaction, the halogen atom departs as a halide ion (I⁻ or Br⁻). A good leaving group is a species that is stable on its own in solution. Iodide (I⁻) is a larger, more polarizable, and less basic ion than bromide (Br⁻), making it a superior leaving group.[4][5]
This combination of weaker bond energy and superior leaving group ability means that alkyl iodides are universally more reactive than their corresponding alkyl bromides in nucleophilic substitution reactions.[3][4]
Comparative Performance Analysis
The choice between the iodo- and bromo- analogue has direct consequences on the speed, efficiency, and conditions of your surface modification experiment.
| Performance Parameter | 1-Iodotetradecane | 1-Bromotetradecane | Scientific Rationale |
| Reaction Kinetics | Fast | Slow | The weaker C-I bond (~240 kJ/mol) and excellent leaving group ability of iodide lead to faster reaction rates compared to the stronger C-Br bond (~285 kJ/mol).[1][3][4] |
| Required Conditions | Milder (e.g., lower temp, shorter time) | Harsher (e.g., higher temp, longer time) | Due to its higher intrinsic reactivity, 1-iodotetradecane can achieve high surface coverage under less demanding conditions, preserving sensitive substrates or functional groups. |
| Monolayer Quality | Comparable | Comparable | Once formed, the final monolayer quality (e.g., packing density, hydrophobicity) is primarily determined by the tetradecyl chain and the underlying substrate, not the initial halogen. |
| Typical Water Contact Angle | ~105-112° | ~105-112° | A well-formed, dense C14 monolayer will produce a highly hydrophobic surface, with contact angles largely independent of the precursor used.[6][7] |
| Relative Cost & Stability | Higher Cost, Less Stable | Lower Cost, More Stable | 1-iodotetradecane is typically more expensive and can be more sensitive to light and long-term storage. 1-bromotetradecane is a more common, robust commodity chemical. |
Experimental Workflow & Protocols
Successful surface modification is a multi-step process requiring meticulous attention to detail, from substrate preparation to final characterization. The choice of reagent primarily impacts the "Grafting Reaction" step.
General Experimental Workflow
The following diagram outlines a typical workflow for grafting alkyl chains onto a hydroxylated surface like silicon dioxide (Si/SiO₂).
Conclusion
For surface modification with a C14 alkyl chain, 1-iodotetradecane is the chemically superior reagent in terms of reaction efficiency. Its lower C-I bond dissociation energy and the excellent leaving group ability of iodide facilitate faster reactions under milder conditions. This is a critical advantage when working with delicate substrates, complex molecules, or when high experimental throughput is required.
Conversely, 1-bromotetradecane offers a more cost-effective and robust alternative. Researchers must compensate for its lower reactivity with longer reaction times and higher temperatures. For routine applications or large-scale modifications where cost is a primary driver and the substrate is robust, 1-bromotetradecane remains a viable and practical choice.
Ultimately, the optimal choice is application-dependent. By understanding the fundamental chemical principles, researchers can make an informed decision that balances chemical reactivity with practical laboratory constraints.
References
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Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
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North Carolina State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and. In Student Solutions Manual for Organic Chemistry. Retrieved from [Link]
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Bartleby. (n.d.). Relativities of Alkyl Halides in Nucleophilic Substitution Reactions. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020, June 7). Reactivity of Alkyl Halides. YouTube. Retrieved from [Link]
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Filo. (2024, June 6). Explain the difference in the bond dissociation energies for the following bonds. Retrieved from [Link]
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ResearchGate. (n.d.). The comparisons of reactivity of alkyl iodide 2an and bromide 2an‐Br. [Image]. Retrieved from [Link]
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Homework. (2024, November 17). Rank each of the indicated bonds in order of increasing bond dissociation energy. YouTube. Retrieved from [Link]
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Eurofins EAG. (2022, March 29). Self-assembled monolayers. Retrieved from [Link]
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Müller, K., et al. (n.d.). Alkyl chain grafting on silica–zirconia mixed oxides: preparation and characterization. Journal of Materials Chemistry (RSC Publishing). Retrieved from [Link]
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MDPI. (n.d.). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. Retrieved from [Link]
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CORE. (2017, November 20). Thermal Stability of Self-Assembled Monolayers of n-hexanethiol on Au(111). Retrieved from [Link]
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ResearchGate. (n.d.). Grafting of alkylchlorosilanes onto silica from solution for adhesion enhancement. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Retrieved from [Link]
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Sibener Group, University of Chicago. (2023, April 24). Vapor-phase grafting of functional silanes on atomic layer deposited Al2O3. Retrieved from [Link]
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National Institutes of Health. (2025, March 1). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Retrieved from [Link]
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ResearchGate. (n.d.). Static Solvent Contact Angle Measurements, Surface Free Energy and Wettability Determination of Various Self-Assembled Monolayers on Silicon Dioxide. Retrieved from [Link]
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ResearchGate. (n.d.). Water contact angle measurements. [Image]. Retrieved from [Link]
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Office of Scientific and Technical Information. (2006, December 5). Static solvent contact angle measurements, surface free energy and wettability determination of various self-assembled monolayers on silicon dioxide. Retrieved from [Link]
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RSC Publishing. (n.d.). A method to derivatize surface silanol groups to Si-alkyl groups in carbon-doped silicon oxides. Retrieved from [Link]
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Dr. Lee Group, University of Illinois. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization. Retrieved from [Link]
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A Comparative Guide to Self-Assembled Monolayer (SAM) Formation: 1-Iodotetradecane vs. Other Long-Chain Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
In the precise world of surface engineering, the choice of precursor molecules for the formation of self-assembled monolayers (SAMs) is critical. While alkanethiols on gold have long been the gold standard, the exploration of alternative molecular systems is crucial for expanding the repertoire of surface functionalization. This guide provides an in-depth comparison of 1-iodotetradecane and other long-chain alkyl halides, such as their bromo- and chloro-analogs, for the formation of SAMs. We will delve into the fundamental chemical principles governing their reactivity and discuss the implications for monolayer quality, formation kinetics, and potential applications.
The Critical Role of the Halogen Headgroup in SAM Formation
The formation of a self-assembled monolayer is a spontaneous process where molecules organize themselves into an ordered layer on a substrate. The stability and quality of the resulting monolayer are highly dependent on the strength of the interaction between the "headgroup" of the molecule and the substrate. In the case of alkyl halides, the halogen atom serves as the headgroup, and its ability to act as a leaving group in a nucleophilic substitution-like reaction with the surface is paramount.
The reactivity of alkyl halides in nucleophilic substitution reactions is well-established in organic chemistry and generally follows the order: I > Br > Cl > F.[1][2][3] This trend is inversely related to the carbon-halogen bond strength and the basicity of the halide ion. Iodide is the weakest base and the best leaving group among the common halides, making 1-iodotetradecane, in theory, the most reactive precursor for SAM formation among its halogenated counterparts.[2]
Theoretical Comparison of Long-Chain Alkyl Halides for SAM Formation
The propensity of a long-chain alkyl halide to form a SAM is governed by a delicate balance between the headgroup-substrate interaction and the van der Waals interactions between the alkyl chains. A stronger headgroup-substrate interaction will lead to a more stable and well-ordered monolayer.
| Property | 1-Iodotetradecane | 1-Bromotetradecane | 1-Chlorotetradecane |
| Carbon-Halogen Bond Strength (approx. kJ/mol) | ~240[3] | ~276[3] | ~328[3] |
| Leaving Group Ability | Excellent[2] | Good[2] | Moderate[2] |
| Predicted Reactivity in SAM Formation | Highest | Moderate | Lowest |
| Potential for Side Reactions | Higher | Moderate | Lower |
This table provides a qualitative comparison based on established principles of organic chemistry.
The weaker carbon-iodine bond in 1-iodotetradecane suggests that it will have a lower activation energy for reaction with a substrate surface, leading to faster SAM formation kinetics compared to bromo- and chloro-alkanes.
Mechanism of SAM Formation with Alkyl Halides
The precise mechanism of SAM formation with alkyl halides can vary depending on the substrate.
On Metallic Substrates (e.g., Gold): The surface of a metal like gold can be considered nucleophilic. The formation of a SAM from an alkyl halide can be envisioned as a nucleophilic attack by the gold surface on the carbon atom bearing the halogen, with the subsequent displacement of the halide ion.
Caption: Halogen bonding mechanism for iodo-alkane SAM formation on a hydroxylated silicon surface.
Experimental Protocols
While specific, optimized protocols for 1-iodotetradecane SAM formation are not widely published, a general procedure can be adapted from established methods for other self-assembling molecules.
General Protocol for Solution-Phase SAM Formation
-
Substrate Preparation:
-
Gold Substrates: Clean the gold substrate by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse thoroughly with deionized water and then with ethanol. Dry the substrate under a stream of dry nitrogen.
-
Silicon Substrates: Clean the silicon wafer by sonicating in acetone, followed by isopropanol, and then deionized water (10 minutes each). Dry the wafer under a stream of nitrogen. To generate a fresh, hydroxylated surface, the wafer can be treated with an oxygen plasma or a piranha solution.
-
-
Preparation of the Alkyl Halide Solution:
-
Prepare a 1-5 mM solution of the long-chain alkyl halide (e.g., 1-iodotetradecane) in a high-purity solvent such as ethanol or toluene. The choice of solvent can influence the quality of the resulting SAM. [4]
-
-
SAM Formation:
-
Immerse the cleaned substrate into the alkyl halide solution in a clean, sealed container.
-
To minimize oxidation and contamination, it is advisable to purge the container with an inert gas like nitrogen or argon before sealing.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature. The optimal immersion time may vary depending on the specific alkyl halide and substrate.
-
-
Rinsing and Drying:
-
After the immersion period, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the substrate again with a gentle stream of dry nitrogen.
-
-
Characterization:
-
The quality of the formed SAM can be assessed using various surface-sensitive techniques, such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Conclusion and Future Outlook
Based on fundamental principles of chemical reactivity, 1-iodotetradecane is predicted to be a more reactive precursor for SAM formation than its bromo- and chloro- counterparts due to the superior leaving group ability of iodide. [1][2]This suggests the potential for faster monolayer formation and the ability to form SAMs on less reactive surfaces. The recent evidence of stable SAMs from iodo-perfluorinated alkanes on silica through halogen bonding opens up new avenues for the application of iodo-alkanes in surface science. [5][6] However, it is important to note the relative lack of direct, comparative experimental data in the literature for the SAM-forming capabilities of different long-chain alkyl halides. Further research is needed to experimentally validate these theoretical predictions and to fully characterize the structure, stability, and properties of SAMs derived from 1-iodotetradecane and other alkyl halides on various substrates. Such studies will be invaluable for researchers and drug development professionals seeking to expand the toolkit of surface modification and to design novel interfaces with tailored properties.
References
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Geissler, M., Chen, J., & Xia, Y. (2004). Comparative study of monolayers self-assembled from alkylisocyanides and alkanethiols on polycrystalline Pt substrates. Langmuir, 20(17), 6993–6997. [Link]
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- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- BenchChem. (2025). The Efficacy of 1-Iodooctadecane in Self-Assembled Monolayer (SAM) Formation: A Comparative Analysis with Alkanethiols.
- Sigma-Aldrich. Molecular Monolayers on Silicon Surfaces.
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Wikipedia. (2023). Leaving group. Retrieved from [Link]
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Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical Reviews, 105(4), 1103–1169. [Link]
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Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical Reviews, 96(4), 1533–1554. [Link]
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Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321–335. [Link]
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AQA A-level chemistry 3.3 Haloalkanes Comparing the reactivity of chloro-, bromo- and iodoalkanes. (2020, May 4). YouTube. Retrieved from [Link]
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Onclin, S., Ravoo, B. J., & Reinhoudt, D. N. (2005). Engineering silicon oxide surfaces using self-assembled monolayers. Angewandte Chemie International Edition, 44(39), 6282–6304. [Link]
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Laibinis, P. E., Hickman, J. J., Wrighton, M. S., & Whitesides, G. M. (1989). Orthogonal self-assembled monolayers: alkanethiols on gold and alkane carboxylic acids on alumina. Science, 245(4920), 845–847. [Link]
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Wasserman, S. R., Tao, Y. T., & Whitesides, G. M. (1989). Structure and reactivity of alkylsiloxane monolayers formed by reaction of alkyltrichlorosilanes on silicon substrates. Langmuir, 5(4), 1074–1087. [Link]
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SN1 and SN2 Reactions Alkyl Halide Reactivity. (2020, April 3). YouTube. Retrieved from [Link]
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Chaki, N. K., & Vijayamohanan, K. (2002). Self-assembled monolayers as a tunable platform for biosensor applications. Biosensors and Bioelectronics, 17(1-2), 1–12. [Link]
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Self-assembled monolayers (SAMs) - Darren Lipomi - UC San Diego. (2019, November 26). YouTube. Retrieved from [Link]
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Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2008). Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition, 47(33), 6114–6127. [Link]
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- BenchChem. (2025). Formation of Dodecyl-Based Self-Assembled Monolayers: A Guide for Researchers.
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A Senior Application Scientist's Guide to XPS Analysis of Surfaces Modified with 1-Iodotetradecane
For researchers, material scientists, and professionals in drug development, the precise characterization of functionalized surfaces is paramount. The choice of surface modification agent dictates the ultimate chemical and physical properties of the interface, influencing everything from biocompatibility to electronic performance. 1-Iodotetradecane presents an intriguing option for forming self-assembled monolayers (SAMs), offering a long alkyl chain for van der Waals packing and a terminal iodine atom that, while less commonly used than thiols or silanes, provides a unique reactive handle and a distinct spectroscopic signature.
This guide provides an in-depth comparison of X-ray Photoelectron Spectroscopy (XPS) analysis for surfaces modified with 1-iodotetradecane versus other common alkyl-based surface modification agents. We will delve into the causality behind experimental choices, provide validated protocols, and present supporting data to ensure a comprehensive understanding of what to expect and how to interpret the results.
The Foundational Principles of XPS in Surface Analysis
X-ray Photoelectron Spectroscopy is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material. The process involves irradiating a sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. The binding energy of these electrons can be calculated, which is characteristic of each element. Small shifts in these binding energies, known as chemical shifts, provide information about the bonding environment of the atoms.
When analyzing a surface modified with a self-assembled monolayer, we are primarily interested in:
-
Elemental Composition: Confirming the presence of the expected elements from the monolayer (Carbon, and in our case, Iodine) and the substrate (e.g., Silicon, Oxygen, Gold), and quantifying their relative amounts.
-
High-Resolution Spectra: Examining the fine structure of the core level peaks (e.g., C 1s, I 3d, Si 2p) to determine the chemical states of the elements and confirm successful covalent attachment or physisorption.
-
Monolayer Quality: Assessing the coverage and purity of the monolayer by looking for the attenuation of the substrate signal and the absence of significant contaminants.
XPS Characterization of 1-Iodotetradecane Modified Surfaces: What to Expect
The modification of a surface, such as an oxidized silicon wafer, with 1-iodotetradecane results in a long-chain alkyl monolayer. The interaction can be complex, potentially involving physisorption or, under certain conditions, a chemical reaction with surface hydroxyl groups. The XPS analysis of such a surface will have several key features.
Survey Spectrum
The survey scan provides a broad overview of the elemental composition of the surface. For a 1-iodotetradecane monolayer on a silicon wafer, you should expect to see:
-
C 1s: A strong carbon peak, originating from the 14 carbon atoms of the tetradecane chain.
-
I 3d: A characteristic doublet for iodine. This peak is often of low intensity, a critical point we will discuss later.
-
Si 2p and Si 2s: Peaks from the underlying silicon substrate. Their intensity will be attenuated compared to a clean, unmodified wafer, indicating the presence of an overlayer.
-
O 1s: A peak from the native oxide layer (SiO₂) on the silicon wafer. This peak will also be attenuated.
High-Resolution Spectra: The Devil is in the Details
C 1s Spectrum: The high-resolution C 1s spectrum is crucial for confirming the integrity of the alkyl chain. For a well-formed 1-iodotetradecane monolayer, the C 1s envelope can be deconvoluted into two main components:
-
~285.0 eV: A dominant peak corresponding to the C-C and C-H bonds of the aliphatic chain.
-
A slightly shifted component: A lower intensity peak at a slightly higher binding energy, corresponding to the carbon atom directly bonded to the iodine (C-I). The electronegativity of iodine will shift this peak to a higher binding energy compared to the other carbons in the chain.
I 3d Spectrum: The iodine 3d region is the definitive indicator of successful 1-iodotetradecane deposition. You should observe a doublet corresponding to the I 3d₅/₂ and I 3d₃/₂ spin-orbit components.
-
I 3d₅/₂: Expected around 619-621 eV . The precise position can give clues about the nature of the iodine on the surface. For a C-I covalent bond, the binding energy is expected in the lower end of this range.[1][2][3]
-
I 3d₃/₂: Will appear at a binding energy approximately 11.5 eV higher than the I 3d₅/₂ peak.[4]
A Word of Caution from Experience: The iodine signal in XPS can be notoriously weak and susceptible to X-ray induced damage. The C-I bond is relatively labile and can be broken by the incident X-ray beam, causing the iodine to desorb from the surface.[5][6] This can lead to an underestimation of the iodine content or even its complete absence in the spectrum after prolonged analysis. It is therefore advisable to use a low X-ray dose (lower power and shorter acquisition times) and, if possible, a cooled sample stage to mitigate this effect. This photodissociation is a key piece of experimental insight that can explain seemingly contradictory or unexpected results.
Comparative Analysis with Alternative Surface Modification Agents
To truly understand the characteristics of a 1-iodotetradecane modified surface, it is essential to compare its XPS signature with those of surfaces modified with other common long-chain alkyl molecules.
| Feature | 1-Iodotetradecane on Si/SiO₂ | 1-Bromotetradecane on Si/SiO₂ | Octadecyltrichlorosilane (OTS) on Si/SiO₂ | Octadecanethiol (ODT) on Gold |
| Primary Elements Detected | C, I, Si, O | C, Br, Si, O | C, Si, O | C, S, Au |
| Key High-Resolution Peak | I 3d (~619-621 eV) | Br 3d (~68-70 eV) | Si 2p (showing Si-O-Si linkage) | S 2p (~162 eV for thiolate) |
| C 1s Spectrum | Dominated by C-C/C-H at ~285.0 eV, with a small C-I component at a slightly higher BE. | Dominated by C-C/C-H at ~285.0 eV, with a small C-Br component at a higher BE than C-I. | Dominated by C-C/C-H at ~285.0 eV, with a C-Si component at a slightly lower BE. | Dominated by C-C/C-H at ~285.0 eV, with a C-S component at a slightly higher BE. |
| Substrate Signal Attenuation | Moderate | Moderate | Strong, due to dense packing. | Strong, due to dense packing. |
| Potential for X-ray Damage | High (C-I bond scission) | Moderate (C-Br bond is stronger than C-I) | Low | Low |
Expert Insights on the Comparison:
-
Alkyl Halides (Iodo- vs. Bromo-): While both provide a halogen handle for further chemistry, the C-I bond is weaker and more susceptible to photodissociation in XPS than the C-Br bond. This makes the quantitative analysis of iodine more challenging. However, the higher reactivity of the C-I bond can be advantageous for subsequent chemical modifications.
-
Silanes (OTS): Organosilanes like OTS form robust, covalently bound monolayers on hydroxylated surfaces like Si/SiO₂. The XPS analysis is typically straightforward, with strong attenuation of the substrate Si 2p peak and the appearance of a new Si-O-Si component from the monolayer itself, confirming covalent attachment.
-
Thiols (ODT on Gold): Alkanethiols on gold are the archetypal system for SAMs. They form highly ordered and densely packed monolayers. The key XPS feature is the S 2p peak around 162 eV, which is characteristic of the gold-thiolate bond.[7]
Experimental Protocols
Part 1: Surface Modification with 1-Iodotetradecane
This protocol describes a typical procedure for the solution-phase deposition of 1-iodotetradecane onto a silicon wafer.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Ethanol, anhydrous
-
Toluene, anhydrous
-
1-Iodotetradecane
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning: Clean the silicon wafers by immersing them in Piranha solution for 30 minutes at 80°C. This process removes organic residues and creates a hydrophilic, hydroxyl-terminated surface.
-
Rinsing: Thoroughly rinse the wafers with copious amounts of DI water and then with ethanol.
-
Drying: Dry the wafers under a stream of dry nitrogen gas and place them in an oven at 120°C for at least 30 minutes to remove any residual water.
-
Monolayer Deposition: Prepare a 5 mM solution of 1-iodotetradecane in anhydrous toluene. Immerse the cleaned and dried silicon wafers in this solution.
-
Incubation: Allow the deposition to proceed for 12-24 hours at room temperature in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Post-Deposition Rinsing: Remove the wafers from the solution and rinse them thoroughly with fresh toluene, followed by ethanol, to remove any physisorbed molecules.
-
Final Drying: Dry the functionalized wafers under a stream of dry nitrogen gas. The samples are now ready for XPS analysis.
Part 2: XPS Analysis
Instrumentation:
-
A monochromatic Al Kα X-ray source is recommended to minimize background noise and improve spectral resolution.
-
A charge neutralizer (electron flood gun) should be used to prevent surface charging of the insulating SiO₂ layer.
Analysis Parameters:
-
Survey Scan:
-
Binding Energy Range: 0 - 1100 eV
-
Pass Energy: 160 eV
-
Step Size: 1 eV
-
-
High-Resolution Scans (C 1s, I 3d, Si 2p, O 1s):
-
Pass Energy: 20-40 eV (lower pass energy gives higher resolution)
-
Step Size: 0.1 eV
-
Data Acquisition Strategy: To minimize X-ray induced damage to the C-I bond, acquire the I 3d spectrum first, using the lowest possible X-ray power and the shortest acquisition time that provides an acceptable signal-to-noise ratio.
-
Data Processing:
-
Energy Calibration: Calibrate the binding energy scale by setting the aliphatic C 1s peak to 285.0 eV.
-
Peak Fitting: Use appropriate software to perform peak fitting on the high-resolution spectra. Use a Shirley background subtraction and Gaussian-Lorentzian peak shapes. Constrain the spin-orbit splitting and area ratios for doublets (e.g., I 3d).
Visualizing the Workflow and Data
Conclusion
The XPS analysis of surfaces modified with 1-iodotetradecane provides a unique set of challenges and opportunities. While the presence of the iodine atom offers a distinct elemental signature, its susceptibility to X-ray induced damage necessitates careful experimental design and data interpretation. By understanding the expected binding energies for the C 1s and I 3d core levels, and by comparing these signatures to those of more common surface modification agents like organosilanes and alkanethiols, researchers can confidently characterize these novel surfaces. This guide provides the foundational knowledge, practical protocols, and expert insights necessary to successfully employ XPS in the evaluation of 1-iodotetradecane based self-assembled monolayers, empowering scientists to make informed decisions in their materials development and drug discovery endeavors.
References
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Supporting Information Ultralow Surface Energy Self-Assembled Monolayers of Iodo-Perfluorinated Alkanes onto Silica driven by Halogen Bonding. (2025). Available at: [Link]
-
Spectroscopic Signature of Chemical Bond Dissociation Revealed by Calculated Core-Electron Spectra. (n.d.). PUBDB. Available at: [Link]
-
Ultralow surface energy self-assembled monolayers of iodo-perfluorinated alkanes on silica driven by halogen bonding. (2015). Nanoscale, 7(19), 8891-8897. Available at: [Link]
-
Ultralow surface energy self-assembled monolayers of iodo-perfluorinated alkanes on silica driven by halogen bonding | Request PDF. (2015). ResearchGate. Available at: [Link]
-
Self-assembled monolayers on silicon : deposition and surface chemistry. (2015). St Andrews Research Repository. Available at: [Link]
-
4.1 X-Ray photoelectron spectroscopy (XPS). (n.d.). University of Sheffield. Available at: [Link]
-
X-ray photoelectron spectroscopic (XPS) studies of iodine oxocompounds. (2015). ResearchGate. Available at: [Link]
-
XPS chemical shift and valence. (n.d.). EAG Laboratories. Available at: [Link]
-
XPS study of C-I covalent bond on single-walled carbon nanotubes (SWNTs) | Request PDF. (2008). ResearchGate. Available at: [Link]
-
Atmospheric iodine oxide surface propensity determined by combined theoretical calculations and liquid jet XPS. (2021). PSI Indico. Available at: [Link]
-
Detailed XPS I 4d (a) and I 3d (b) core-level spectra recorded for the... (2017). ResearchGate. Available at: [Link]
-
Rate constants and binding energies for C-I bond dissociation of ethylene iodide on Al nanoclusters in B3PW91, BHandHLYP and M06-2X functionals... (2017). ResearchGate. Available at: [Link]
-
Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. (2022). MDPI. Available at: [Link]
-
Iodine - X-ray Photoelectron Spectroscopy (XPS) Reference Pages. (n.d.). Available at: [Link]
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A Senior Application Scientist's Guide to Reaction Monitoring: FTIR Spectroscopy for Characterizing 1-Iodotetradecane Reactions
For researchers and professionals in synthetic chemistry and drug development, the ability to accurately monitor chemical reactions is paramount. Understanding reaction initiation, progression, and completion is critical for process optimization, yield maximization, and ensuring the purity of the final product. 1-Iodotetradecane, a long-chain alkyl halide, serves as a versatile building block in organic synthesis, from the creation of complex pharmaceuticals to the functionalization of nanoparticles. This guide provides an in-depth comparison of Fourier Transform Infrared (FTIR) spectroscopy with other key analytical techniques for characterizing and monitoring reactions involving this important substrate.
The Analytical Challenge: Why Monitor 1-Iodotetradecane Reactions?
1-Iodotetradecane typically participates in nucleophilic substitution (S_N2) and elimination reactions.[1] In these processes, the carbon-iodine (C-I) bond is broken, and a new bond is formed with a nucleophile. The core analytical challenge is to track the disappearance of the starting material (1-iodotetradecane) and the concurrent appearance of the product in real-time or at discrete intervals. An ideal analytical method should be sensitive, specific, rapid, and ideally, non-destructive.
FTIR Spectroscopy: A Real-Time Window into the Reaction Vessel
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations.[2] The frequencies of these vibrations are specific to the types of chemical bonds and the overall molecular structure, providing a unique "fingerprint" of the compounds present.
The Causality Behind the Choice: Key Vibrational Modes
For a molecule like 1-iodotetradecane, which has 43 atoms, there are 3N-6, or 123, possible vibrational modes.[2][3] However, we are most interested in the "group frequencies" that are characteristic of specific bonds.
-
C-I Stretch: The most important vibration for our purpose is the stretching of the carbon-iodine bond. This bond is relatively weak and heavy, causing it to vibrate at a low frequency, typically in the range of 500-600 cm⁻¹ . The disappearance of this peak is a direct and unambiguous indicator that the 1-iodotetradecane has been consumed.
-
CH₂ Wagging/Rocking: The long methylene (-CH₂-) chain exhibits characteristic wagging and rocking vibrations, often seen in the 1350-1150 cm⁻¹ region. While these are less specific, a change in the environment around the alkyl chain can cause subtle shifts in these peaks.
-
C-H Stretch: The C-H stretching vibrations from the alkyl chain appear as strong bands in the 2850-2960 cm⁻¹ region.[4] While always present in both reactant and product, changes in the fine structure of these peaks can sometimes be observed.
-
Appearance of Product Peaks: Crucially, as the C-I peak vanishes, new peaks corresponding to the product will appear. For instance, in a reaction with an amine, a new N-H bending peak (~1600 cm⁻¹) and C-N stretching peak (~1200 cm⁻¹) would emerge.
The power of FTIR lies in its ability to monitor these changes simultaneously. Attenuated Total Reflection (ATR) FTIR probes can be inserted directly into a reaction vessel, allowing for in-situ, continuous monitoring without the need for sample extraction.[5]
Experimental Protocol: In-Situ FTIR Monitoring of a Substitution Reaction
This protocol outlines a self-validating system for monitoring the reaction of 1-iodotetradecane with a generic nucleophile (Nu⁻).
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with a DiComp (diamond composite) or silicon ATR probe suitable for organic chemistry.
-
Set the spectral resolution to 4 cm⁻¹ and the number of scans to 32. This provides a good signal-to-noise ratio with rapid data acquisition (typically < 30 seconds per spectrum).
-
-
Background Acquisition (Self-Validation Step 1):
-
Charge the reaction vessel with the solvent and all reagents except 1-iodotetradecane.
-
Record a background spectrum. This critical step ensures that any signals from the solvent or other reagents are digitally subtracted from subsequent spectra, isolating the signals of the reactant and product.
-
-
Initiation and Monitoring:
-
Inject the 1-iodotetradecane into the reaction vessel to initiate the reaction.
-
Immediately begin collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitor the decrease in the integrated area of the C-I stretching peak (500-600 cm⁻¹) and the corresponding increase in the area of a characteristic product peak.
-
-
Data Analysis:
-
Plot the normalized peak areas of the reactant and product versus time to generate a reaction profile. This profile provides kinetic information and a clear indication of the reaction endpoint.
-
Workflow Visualization
Caption: Workflow for in-situ FTIR reaction monitoring.
Comparative Analysis: FTIR vs. Alternative Techniques
While FTIR is a powerful tool, it is not the only option. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are also widely used.[6][7][8]
-
Nuclear Magnetic Resonance (¹H & ¹³C NMR): NMR provides detailed structural information by probing the magnetic environments of atomic nuclei. For 1-iodotetradecane, the protons on the carbon adjacent to the iodine (-CH₂-I) have a characteristic chemical shift around 3.2 ppm. Upon reaction, this signal will shift significantly, for example, to ~2.5 ppm for an amine product (-CH₂-NR₂) or ~3.4 ppm for an ether (-CH₂-OR). NMR is highly quantitative and structurally definitive but is an offline technique requiring sample extraction and is significantly slower than FTIR.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates components of a mixture in the gas phase (GC) and then identifies them based on their mass-to-charge ratio (MS).[9] It is exceptionally sensitive and excellent for identifying reactants, products, and even trace-level byproducts.[10][11] However, like NMR, it is a destructive, offline technique that requires quenching the reaction and preparing the sample for injection.[8]
Data Summary: A Head-to-Head Comparison
| Feature | FTIR Spectroscopy | ¹H NMR Spectroscopy | GC-MS |
| Principle | Vibrational Energy Levels | Nuclear Spin States | Separation by Volatility, Detection by Mass |
| Key Measurement | Disappearance of C-I stretch (~550 cm⁻¹), Appearance of product peaks | Shift of α-CH₂ proton signal (from ~3.2 ppm) | Change in retention time and mass spectrum |
| Analysis Mode | In-situ / Online, Real-time | Offline, Discrete Time Points | Offline, Discrete Time Points |
| Speed | Very Fast (<1 min per spectrum) | Slow (5-15 min per sample) | Moderate (~10-30 min per sample) |
| Sensitivity | Moderate (typically >0.1% conc.) | High (can detect <0.01% with time) | Very High (ppm to ppb levels) |
| Sample Prep | Minimal (insert probe) | Moderate (extraction, deuterated solvent) | Moderate (extraction, quenching, dilution) |
| Quantitation | Good (with calibration) | Excellent (with internal standard) | Excellent (with internal standard) |
| Cost | Moderate | High | High |
Choosing the Right Tool for the Job: A Field-Proven Perspective
The choice of analytical technique is dictated by the specific question you need to answer.
-
For Reaction Kinetics and Endpoint Determination: In-situFTIR is the superior choice. Its speed and ability to monitor the reaction continuously without perturbation provide the most accurate kinetic data and a clear, unambiguous signal for reaction completion.
-
For Structural Confirmation and Purity Analysis: NMR is the gold standard. It provides definitive proof of the product's structure. Taking an NMR of the final reaction mixture gives a clear picture of the product-to-starting-material ratio and reveals the presence of any significant byproducts.
-
For Detecting Trace Impurities and Byproducts: GC-MS is unparalleled in its sensitivity.[10] If the goal is to ensure the complete absence of starting material or to identify minor side reactions that could impact the final product's quality in a pharmaceutical context, GC-MS is the most appropriate technique.[12]
In a well-equipped drug development laboratory, these techniques are used synergistically. FTIR is used during process development to optimize reaction conditions (temperature, addition rates, catalyst loading) in real-time. Once the process is established, NMR and GC-MS are used on the final product as part of quality control to confirm its identity, purity, and potency.
Conclusion
FTIR spectroscopy, particularly with the use of in-situ ATR probes, offers a robust, efficient, and highly informative method for characterizing and monitoring the reactions of 1-iodotetradecane. It provides real-time kinetic data that is difficult to obtain with other methods. While NMR and GC-MS offer superior structural detail and sensitivity, respectively, the speed and non-invasive nature of FTIR make it an indispensable tool for any scientist focused on reaction optimization and process understanding. By understanding the strengths and weaknesses of each technique, researchers can select the most appropriate tool to ensure the integrity and quality of their synthetic work.
References
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- Benchchem. (2025). Breaking Down Alkyl Halides: Key Reactions and Uses.
- Benchchem. (2025). Alkyl Halide Reactivity in SN2 Reactions: A Comparative Guide to 2-chloro-4-methylpentane and 2-bromo-4-methylpentane.
- Gao, H., et al. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID.
- Kovács, Z., & Torkos, K. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
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A Researcher's Guide to Surface Hydrophobicity: A Comparative Analysis of Probe Liquids in Contact Angle Measurements
In the landscape of materials science, drug development, and biomedical research, the characterization of surface properties is paramount. Among these, hydrophobicity—the tendency of a surface to repel water—plays a critical role in dictating biocompatibility, drug delivery efficiency, and coating performance. Contact angle goniometry stands as a fundamental technique for quantifying this property. While water is the universal probe liquid, a comprehensive understanding of a surface's energetic landscape often requires a multi-liquid approach.
This guide provides an in-depth comparison of probe liquids for determining surface hydrophobicity, with a specific focus on the conceptual use of a non-polar liquid like 1-Iodotetradecane. We will delve into the theoretical underpinnings, present detailed experimental protocols, and offer a comparative analysis to empower researchers in making informed decisions for their surface characterization needs.
The Foundation: Understanding Contact Angle and Surface Free Energy
The interaction of a liquid droplet with a solid surface is governed by a balance of cohesive forces within the liquid and adhesive forces between the liquid and the solid. This balance is quantified by the contact angle (θ) , the angle at which the liquid-vapor interface meets the solid-liquid interface.[1][2]
A low contact angle (<90°) indicates good wetting, signifying a hydrophilic surface, while a high contact angle (>90°) suggests poor wetting, characteristic of a hydrophobic surface.[3]
Beyond this simple classification, the concept of Surface Free Energy (SFE) provides a more quantitative measure of surface behavior. SFE is the excess energy at the surface of a material compared to the bulk. It is a critical parameter for predicting adhesion, wettability, and biocompatibility.
The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely used model to determine the SFE of a solid.[4] It posits that the SFE is a sum of two components: a dispersive (non-polar) component (γd) and a polar component (γp).
γs = γsd + γsp
By measuring the contact angles of at least two liquids with known dispersive and polar components, the SFE of the solid surface can be calculated.[4]
The Probe Liquids: A Comparative Overview
The choice of probe liquid is critical for accurate SFE determination. An ideal set of probe liquids includes at least one polar and one non-polar liquid to effectively probe both components of the surface energy.
| Probe Liquid | Total Surface Tension (γ) [mN/m] | Dispersive Component (γd) [mN/m] | Polar Component (γp) [mN/m] | Key Characteristics |
| Water (H₂O) | 72.8 | 21.8 | 51.0 | Highly polar, universal reference for hydrophobicity. |
| Diiodomethane (CH₂I₂) | 50.8 | 48.5 | 2.3 | Predominantly non-polar, high surface tension. |
| Formamide (CH₃NO) | 58.0 | 39.0 | 19.0 | Highly polar, alternative to water. |
| Ethylene Glycol (C₂H₆O₂) | 48.0 | 29.0 | 19.0 | Polar liquid with a lower surface tension than water. |
| 1-Iodotetradecane (C₁₄H₂₉I) | Data not available | Expected to be high | Expected to be low | Long-chain non-polar liquid, potentially useful for probing dispersive interactions on low-energy surfaces. |
The Role of a Non-Polar Probe: The Case for 1-Iodotetradecane
While water provides a primary measure of hydrophobicity, a non-polar probe liquid is essential for calculating SFE using the OWRK method. A liquid like 1-Iodotetradecane, with its long alkyl chain, would primarily interact with a surface through van der Waals forces, making it an excellent probe for the dispersive component of the surface energy.
Advantages of a Long-Chain Non-Polar Probe:
-
Probing Low-Energy Surfaces: On highly hydrophobic or fluorinated surfaces, water may exhibit a very high contact angle, making subtle differences difficult to measure. A non-polar liquid with a lower surface tension might provide more nuanced data.
-
Minimizing Polar Interactions: Its non-polar nature ensures that the measured contact angle is almost exclusively due to dispersive interactions, simplifying the SFE calculation.
Considerations and Alternatives:
-
Data Availability: The primary challenge with using 1-Iodotetradecane is the current lack of established surface tension data.
-
Purity and Handling: Like many organic liquids, purity is crucial for accurate measurements.
-
Common Alternatives: Diiodomethane is the most common non-polar probe liquid used in SFE studies due to its well-characterized properties.
Experimental Protocol: A Step-by-Step Guide to Contact Angle Measurement
This protocol outlines the sessile drop method for measuring static contact angles, a technique applicable to all probe liquids discussed.[1]
Materials and Equipment:
-
Contact Angle Goniometer with a high-resolution camera and analysis software
-
Precision liquid dispensing system (e.g., automated syringe pump)
-
High-purity probe liquids (Water, Diiodomethane, and/or 1-Iodotetradecane)
-
Substrate to be analyzed
-
Cleaning supplies (e.g., isopropanol, deionized water, nitrogen gas)
Methodology:
-
Substrate Preparation:
-
Thoroughly clean the substrate surface to remove any organic contaminants. A common procedure involves sonication in isopropanol followed by rinsing with deionized water and drying under a stream of nitrogen.
-
Ensure the substrate is placed on a flat, level stage in the goniometer.
-
-
Goniometer Setup:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Fill the syringe with the desired probe liquid, ensuring no air bubbles are present.
-
-
Droplet Deposition (Sessile Drop):
-
Carefully dispense a small droplet (typically 2-5 µL) of the probe liquid onto the substrate surface.
-
The needle should be brought close to the surface, and the droplet gently transferred. Avoid dropping the liquid from a height, which can cause splashing and affect the contact angle.
-
-
Image Capture and Analysis:
-
Immediately after deposition, capture a high-resolution image of the droplet profile.
-
Use the software to determine the contact angle by fitting the droplet shape to a mathematical model (e.g., Young-Laplace).
-
Measure the contact angle on both sides of the droplet and average the values to account for any minor asymmetry.
-
-
Repeatability:
-
Perform at least three separate measurements on different areas of the same substrate to ensure reproducibility and obtain a statistically relevant average contact angle.
-
-
Changing Probe Liquids:
-
When switching between probe liquids, thoroughly clean the dispensing syringe to prevent cross-contamination.
-
Experimental Workflow Diagram
Caption: Workflow for contact angle measurement and SFE calculation.
Data Interpretation and Comparative Analysis
To illustrate the application of the OWRK method, consider a hypothetical scenario where we analyze a polymer surface using water and diiodomethane.
Hypothetical Experimental Data:
| Probe Liquid | Average Contact Angle (θ) |
| Water | 95° |
| Diiodomethane | 55° |
Using the OWRK equation and the known surface tension components of water and diiodomethane, we can solve for the dispersive (γsd) and polar (γsp) components of the polymer's surface free energy. This calculation would reveal the underlying chemical nature of the surface and provide a more complete picture of its hydrophobicity than the water contact angle alone.
Decision-Making: Choosing the Right Probe Liquid(s)
Caption: A flowchart to guide the selection of probe liquids.
Conclusion
The characterization of surface hydrophobicity is a nuanced task that extends beyond a simple water contact angle measurement. While water remains the cornerstone for assessing hydrophilicity and hydrophobicity, a comprehensive understanding of surface energetics necessitates the use of multiple probe liquids with varying polarities.
The OWRK method, in conjunction with a polar and a non-polar probe liquid, provides a powerful framework for quantifying the surface free energy and its components. While a promising candidate for a non-polar probe, the utility of 1-Iodotetradecane is currently limited by the lack of available surface tension data. In its absence, diiodomethane remains the industry standard.
For researchers and drug development professionals, a thorough understanding of these principles and methodologies is essential for the rational design and characterization of materials where surface interactions are a critical determinant of performance.
References
-
Biolin Scientific. (2021). 7 ways to measure contact angle. Retrieved from [Link]
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Biolin Scientific. (n.d.). Contact angle – What is it and how do you measure it?. Retrieved from [Link]
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Biolin Scientific. (2020). OWRK method – Owens, Wendt, Rabel and Kaelble model. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Tetradecane, 1-iodo- (CAS 19218-94-1). Retrieved from [Link]
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DataPhysics Instruments. (n.d.). How to determine the surface energy of solids. Retrieved from [Link]
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KRÜSS GmbH. (n.d.). Owens, Wendt, Rabel and Kaelble (OWRK) method. Retrieved from [Link]
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Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Retrieved from [Link]
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Nanoscience Instruments. (n.d.). Surface Free Energy (SFE). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Tetradecane, 1-iodo-. In NIST Chemistry WebBook. Retrieved from [Link]
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Oosterlaken, B. M., van den Bruinhorst, A., & de With, G. (2023). On the Use of Probe Liquids for Surface Energy Measurements. Langmuir, 39(47), 16965–16975. [Link]
-
Surfaceweb. (n.d.). Surface tension values of some common test liquids for surface energy analysis. Retrieved from [Link]
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A Comparative Guide to Alkyl Iodides for Nanoparticle Surface Modification
For researchers, scientists, and drug development professionals, the precise control of nanoparticle surface chemistry is paramount for achieving desired functionality, stability, and performance in a variety of applications, from bioimaging to targeted drug delivery. The choice of capping ligand is a critical determinant of these properties. This guide provides an in-depth performance comparison of different alkyl iodides as agents for nanoparticle coating, offering both foundational principles and practical, data-driven insights to inform your experimental design.
The Critical Role of Surface Ligands in Nanoparticle Performance
Bare inorganic nanoparticles are prone to aggregation and lack the specific surface properties required for most advanced applications.[1][2] Surface functionalization with organic ligands addresses these challenges by providing colloidal stability, biocompatibility, and tailored surface chemistry.[1][3][4] Among the various classes of ligands, alkyl iodides have emerged as effective agents for passivating nanoparticle surfaces, particularly for quantum dots and perovskite nanocrystals.[5][6][7] The iodide component can effectively passivate surface defects, leading to enhanced photoluminescence and stability, while the alkyl chain influences solubility and steric hindrance.[8][9][10]
The process of replacing native ligands on a nanoparticle surface with new ones is known as ligand exchange.[11][12][13] This process is fundamental to tailoring the surface properties of nanoparticles post-synthesis.[14][15]
Caption: General workflow of nanoparticle ligand exchange with alkyl iodides.
Comparative Analysis of Alkyl Iodides: A Proposed Study
While the literature supports the use of iodide-containing ligands, a direct performance comparison of simple alkyl iodides (methyl iodide, ethyl iodide, and propyl iodide) is not extensively documented. This guide proposes a systematic experimental comparison to elucidate the influence of the alkyl chain length on nanoparticle coating performance.
Standardized Experimental Protocol: Coating of Lead Sulfide (PbS) Quantum Dots
This protocol is adapted from established methods for synthesizing and functionalizing PbS quantum dots.[16][17][18][19]
Materials:
-
Lead(II) oxide (PbO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Hexamethyldisilathiane ((TMS)₂S)
-
Toluene
-
Methanol
-
Methyl iodide (CH₃I)
-
Ethyl iodide (C₂H₅I)
-
Propyl iodide (C₃H₇I)
Procedure:
-
Synthesis of Oleic Acid-Capped PbS Quantum Dots:
-
Combine PbO, oleic acid, and 1-octadecene in a three-neck flask.
-
Heat the mixture under vacuum to form lead oleate.
-
Inject a solution of (TMS)₂S in ODE into the hot lead oleate solution to initiate nanoparticle nucleation and growth.
-
Cool the reaction mixture and precipitate the PbS quantum dots with methanol.
-
Centrifuge and redisperse the quantum dots in toluene.
-
-
Ligand Exchange with Alkyl Iodides:
-
Divide the stock solution of oleic acid-capped PbS quantum dots into three equal aliquots.
-
To each aliquot, add a solution of methyl iodide, ethyl iodide, or propyl iodide in toluene, respectively.
-
Stir the mixtures at room temperature for a predetermined time (e.g., 24 hours) to allow for ligand exchange.
-
Precipitate the alkyl iodide-coated quantum dots with methanol.
-
Centrifuge and redisperse the final products in toluene for characterization.
-
Key Performance Indicators and Expected Outcomes
The performance of each alkyl iodide will be evaluated based on the following metrics:
-
Coating Efficiency: Assessed by Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of the carboxylic acid peak from oleic acid and the appearance of peaks corresponding to the alkyl chains.
-
Colloidal Stability: Measured by dynamic light scattering (DLS) to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in solution over time.
-
Thermal Stability: Evaluated using thermogravimetric analysis (TGA) to determine the temperature at which the organic coating degrades.
-
Optical Properties: Characterized by UV-Vis and photoluminescence spectroscopy to assess any changes in the quantum dots' optical properties post-ligand exchange.
Table 1: Hypothetical Performance Data for Alkyl Iodide Coated PbS Quantum Dots
| Alkyl Iodide | Coating Efficiency (FTIR Peak Ratio) | Hydrodynamic Diameter (nm) (Initial) | PDI (Initial) | Hydrodynamic Diameter (nm) (After 7 days) | PDI (After 7 days) | Decomposition Temperature (°C) (TGA) |
| Methyl Iodide | 0.85 | 10.2 | 0.15 | 10.5 | 0.18 | 210 |
| Ethyl Iodide | 0.92 | 11.5 | 0.12 | 11.6 | 0.13 | 225 |
| Propyl Iodide | 0.95 | 12.8 | 0.11 | 12.9 | 0.12 | 240 |
Discussion: The Influence of Alkyl Chain Length
The length of the alkyl chain is expected to have a significant impact on the performance of the nanoparticle coating.
-
Steric Hindrance and Stability: Longer alkyl chains provide greater steric hindrance, which can lead to improved colloidal stability by preventing nanoparticle aggregation.[20][21] This is anticipated to be reflected in lower PDI values and less change in hydrodynamic diameter over time for nanoparticles coated with propyl iodide compared to methyl iodide.
-
Solubility and Dispersibility: The nature of the alkyl group dictates the solubility of the coated nanoparticles. Short-chain alkyl iodides may be suitable for applications requiring dispersibility in more polar organic solvents, while longer chains will enhance dispersibility in nonpolar media.
-
Reaction Kinetics: The steric bulk of longer alkyl chains might slightly decrease the rate of ligand exchange. However, the thermodynamic driving force for the exchange is expected to be similar across the different alkyl iodides.
Caption: Decision workflow for selecting an alkyl iodide based on desired properties.
Conclusion and Future Outlook
The choice of alkyl iodide for nanoparticle coating represents a critical decision in the design of functional nanomaterials. While all alkyl iodides can be expected to effectively passivate nanoparticle surfaces due to the strong interaction of iodide with the nanoparticle core, the length of the alkyl chain provides a means to fine-tune the steric properties and solubility of the resulting nanoparticles.
Based on established principles of surface chemistry, it is anticipated that longer-chain alkyl iodides, such as propyl iodide, will offer superior colloidal stability, which is crucial for applications in biological media. Conversely, shorter-chain alkyl iodides, like methyl iodide, may be advantageous when dispersibility in more polar environments is required.
The proposed experimental framework provides a clear pathway for researchers to systematically evaluate and select the optimal alkyl iodide for their specific nanoparticle system and application. Further studies could expand this comparison to include branched alkyl iodides and explore the impact of these coatings on the biological interactions of nanoparticles, such as protein adsorption and cellular uptake.[22]
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A Comparative Guide to the Stability of 1-Iodotetradecane-Modified Substrates
For researchers, scientists, and drug development professionals engaged in surface modification, the long-term stability of a functionalized substrate is paramount. The choice of surface chemistry dictates the reliability and reproducibility of downstream applications, from biosensing to cell culture. This guide provides an in-depth technical assessment of the stability of substrates modified with 1-iodotetradecane, comparing its performance against widely-used alternatives such as alkanethiols and organosilanes. We will delve into the underlying chemical principles, present supporting experimental data, and provide detailed protocols for stability assessment.
Introduction: The Role of Surface Modification and Anchor Chemistries
Surface modification is a fundamental process for tailoring the interfacial properties of materials. The goal is often to create a well-defined, molecularly thin organic layer, known as a self-assembled monolayer (SAM), that imparts new functionality to the underlying substrate. The stability of this layer is critically dependent on the strength and nature of the bond between the organic molecule (the adsorbate) and the substrate.
Three common classes of anchor chemistries are:
-
Alkyl Halides (e.g., 1-Iodotetradecane): These molecules can be used to functionalize a variety of surfaces, often through nucleophilic substitution reactions or by activation on metal surfaces. The carbon-iodine (C-I) bond is a key feature, being relatively weak and reactive.
-
Alkanethiols: These are the gold standard for modifying noble metal surfaces like gold, silver, and platinum. They form a strong, quasi-covalent bond between the sulfur headgroup and the metal.
-
Organosilanes (e.g., Alkyltrichlorosilanes): These are the preferred choice for hydroxylated surfaces such as silicon dioxide (glass, quartz) and other metal oxides. They form robust, covalent siloxane (Si-O-Si) networks on the surface.
This guide will focus on the methods to assess and compare the stability of monolayers derived from 1-iodotetradecane, providing the necessary context against its more established counterparts.
Mechanisms of Instability: A Comparative Overview
The degradation of a monolayer is not a singular event but a process that can be triggered by various environmental factors. Understanding the dominant degradation pathways for each chemistry is crucial for experimental design and application.
-
1-Iodotetradecane: The primary point of vulnerability in an alkyl iodide monolayer is the carbon-iodine (C-I) bond . This bond is susceptible to scission induced by heat, ultraviolet (UV) light, or chemical attack.[1] Studies have shown that alkyl iodides can dissociate on metal substrates at relatively low temperatures (around 200 K or -73°C) to produce iodine atoms and alkyl moieties on the surface.[1] The C-I bond is weaker than C-Cl, C-Br, C-S, and Si-O bonds, making these monolayers inherently less stable under harsh conditions.[2] Degradation can proceed via radical mechanisms, especially under electrochemical or photolytic conditions.[3]
-
Alkanethiols on Gold: The gold-sulfur (Au-S) bond is relatively strong, but it is susceptible to oxidation . In the presence of atmospheric oxygen, particularly when exposed to UV light or certain chemicals, the sulfur headgroup can be oxidized to sulfinates or sulfonates, leading to desorption of the monolayer. Thermal desorption also occurs at elevated temperatures, typically starting around 110-145°C for common alkanethiols.[4]
-
Organosilanes on Silica: Silane monolayers are anchored by a network of covalent siloxane (Si-O-Si) bonds to the substrate and between adjacent molecules. This cross-linked structure provides exceptional thermal and chemical stability.[4][5] The primary failure mechanism is the hydrolysis of the siloxane bonds. This process is slow under neutral pH but can be accelerated under acidic or basic conditions, leading to the gradual degradation of the monolayer.[6] Despite this, silane SAMs are generally considered the most robust of the three, with thermal stability often exceeding 250°C.[4]
Logical Flow of Stability Assessment
The following diagram illustrates a typical workflow for a comprehensive stability study of a modified substrate.
Caption: Workflow for assessing the stability of a 1-iodotetradecane-modified substrate.
Experimental Protocols for Stability Assessment
To objectively assess the stability of 1-iodotetradecane-modified substrates, a multi-faceted approach employing several analytical techniques is required. Each technique provides a unique piece of the puzzle, from chemical composition to surface morphology.
Core Analytical Techniques
X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS provides quantitative information about the elemental composition and chemical states of the top few nanometers of a surface.
-
Application in Stability: By monitoring the intensity of the Iodine 3d (I 3d) peak, one can directly track the desorption or chemical transformation of the 1-iodotetradecane monolayer.[7][8] A decrease in the I 3d signal relative to a substrate signal (e.g., Si 2p for a silicon substrate) after a stress test indicates loss of the monolayer. Shifts in the binding energy can indicate changes in the chemical environment, such as oxidation.
-
Protocol:
-
Acquire a survey spectrum to identify all elements present on the freshly prepared surface.
-
Acquire high-resolution spectra of relevant elements: C 1s, O 1s, I 3d, and the primary substrate element (e.g., Si 2p, Au 4f).
-
Subject the sample to a stress condition (e.g., heating in vacuum to a specific temperature for 30 minutes).
-
Re-acquire high-resolution XPS spectra at the same spot.
-
Calculate the atomic concentrations and compare the I/Substrate atomic ratio before and after the stress. A significant decrease indicates instability.
-
Ellipsometry
-
Principle: This optical technique measures the change in polarization of light upon reflection from a surface to determine the thickness of thin films with sub-nanometer precision.[9][10]
-
Application in Stability: A stable monolayer should maintain a constant thickness. A decrease in thickness measured by ellipsometry after a stress test is a clear indicator of molecular desorption.[11]
-
Protocol:
-
Measure the optical properties (Ψ and Δ) of the bare substrate.
-
Model the bare substrate to determine its refractive index.
-
Deposit the 1-iodotetradecane monolayer.
-
Measure Ψ and Δ for the coated substrate at multiple angles of incidence (e.g., 65°, 70°, 75°).[12]
-
Model the data using a layer model (e.g., Cauchy layer on the substrate) to determine the initial thickness of the monolayer.
-
Apply stress (e.g., immerse in a solvent for 24 hours).
-
Remeasure the thickness and compare it to the initial value.
-
Contact Angle Goniometry
-
Principle: This technique measures the angle a liquid droplet makes with a solid surface, which is highly sensitive to the chemistry of the outermost atomic layer.[13][14] A dense, well-ordered monolayer of 1-iodotetradecane should present a hydrophobic surface with a high water contact angle.
-
Application in Stability: Degradation or desorption of the monolayer exposes the more hydrophilic underlying substrate, leading to a decrease in the water contact angle.[15] This provides a simple, rapid, and sensitive probe of monolayer integrity.
-
Protocol:
-
Measure the static water contact angle at multiple points on the freshly prepared monolayer to establish a baseline.
-
Apply a stress condition (e.g., expose to ambient lab air and light for several days).
-
Remeasure the contact angle at the same intervals.
-
A statistically significant decrease in the contact angle indicates a change in surface chemistry, likely due to degradation.
-
Atomic Force Microscopy (AFM)
-
Principle: AFM uses a sharp tip to scan a surface and generate a three-dimensional topographical map with atomic-scale resolution.
-
Application in Stability: AFM is used to visualize the physical structure of the monolayer. After a stress test, AFM can reveal the formation of pinholes, aggregates, or complete delamination of the monolayer, providing direct visual evidence of instability.[16][17][18]
-
Protocol:
-
Image the freshly prepared monolayer in tapping mode to characterize its initial morphology and roughness. Note the presence of any existing defects.
-
Apply a stress condition.
-
Re-image the same area of the sample.
-
Compare the "before" and "after" images, looking for an increase in defect density, changes in surface roughness, or the formation of new features indicative of monolayer reorganization or desorption.
-
Degradation Pathway Visualization
The following diagram illustrates the potential degradation pathways for a 1-iodotetradecane monolayer on a generic substrate under common stress conditions.
Caption: Potential degradation pathways for 1-iodotetradecane monolayers under stress.
Comparative Stability Data
While data specifically for 1-iodotetradecane is less common in comparative studies, we can infer its relative stability based on bond energies and published data for analogous systems. The stability generally follows the strength of the adsorbate-substrate bond.
| Feature | 1-Iodotetradecane (on Metals/Oxides) | Alkanethiol (on Gold) | Organosilane (on SiO2) |
| Primary Bond | Physisorption / Weak Chemisorption | Au-S Thiolate Bond | Covalent Si-O-Si Network |
| Typical Bond Energy | Variable, C-I bond ~220 kJ/mol | ~180-200 kJ/mol | ~450 kJ/mol (Si-O) |
| Thermal Stability | Low (dissociation can occur < 0°C)[1] | Moderate (~110-145°C)[4] | High (>250-350°C)[4] |
| Primary Weakness | Weak C-I bond, photolytically unstable | Oxidation of Sulfur Headgroup | Hydrolysis of Siloxane Bonds |
| Best Suited For | Specific precursor reactions, UHV studies | Biosensing on gold, microfabrication | Passivation of oxides, robust coatings |
Analysis of Comparative Data: The data clearly indicates that for applications requiring long-term stability under ambient or harsh conditions, organosilane chemistry is superior.[4][19] Alkanethiols on gold offer a good balance of ease of preparation and moderate stability, making them suitable for many research and biosensing applications.[20][21]
1-Iodotetradecane-modified substrates are expected to have the lowest stability of the three. The weakness of the C-I bond makes them susceptible to thermal, photolytic, and chemical degradation.[1][2] Their utility lies not in creating robust, passive layers, but rather in applications where the iodine atom is intended as a reactive handle for subsequent chemical transformations (e.g., Sonogashira coupling) in controlled environments.[22]
Conclusion and Recommendations
The assessment of stability is not a one-size-fits-all process; it requires a carefully chosen set of complementary analytical techniques. For 1-iodotetradecane-modified substrates, a combination of XPS, ellipsometry, contact angle goniometry, and AFM provides a comprehensive picture of monolayer integrity.
Key Takeaways:
-
Trustworthiness of Protocols: The described protocols are self-validating. For instance, a loss of iodine detected by XPS should correlate with a decrease in thickness measured by ellipsometry and a drop in the water contact angle. Concordance across techniques provides high confidence in the results.
-
Causality in Experimental Choices: We use XPS because it directly probes the elemental signature of the monolayer. We use contact angle because it is exquisitely sensitive to the outermost surface chemistry. We use ellipsometry for a precise measure of physical desorption. We use AFM to visualize the physical consequences of degradation.
-
Comparative Performance: 1-Iodotetradecane forms the least stable monolayers when compared to alkanethiols on gold and organosilanes on silica. Its application should be carefully considered and is likely best suited for use as a reactive intermediate rather than a permanently passivating layer. For applications demanding high thermal, chemical, or long-term ambient stability, organosilanes represent the most robust option.[4]
Researchers must align their choice of surface chemistry with the stability requirements of their intended application. While 1-iodotetradecane offers unique reactive possibilities, its inherent instabilities must be acknowledged and rigorously characterized using the methods outlined in this guide.
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A Comparative Guide to the Reactivity of Alkyl Iodides in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry, alkyl iodides hold a position of prominence as highly reactive intermediates. Their utility in the construction of complex molecular architectures, particularly in the pharmaceutical industry, is well-established. The carbon-iodine bond, being the longest and weakest among the common alkyl halides, imparts a high degree of reactivity, making alkyl iodides excellent substrates for nucleophilic substitution reactions.[1][2] This guide provides a comprehensive literature review and comparative analysis of alkyl iodide reactivity, focusing on the structural and environmental factors that govern their reaction pathways. We will delve into the mechanistic dichotomy of SN1 and SN2 reactions, supported by experimental data and detailed protocols, to offer a practical resource for laboratory researchers.
Theoretical Framework: The SN1 and SN2 Dichotomy
Nucleophilic substitution reactions are a cornerstone of organic synthesis, and alkyl iodides readily participate in these transformations through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The preferred pathway is dictated by a confluence of factors, including the structure of the alkyl iodide, the nature of the nucleophile, the choice of solvent, and the reaction temperature.
The SN2 Mechanism: A Concerted Dance
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the iodide leaving group.[3] This backside attack results in an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentrations of both the alkyl iodide and the nucleophile (Rate = k[Alkyl Iodide][Nucleophile]).[4][5]
The SN1 Mechanism: A Stepwise Journey
In contrast, the SN1 mechanism is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the alkyl iodide to form a carbocation intermediate.[6][7] This is followed by a rapid attack of the nucleophile on the planar carbocation, which can occur from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral.[4] The rate of an SN1 reaction is dependent only on the concentration of the alkyl iodide (Rate = k[Alkyl Iodide]).[4][8]
Comparative Reactivity of Alkyl Iodides
The structure of the alkyl group has a profound impact on the operative mechanism and the overall reaction rate. This is primarily due to steric and electronic effects.
The Role of Steric Hindrance in SN2 Reactions
In SN2 reactions, the nucleophile must approach the carbon atom bearing the iodine. As the substitution on this carbon increases, so does the steric hindrance, making this approach more difficult.[1][3][6] Consequently, the reactivity of alkyl iodides in SN2 reactions follows the order:
Methyl > Primary (1°) > Secondary (2°) > Tertiary (3°) [3][9][10]
Tertiary alkyl iodides are generally considered unreactive via the SN2 pathway due to severe steric hindrance.[3][10]
Carbocation Stability and SN1 Reactivity
The rate-determining step of an SN1 reaction is the formation of a carbocation. The stability of this intermediate is paramount. Alkyl groups are electron-donating and stabilize the positive charge of the carbocation through inductive effects and hyperconjugation.[6] Therefore, the reactivity of alkyl iodides in SN1 reactions is governed by the stability of the resulting carbocation, leading to the following trend:
Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl [4][7]
Primary and methyl carbocations are highly unstable, and thus, primary and methyl iodides do not typically react via the SN1 mechanism.[3]
Quantitative Comparison of Reaction Rates
The following tables summarize the relative reaction rates for different alkyl substrates, illustrating the pronounced effect of structure on reactivity.
Table 1: Relative Rates of SN2 Reactions of Alkyl Halides with a Common Nucleophile
| Alkyl Halide Type | Example | Relative Rate |
| Methyl | CH₃-I | Very High |
| Primary (1°) | CH₃CH₂-I | High |
| Secondary (2°) | (CH₃)₂CH-I | Moderate |
| Tertiary (3°) | (CH₃)₃C-I | Negligible |
Data represents a general trend compiled from various sources in organic chemistry literature.
Table 2: Relative Rates of SN1 Solvolysis of Alkyl Halides
| Alkyl Halide Type | Example | Relative Rate |
| Methyl | CH₃-I | Negligible |
| Primary (1°) | CH₃CH₂-I | Very Low |
| Secondary (2°) | (CH₃)₂CH-I | Moderate |
| Tertiary (3°) | (CH₃)₃C-I | Very High |
Data represents a general trend for solvolysis reactions where the solvent acts as the nucleophile.[11]
The Superiority of Iodide as a Leaving Group
The facility with which the leaving group departs is a critical factor in both SN1 and SN2 reactions. A good leaving group is a weak base that is stable in solution. The iodide ion is an excellent leaving group for two primary reasons:
-
Bond Strength: The carbon-iodine bond is the weakest among the carbon-halogen bonds, requiring less energy to break.[1][2]
-
Basicity and Stability: Iodide is the conjugate base of a strong acid, hydroiodic acid (HI), making it a very weak base.[12][13] Its large size allows the negative charge to be dispersed over a larger volume, further contributing to its stability.[13][14][15]
The general order of leaving group ability for halogens is:
This trend is reflected in the reaction rates, with alkyl iodides being the most reactive alkyl halides in nucleophilic substitution reactions.[1][2]
Influence of the Reaction Environment
Solvent Effects: Protic vs. Aprotic
The choice of solvent can dramatically influence the reaction pathway and rate.
-
Polar Protic Solvents: Solvents such as water, alcohols, and carboxylic acids have O-H or N-H bonds and can form hydrogen bonds. These solvents are excellent at solvating both cations and anions. In SN1 reactions, polar protic solvents stabilize the carbocation intermediate and the departing iodide ion, thus accelerating the reaction.[8][16][17] Conversely, they can solvate the nucleophile in SN2 reactions, creating a "solvent cage" that hinders its ability to attack the substrate, thereby slowing the reaction down.[8][17][18]
-
Polar Aprotic Solvents: Solvents like acetone, DMSO, and DMF are polar but lack O-H or N-H bonds. They can solvate cations but are less effective at solvating anions. This leaves the nucleophile relatively "free" and highly reactive, making polar aprotic solvents ideal for SN2 reactions.[8][18]
Table 3: Solvent Effects on SN1 and SN2 Reactions
| Solvent Type | Examples | Effect on SN1 | Effect on SN2 |
| Polar Protic | H₂O, CH₃OH, CH₃COOH | Favored | Disfavored |
| Polar Aprotic | Acetone, DMSO, DMF | Disfavored | Favored |
| Non-polar | Hexane, Benzene | Generally disfavored for both | Generally disfavored for both |
Nucleophile Strength
-
SN2 reactions are favored by strong, negatively charged nucleophiles (e.g., I⁻, RS⁻, CN⁻, N₃⁻).[1]
-
SN1 reactions are less sensitive to nucleophile strength because the nucleophile does not participate in the rate-determining step. Weak nucleophiles, such as water and alcohols, are common in SN1 reactions, often serving as the solvent as well (solvolysis).[8]
Experimental Protocols
Synthesis of Alkyl Iodides: The Finkelstein Reaction
A common and efficient method for preparing alkyl iodides is the Finkelstein reaction, which involves the treatment of an alkyl chloride or bromide with a solution of sodium iodide in acetone.[19]
Protocol:
-
Rationale: This reaction is an equilibrium process. The use of acetone as a solvent is crucial. Sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not.
-
Procedure:
-
Dissolve the primary or secondary alkyl chloride or bromide in anhydrous acetone.
-
Add a stoichiometric excess of sodium iodide.
-
Reflux the mixture. According to Le Châtelier's principle, the precipitation of the insoluble sodium halide drives the equilibrium towards the formation of the alkyl iodide.
-
After the reaction is complete, cool the mixture and filter to remove the precipitated sodium halide.
-
Evaporate the acetone and purify the resulting alkyl iodide by distillation.
-
Comparative Reactivity Experiment: SN2 Reaction with Sodium Iodide
This experiment provides a qualitative comparison of the reactivity of primary, secondary, and tertiary alkyl halides.
Protocol:
-
Materials: 1-bromobutane (primary), 2-bromobutane (secondary), 2-bromo-2-methylpropane (tertiary), and a 15% solution of sodium iodide in acetone.
-
Procedure:
-
Place a small amount of each alkyl bromide into separate, labeled test tubes.
-
Add the sodium iodide in acetone solution to each test tube simultaneously.
-
Observe the formation of a precipitate (sodium bromide).
-
-
Expected Observations and Causality:
-
A precipitate will form most rapidly in the test tube containing 1-bromobutane, indicating a fast SN2 reaction.
-
The reaction with 2-bromobutane will be significantly slower due to increased steric hindrance.
-
Little to no precipitate will be observed with 2-bromo-2-methylpropane, demonstrating the inertness of tertiary halides to SN2 reactions.
-
Visualizing Reaction Mechanisms and Workflows
SN2 Reaction Mechanism
Caption: Concerted SN2 mechanism with backside attack.
SN1 Reaction Mechanism
Caption: Stepwise SN1 mechanism via a carbocation.
Experimental Workflow: Finkelstein Reaction
Caption: Workflow for alkyl iodide synthesis.
Conclusion
Alkyl iodides are exceptionally reactive substrates in nucleophilic substitution reactions, a property conferred by the weak carbon-iodine bond and the excellent stability of the iodide leaving group. The choice between an SN1 and SN2 pathway is a predictable outcome based on the structure of the alkyl iodide and the reaction conditions. Primary alkyl iodides favor the SN2 mechanism, driven by the need for an unhindered backside attack by a strong nucleophile in a polar aprotic solvent. In contrast, tertiary alkyl iodides react exclusively through the SN1 mechanism, a consequence of their ability to form stable carbocation intermediates, a process facilitated by polar protic solvents. Secondary alkyl iodides represent a borderline case, where careful control of the nucleophile, solvent, and temperature is required to favor one pathway over the other. A thorough understanding of these principles is indispensable for medicinal chemists and researchers in the rational design of synthetic routes and the development of novel therapeutics.
References
-
Quora. (2017, September 29). Why is iodine a good nucleophile as well as a good leaving group? Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, August 12). 8.5: Leaving Groups. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2012, June 27). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, November 8). Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides? Retrieved from [Link]
-
Testbook. (n.d.). Comprehensive Guide on Alkyl Iodide - Synthesis, Reactions, and FAQs. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, June 1). Iodide ion is good leaving group and a good nucleophile. How can both be correct? Retrieved from [Link]
-
Quora. (2022, September 16). What is the order of reactivity for primary, secondary and tertiary alkyl halides in Sn2 reactions? Why is this the case? Retrieved from [Link]
-
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
YouTube. (2020, September 5). Effect of solvent on SN1 & SN2. Retrieved from [Link]
-
ACS Publications. (n.d.). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers: E2 Reactions Are as Sensitive as SN2 Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Predicting Products: SN1 vs. SN2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
-
Reddit. (2021, August 1). effect of steric hindrance on nucleophiles. r/chemhelp. Retrieved from [Link]
-
Vedantu. (n.d.). Why is iodine a better leaving group than other halogen class 11 chemistry CBSE. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Leaving Groups. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of alkyl iodides. Retrieved from [Link]
-
ResearchGate. (n.d.). The comparisons of reactivity of alkyl iodide 2an and bromide 2an‐Br. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthetic methods and reactions. 103. Preparation of alkyl iodides from alkyl fluorides and chlorides with iodotrimethylsilane or its in situ analogs. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A. - Neopentyl iodide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of alkyl halides - an overview. Retrieved from [Link]
-
YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]
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Safety Operating Guide
Mastering the Disposal of 1-Iodotetradecane: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical laboratory environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-iodotetradecane, moving beyond rote instructions to explain the "why" behind each critical step. Our aim is to empower you with the knowledge to not only comply with safety standards but to cultivate a culture of proactive chemical stewardship.
Immediate Safety & Hazard Assessment: Understanding 1-Iodotetradecane
1-Iodotetradecane (C₁₄H₂₉I) is a long-chain alkyl iodide. While not explosive or pyrophoric, its primary hazards lie in its potential for irritation and its classification as a halogenated hydrocarbon, which necessitates specific disposal pathways to prevent environmental harm.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2]
-
Environmental Toxicity: As a halogenated organic compound, improper disposal can lead to the formation of persistent and toxic byproducts in the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1-iodotetradecane for any purpose, including disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and subsequent irritation.[3] |
| Body Protection | Laboratory coat. | Protects clothing and underlying skin from contamination. |
Step-by-Step Disposal Protocol for 1-Iodotetradecane
The guiding principle for the disposal of 1-iodotetradecane is to treat it as a halogenated organic waste .[4] Under no circumstances should it be disposed of down the drain or in regular trash.
Waste Segregation: The Foundation of Proper Disposal
Proper segregation is the most critical step in laboratory waste management. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.
-
Action: Collect all 1-iodotetradecane waste, including contaminated consumables (e.g., pipette tips, paper towels), in a designated, leak-proof, and clearly labeled waste container.
-
Labeling: The container must be labeled "Halogenated Organic Waste" and should list "1-Iodotetradecane" as a primary constituent.
-
Causality: Segregating halogenated waste is crucial because it requires specific incineration conditions to prevent the formation of dioxins and other toxic byproducts.
Container Management: Ensuring Safe Accumulation
-
Action: Use a chemically compatible container, typically glass or high-density polyethylene (HDPE). Keep the container securely closed when not in use.
-
Storage: Store the waste container in a well-ventilated, designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[5]
-
Causality: A closed container minimizes the release of vapors. Proper storage prevents accidental spills and reactions.
Neutralization of Residual Iodine (for large quantities or iodine-rich waste)
While 1-iodotetradecane is a stable molecule, waste streams containing significant amounts of free iodine can be neutralized to reduce reactivity and potential environmental impact. This is particularly relevant if the waste is a result of reactions where the C-I bond has been cleaved.
-
Action: For solutions containing free iodine, slowly add a 10% solution of sodium thiosulfate until the characteristic brown color of iodine disappears.[6]
-
Verification: The absence of color indicates the reduction of elemental iodine (I₂) to the less hazardous iodide ion (I⁻).
-
Causality: This optional step converts reactive elemental iodine into a more stable and less toxic form, simplifying the final disposal process.
Final Disposal: Professional Hazardous Waste Management
-
Action: Arrange for the collection of the halogenated organic waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Documentation: Ensure all required waste manifests and documentation are completed accurately.
-
Causality: Professional disposal services have the specialized equipment and permits to incinerate halogenated waste in an environmentally sound manner.
Spill Management: An Immediate Action Plan
In the event of a 1-iodotetradecane spill, a calm and methodical response is essential to mitigate hazards.
Minor Spill Cleanup Protocol
A "minor" spill is a small quantity that can be safely managed by trained laboratory personnel.
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into the designated halogenated organic waste container using non-sparking tools.
-
Decontaminate: Clean the spill area with soap and water.[7][8] All cleaning materials must also be disposed of as halogenated waste.
-
Report: Report the incident to your laboratory supervisor or EHS office.
Major Spill Response
A "major" spill is one that is large in volume, occurs in a poorly ventilated area, or otherwise poses a significant, immediate hazard.
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate your facility's emergency response system and notify the EHS office.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.
-
Assist: Provide emergency responders with information about the spilled chemical, including the Safety Data Sheet (SDS) if available.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-iodotetradecane.
Caption: Decision workflow for 1-iodotetradecane disposal.
References
-
Duke University. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]
-
Reddit. (2021). How to store / dispose of Iodine crystals?. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]
-
EHSO. (2025). Spill Control/Emergency Response. Retrieved from [Link]
-
University of Illinois. (n.d.). Complicated Chemical Spills. Retrieved from [Link]
-
PubChem. (n.d.). 1-Iodotetradecane. Retrieved from [Link]
-
CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
SpillFix. (2018). SPILLFIX RECOMMENDED SPILL CLEAN UP PROCEDURE. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tetradecane, 1-iodo-. Retrieved from [Link]
-
PubChem. (n.d.). 1-Iodohexadecane. Retrieved from [Link]
Sources
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- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
A Senior Application Scientist's Guide to the Safe Handling and Disposal of 1-Iodotetradecane
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling protocols is not merely a matter of compliance but a cornerstone of scientific integrity and personal safety. 1-Iodotetradecane, a valuable alkyl iodide in organic synthesis, demands such mastery. This guide provides an in-depth, procedural framework for its safe handling and disposal, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.
Understanding the Reagent: A Risk-Based Approach
1-Iodotetradecane (C₁₄H₂₉I) is a combustible liquid that can be a solid or semi-solid at room temperature, with a melting point of approximately 13.6°C.[1] It is classified as a hazardous substance, primarily causing skin and serious eye irritation.[2][3] The key to safe handling lies in a comprehensive understanding of its properties and the risks it presents.
Physicochemical Properties at a Glance:
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₉I | [1] |
| Molar Mass | 324.28 g/mol | [1] |
| Melting Point | 13.6°C | [1] |
| Boiling Point | ~310.06°C (estimate) | [1] |
| Flash Point | > 110 °C / > 230 °F | [2] |
| Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2) | , [2] |
The GHS07 "Exclamation mark" pictogram associated with 1-Iodotetradecane signifies its potential to cause skin and eye irritation. Understanding this is the first step in establishing a robust safety protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not arbitrary; it is a direct response to the specific hazards posed by 1-Iodotetradecane. The goal is to create an impermeable barrier between you and the chemical.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][3] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against splashes. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][4] | Always inspect gloves for any signs of degradation or perforation before use. After handling, remove gloves using the proper technique to avoid contaminating your skin. |
| Body Protection | A laboratory coat and, for larger quantities, impervious clothing.[2][3] | This protects your skin and personal clothing from splashes and spills. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[2] | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. |
Operational Plan: From Receipt to Reaction
A meticulous, step-by-step approach to handling 1-Iodotetradecane is critical to mitigating risks.
3.1. Receiving and Storage
Upon receipt, inspect the container for any damage. Store 1-Iodotetradecane in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[2]
3.2. Handling and Use
All handling of 1-Iodotetradecane should be performed in a chemical fume hood to ensure adequate ventilation.[2][3]
Experimental Workflow:
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
